Product packaging for Cl-PEG4-acid(Cat. No.:)

Cl-PEG4-acid

Cat. No.: B8178851
M. Wt: 270.71 g/mol
InChI Key: XBWVBVYMGRKKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cl-PEG4-acid (CAS 158553-98-1) is a chemical reagent specifically designed as a linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [2] . This bifunctional compound features a chloroalkyl group at one terminus and a carboxylic acid at the other, connected by a tetraethylene glycol (PEG4) spacer chain. The carboxylic acid group allows for conjugation to target protein ligands via amide bond formation, while the chloro group can be utilized in further synthetic modifications to attach E3 ubiquitin ligase ligands [1] . The integrated PEG spacer is a critical structural component that enhances the solubility and stability of the resulting PROTAC molecule and provides necessary flexibility and length to facilitate the ternary complex formation between the target protein and the E3 ligase, which is essential for inducing target degradation [4] . The application of PEG-based linkers like this compound is a established strategy in chemical biology to improve the pharmacokinetic properties of bioconjugates. The hydrophilic PEG spacer increases aqueous solubility and can prolong circulation time in research models, thereby improving the efficiency of the resulting therapeutic agents [6] . With a molecular weight of 270.71 g/mol and the formula C 10 H 19 ClO 6 , this reagent is a valuable tool for researchers in drug discovery, particularly in the rapidly advancing field of targeted protein degradation [3] . For optimal stability, it is recommended to store this compound as a powder at -20°C [1] . For Research Use Only. Not for Human or Diagnostic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19ClO6 B8178851 Cl-PEG4-acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWVBVYMGRKKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)OCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cl-PEG4-acid: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloro-PEG4-acid (Cl-PEG4-acid), a heterobifunctional linker critical in the advancement of targeted therapeutics. This document details its chemical structure, physicochemical properties, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering a valuable resource for researchers in drug discovery and development.

Core Structure and Chemical Properties

This compound, systematically named 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, is a well-defined polyethylene glycol (PEG) derivative. Its structure is characterized by a terminal carboxylic acid group and a chloro group at the opposite end of a tetra-ethylene glycol spacer.[1][2] This bifunctional nature is central to its utility in bioconjugation.

The chemical structure can be represented by the SMILES string: OC(COCCOCCOCCOCCCl)=O.[1]

G cluster_acid cluster_peg cluster_chloro Acid HOOC PEG1 CH₂ Acid->PEG1 O1 O PEG1->O1 PEG2 CH₂ O1->PEG2 PEG3 CH₂ PEG2->PEG3 O2 O PEG3->O2 PEG4 CH₂ O2->PEG4 PEG5 CH₂ PEG4->PEG5 O3 O PEG5->O3 PEG6 CH₂ O3->PEG6 PEG7 CH₂ PEG6->PEG7 O4 O PEG7->O4 PEG8 CH₂ O4->PEG8 PEG9 CH₂ PEG8->PEG9 Cl Cl PEG9->Cl

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers. These properties are essential for designing and executing synthetic protocols.

PropertyValueReference(s)
IUPAC Name 14-chloro-3,6,9,12-tetraoxatetradecanoic acid[1][2]
CAS Number 158553-98-1
Chemical Formula C₁₀H₁₉ClO₆
Molecular Weight 270.71 g/mol
Appearance Typically a colorless oil or solid
Purity >95% (typically)
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Conditions -20°C for long-term storage

Role in PROTAC Synthesis

This compound is predominantly utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant for the formation of a stable and productive ternary complex. The PEG4 spacer in this compound offers several advantages in this context:

  • Hydrophilicity : The ethylene glycol repeats enhance the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these large and complex structures.

  • Flexibility and Length : The length of the PEG4 linker provides an appropriate distance between the two binding moieties, and its flexibility can accommodate the conformational changes required for efficient ternary complex formation.

  • Bifunctionality : The terminal carboxylic acid and chloro groups provide orthogonal reactive handles for the sequential conjugation of the target protein ligand and the E3 ligase ligand.

General Synthetic Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to the two different ligands. The general workflow is depicted below.

G cluster_reactants cluster_steps L1 Target Protein Ligand (with nucleophilic group, e.g., -NH2, -OH) Step1 Step 1: First Coupling Reaction (e.g., Nucleophilic substitution of Cl) L1->Step1 Linker This compound Linker->Step1 L2 E3 Ligase Ligand (with nucleophilic group, e.g., -NH2) Step2 Step 2: Second Coupling Reaction (e.g., Amide bond formation) L2->Step2 Intermediate Ligand-Linker Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Amide Coupling

This protocol outlines the synthesis of a PROTAC where a target protein ligand with a nucleophilic group (e.g., an amine or alcohol) first displaces the chloride from this compound. The resulting carboxylic acid intermediate is then coupled to an amine-containing E3 ligase ligand.

Step 1: Coupling of Target Protein Ligand to this compound

  • Reagents and Materials:

    • Target Protein Ligand (with a primary amine or hydroxyl group) (1.0 eq)

    • This compound (1.1 eq)

    • A suitable base (e.g., Diisopropylethylamine - DIPEA, or Potassium Carbonate - K₂CO₃) (2-3 eq)

    • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the target protein ligand in the anhydrous solvent under an inert atmosphere.

    • Add the base to the solution and stir for 10-15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • The reaction may be heated (e.g., to 50-80 °C) to facilitate the nucleophilic substitution of the chloride.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the ligand-linker intermediate.

Step 2: Coupling of E3 Ligase Ligand to the Ligand-Linker Intermediate

  • Reagents and Materials:

    • Ligand-Linker Intermediate (from Step 1) (1.0 eq)

    • E3 Ligase Ligand (with a primary amine) (1.1 eq)

    • Peptide coupling agent (e.g., HATU, HBTU) (1.2 eq)

    • A suitable base (e.g., DIPEA) (3.0 eq)

    • Anhydrous DMF

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the Ligand-Linker Intermediate in anhydrous DMF under an inert atmosphere.

    • Add the peptide coupling agent and the base to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the E3 Ligase Ligand to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC.

Signaling Pathways and Logical Relationships

This compound itself is not involved in biological signaling pathways. However, the PROTACs synthesized using this linker are designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of a target protein. The logical relationship of this process is illustrated below.

G cluster_components PROTAC PROTAC (containing PEG4 linker) Ternary Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer to POI Ternary->Ub PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome Proteasomal Degradation PolyUb->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded

References

Cl-PEG4-acid chemical properties and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties and Stability of Cl-PEG4-acid

For researchers, scientists, and drug development professionals, hetero-bifunctional linkers are critical tools for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This compound is one such linker, featuring a terminal chloro group and a carboxylic acid, separated by a hydrophilic four-unit polyethylene glycol (PEG) spacer. This guide provides a comprehensive overview of its chemical properties, stability, and core applications in bioconjugation.

Core Chemical and Physical Properties

This compound, systematically named 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, is a versatile linker molecule.[1] The presence of two distinct functional groups allows for sequential and controlled conjugation strategies. The PEG4 spacer not only enhances aqueous solubility but also provides a flexible chain of a defined length to optimally position the conjugated molecules.[2]

PropertyDataReference(s)
CAS Number 158553-98-1[1]
Chemical Formula C₁₀H₁₉ClO₆[1]
Molecular Weight 270.71 g/mol [1]
Exact Mass 270.0900
IUPAC Name 14-chloro-3,6,9,12-tetraoxatetradecanoic acid
Synonyms This compound, 14-Chloro-3,6,9,12-tetraoxatetradecanoic acid, Cl-PEG4-CH2COOH
Purity Typically >98%
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.
Storage Conditions Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive termini: the carboxylic acid and the alkyl chloride. This dual functionality allows it to act as a bridge, covalently linking two different molecules.

  • Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to react with primary amine groups. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more stable active ester. This active ester then readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond.

  • Chloride Reactivity : The terminal chlorine atom serves as a leaving group in nucleophilic substitution reactions. It can react with nucleophiles such as thiols, although it is less reactive than other haloacetamides. This end of the linker provides an alternative conjugation handle for molecules where amine or other functionalities are not available or need to be preserved.

The diagram below illustrates the primary reaction pathways for this compound.

G cluster_0 This compound Structure cluster_1 Reaction Pathways Cl_PEG4_Acid Cl-(CH₂)₂-O-(CH₂CH₂)O₃-CH₂-COOH Carboxylic_Acid Carboxylic Acid (-COOH) Activators EDC, NHS Carboxylic_Acid->Activators Activation Chloride Terminal Chloride (-Cl) Nucleophile Nucleophile (e.g., R-SH) Chloride->Nucleophile Nucleophilic Substitution Amine Primary Amine (R-NH₂) Amide_Bond Stable Amide Bond Amine->Amide_Bond Forms Substituted_Product Substituted Product Nucleophile->Substituted_Product Forms Activators->Amine Reaction with

Diagram 1: Reactivity of this compound.

Stability and Degradation

The stability of this compound is crucial for its effective use in multi-step synthesis and for the long-term stability of the resulting conjugate.

Storage and Handling: For short-term storage, the compound should be kept at 0-4°C, while long-term storage requires temperatures of -20°C. It is important to keep the compound dry and protected from light. The product is generally stable for several weeks during standard shipping conditions at ambient temperature.

Chemical Stability: The molecule's stability is largely governed by the polyethylene glycol chain and the terminal functional groups.

  • PEG Chain Stability: Polyether compounds like PEG can be susceptible to auto-oxidation, especially in the presence of metal ions and oxygen. This degradation can lead to the formation of impurities such as formaldehyde and formic acid. The formation of N-formyl impurities has been noted in active drug ingredients that contain primary or secondary amines when formulated with PEG. Therefore, avoiding conditions that promote oxidation is crucial for maintaining the integrity of the linker.

  • Functional Group Stability: The terminal carboxylic acid and chloride are generally stable under recommended storage conditions. However, the reactivity of these groups means they can be sensitive to pH. Strongly acidic or basic conditions should be avoided during storage and handling to prevent unwanted hydrolysis or reactions, particularly if other sensitive molecules are present. The stability of similar PEG linkers is generally highest at a neutral to slightly basic pH (pH 6-9).

The following diagram outlines a potential oxidative degradation pathway for the PEG component of the molecule.

G PEG_Chain PEG Chain (-O-CH₂-CH₂-)n Oxygen Molecular Oxygen (O₂) + Metal Ions (catalyst) PEG_Chain->Oxygen Oxidation Peroxide Hydroperoxide Intermediate Oxygen->Peroxide Scission Chain Scission Peroxide->Scission Formaldehyde Formaldehyde Scission->Formaldehyde Formic_Acid Formic Acid Scission->Formic_Acid

Diagram 2: Potential oxidative degradation of the PEG chain.

Experimental Protocols

Reproducible results in bioconjugation depend on well-defined experimental protocols. The following are representative methods for the use and analysis of this compound.

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol details the activation of the carboxylic acid moiety and its subsequent reaction with an amine-containing molecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody in PBS)

  • Activation Buffer: MES buffer (pH 6.0)

  • Conjugation Buffer: PBS (pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO. Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in the Activation Buffer.

  • Activation of Carboxylic Acid: In a microcentrifuge tube, mix this compound with EDC and NHS in Activation Buffer. A typical molar ratio is 1:2:2 (Acid:EDC:NHS). Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation: Add the activated this compound solution to the amine-containing molecule in the Conjugation Buffer. The molar ratio of the linker to the target molecule will need to be optimized for the specific application.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts by purifying the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_react Reaction cluster_post Post-Reaction Prep_Linker Prepare this compound stock solution Activation 1. Activate Acid (Linker + EDC + NHS) 15-30 min @ RT Prep_Linker->Activation Prep_Reagents Prepare EDC/NHS stock solutions Prep_Reagents->Activation Prep_Protein Prepare Amine-Molecule in Conjugation Buffer Conjugation 2. Add Activated Linker to Amine-Molecule Prep_Protein->Conjugation Activation->Conjugation Incubation 3. Incubate 2h @ RT or O/N @ 4°C Conjugation->Incubation Quench 4. Quench Reaction (e.g., Tris buffer) Incubation->Quench Purify 5. Purify Conjugate (e.g., SEC) Quench->Purify Analyze 6. Analyze Product Purify->Analyze

Diagram 3: Experimental workflow for amine conjugation.
Protocol 2: Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of this compound in aqueous solutions under different conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers of desired pH (e.g., pH 5.0, 7.4, 8.5)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector or Charged Aerosol Detector (CAD)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solutions: Dilute the stock solution into the different aqueous buffers to a final concentration of 1 mM.

  • Time Zero (T=0) Sample: Immediately inject an aliquot of each working solution into the HPLC to establish the initial peak area.

  • Incubation: Incubate the remaining working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 6, 24, 48 hours), inject aliquots from each incubated solution into the HPLC.

  • Data Analysis: Monitor the degradation of this compound by observing the decrease in the main peak area and the appearance of new peaks corresponding to degradation products. Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

Note on Detection: Since the PEG component lacks a strong UV chromophore, detection can be challenging. While the carboxylic acid provides some UV absorbance, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would provide more sensitive and accurate quantification.

References

An In-Depth Technical Guide to Cl-PEG4-acid (CAS Number 158553-98-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cl-PEG4-acid, with the CAS number 158553-98-1, is a heterobifunctional linker molecule widely utilized in the field of chemical biology and drug discovery. Its chemical name is 14-chloro-3,6,9,12-tetraoxatetradecanoic acid. This molecule is of particular interest to researchers and drug development professionals for its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use.

Core Concepts: The Role of this compound in PROTACs

PROTACs are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This compound serves as a versatile polyethylene glycol (PEG)-based linker. The key features of this linker are:

  • A tetraethylene glycol (PEG4) spacer: This hydrophilic chain enhances the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these large and complex structures. The PEG spacer also provides flexibility and spatial separation between the two ligands, which is crucial for the optimal orientation of the POI and the E3 ligase to facilitate efficient ubiquitination.

  • A terminal carboxylic acid group: This functional group allows for the straightforward formation of a stable amide bond with an amine-containing E3 ligase ligand. This reaction is typically high-yielding and well-characterized.

  • A terminal chloride group: The chloride atom serves as a good leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the linker to a nucleophilic site on the target protein ligand (warhead).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 158553-98-1[1]
Molecular Formula C10H19ClO6[1]
Molecular Weight 270.71 g/mol [1]
IUPAC Name 14-chloro-3,6,9,12-tetraoxatetradecanoic acid[1]
Appearance To be determined (often an oil or solid)[1]
Purity Typically >95%
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C
Solubility Soluble in water and many organic solvents such as DMF and DMSO.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound. These are general procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of this compound with an Amine-Containing E3 Ligase Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine on the E3 ligase ligand. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) are used.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands)

  • HATU or EDC/NHS

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Protocol 2: Nucleophilic Substitution with a Warhead

This protocol describes the conjugation of the chloro end of the E3 ligase ligand-linker conjugate with a nucleophilic group (e.g., a phenol, thiol, or amine) on the target protein ligand (warhead).

Materials:

  • E3 ligase ligand-linker conjugate from Protocol 1

  • Warhead with a nucleophilic functional group

  • A suitable base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Standard glassware for organic synthesis under an inert atmosphere

  • Magnetic stirrer and stir bar

  • Analytical and preparative HPLC system

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the warhead (1.0 equivalent) and the E3 ligase ligand-linker conjugate (1.0-1.2 equivalents) in the chosen anhydrous solvent.

  • Add the base (2.0-3.0 equivalents). The choice of base and reaction temperature will depend on the nucleophilicity of the warhead. For phenols, a base like potassium carbonate and heating may be required.

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60-80 °C) for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the final PROTAC molecule with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC using preparative HPLC to obtain a highly pure product. The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.

Visualization of Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nucleophilic Substitution E3_Ligand_Amine E3 Ligase Ligand (with -NH2) Coupling Amide Coupling (HATU, DIPEA, DMF) E3_Ligand_Amine->Coupling Cl_PEG4_Acid This compound (Cl-PEG4-COOH) Cl_PEG4_Acid->Coupling Intermediate E3 Ligand-Linker Conjugate (E3-NHCO-PEG4-Cl) Coupling->Intermediate Substitution Nucleophilic Substitution (Base, DMF) Intermediate->Substitution Warhead_Nuc Warhead (with Nucleophile, e.g., -OH) Warhead_Nuc->Substitution Final_PROTAC Final PROTAC Molecule Substitution->Final_PROTAC

Caption: A typical two-step workflow for synthesizing a PROTAC using this compound.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the general mechanism of action for a PROTAC, which is the signaling pathway it hijacks to induce protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound (CAS 158553-98-1) is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while its terminal functional groups allow for straightforward and efficient conjugation to both the E3 ligase ligand and the target protein warhead. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their efforts to develop novel therapeutics based on targeted protein degradation. As with any chemical synthesis, optimization of reaction conditions for specific substrates is crucial for achieving high yields and purity.

References

An In-Depth Technical Guide to the Mechanism of Action of Cl-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-PEG4-acid is a heterobifunctional chemical linker that is gaining prominence in the field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of the mechanism of action of this compound, its physicochemical properties, and its application in the development of PROTACs. While specific quantitative data for PROTACs utilizing a this compound linker are not extensively available in the public domain, this document will provide a robust framework based on the well-understood principles of PROTAC technology and the chemical reactivity of similar polyethylene glycol (PEG) linkers.

Physicochemical Properties of this compound

This compound, or 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, is a short-chain polyethylene glycol derivative with distinct chemical functionalities at either end. These properties make it a versatile tool for covalently linking two different molecules.

PropertyValueSource
Chemical Formula C10H19ClO6[1]
Molecular Weight 270.71 g/mol [1]
CAS Number 158553-98-1[1]
Appearance To be determined[1]
Solubility Soluble in DMSO, DCM, DMF, Chloroform
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C

Core Mechanism of Action in PROTACs

The primary role of this compound is to serve as a linker in a PROTAC molecule, which is comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and the linker that connects these two ligands. The this compound itself does not have a direct biological mechanism of action but is integral to the function of the PROTAC.

The general mechanism of a PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.

  • PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically.

The PEG4 component of the linker enhances the solubility and can improve the cell permeability of the PROTAC molecule. The length and flexibility of the PEG linker are critical factors that influence the stability and efficacy of the ternary complex formation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: General mechanism of action of a PROTAC utilizing a this compound linker.

Experimental Protocols

PROTAC Synthesis using this compound

The synthesis of a PROTAC using a this compound linker is a two-step process involving the sequential conjugation of the E3 ligase ligand and the target protein ligand.

Step 1: Amide Coupling of the First Ligand

This step involves forming an amide bond between the carboxylic acid end of this compound and an amine group on either the E3 ligase ligand or the target protein ligand.

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: Add the amine-containing ligand (E3 ligase or target protein ligand) (1.0 eq) to the activated linker solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting mono-conjugated product by flash column chromatography.

Step 2: Nucleophilic Substitution with the Second Ligand

This step involves the reaction of the chloro group on the mono-conjugated intermediate with a nucleophilic group (e.g., amine, thiol, or hydroxyl) on the second ligand.

  • Reaction Setup: Dissolve the purified mono-conjugated intermediate (1.0 eq) and the second ligand containing a nucleophilic group (1.1 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or DIPEA (2-3 eq), to facilitate the nucleophilic substitution reaction.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 60-80°C) and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the final PROTAC product. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

Biological Evaluation of PROTACs

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., GAPDH or β-actin) should be used for normalization.

Quantitative Data Presentation

The efficacy of a PROTAC is typically reported using the following metrics, which should be summarized in a table for clear comparison.

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
Example PROTAC 1Protein XCell Line A1095
Example PROTAC 2Protein YCell Line B5085
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximal percentage of target protein degradation achieved.

Experimental Workflow Visualization

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 E3 Ligase Ligand (with amine) Intermediate Mono-conjugated Intermediate Ligand1->Intermediate Amide Coupling Cl_PEG4_acid This compound Cl_PEG4_acid->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Nucleophilic Substitution Ligand2 Target Protein Ligand (with nucleophile) Ligand2->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blotting Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, a promising new class of therapeutics. Its defined length, hydrophilic nature, and bifunctional reactivity allow for the systematic and efficient synthesis of these complex molecules. Understanding the fundamental mechanism of PROTAC action and employing robust experimental protocols for their synthesis and evaluation are critical for the successful development of novel protein-degrading drugs. While the direct biological data for PROTACs specifically incorporating a this compound linker is still emerging, the principles outlined in this guide provide a solid foundation for researchers to design and test new therapeutic interventions targeting a wide range of diseases.

References

The Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to selectively eliminate disease-causing proteins. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2] Among the diverse array of linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable characteristics.[3][4]

This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design. It delves into their impact on PROTAC performance, supported by quantitative data, and offers detailed experimental protocols for the synthesis and evaluation of PEGylated PROTACs.

The Strategic Importance of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous set of properties to PROTAC molecules. Their strategic incorporation can address several challenges inherent in PROTAC development.

Enhanced Solubility and Physicochemical Properties: A primary hurdle in PROTAC design is their tendency towards high molecular weight and lipophilicity, often resulting in poor aqueous solubility.[5] This can impede formulation and limit bioavailability. The hydrophilic nature of the ethylene glycol repeats in PEG linkers significantly enhances the water solubility of PROTACs.

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While the increased hydrophilicity can potentially hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a compensatory advantage. Compared to more rigid alkyl chains, PEG linkers are more inclined to adopt folded conformations. This intramolecular folding can shield the PROTAC's polar surface area, presenting a more compact and less polar structure that is more conducive to traversing the cell membrane.

Fine-Tuning Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are paramount in achieving the optimal spatial orientation and proximity between the POI and the E3 ligase for efficient ubiquitin transfer. An improperly sized linker can lead to steric hindrance if too short, or a non-productive complex if too long. Therefore, the systematic variation of PEG linker length is a cornerstone of PROTAC optimization.

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of Various PROTACs

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
TBK1VHLAlkyl/Ether< 12No degradation--
TBK1VHLAlkyl/Ether21396-
TBK1VHLAlkyl/Ether2929276-
ERαVHLPEG12-Effective-
ERαVHLPEG16-More Potent-
BTKCRBNPEG< 4 PEG unitsImpaired Binding--
BTKCRBNPEG≥ 4 PEG units1-40Potent-
ARCRBNPEG---1.7 (A2B), 14.1 (B2A)
ARVHLPEG---0.35 (A2B), 0.24 (B2A)
HDAC1/2VHLPEG8-15VariedVaried-

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. Permeability data from Caco-2 assays, where A2B is apical to basolateral and B2A is basolateral to apical.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Ligand_Selection Select POI and E3 Ligands Linker_Design Design PEG Linker Library (Varying Lengths) Ligand_Selection->Linker_Design Synthesis Synthesize PROTAC Library Linker_Design->Synthesis Binding_Assay Binding Affinity Assay (e.g., Fluorescence Polarization) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA, Caco-2) Degradation_Assay->Permeability_Assay Data_Analysis Analyze DC50, Dmax, Permeability Data Permeability_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Linker_Design Iterative Design

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with amine and carboxylic acid functionalities.

Materials:

  • POI ligand with a carboxylic acid functional group (Component A-COOH)

  • E3 ligase ligand with an amine functional group (Component B-NH2)

  • Amine-PEGn-Boc (bifunctional linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification supplies (e.g., HPLC)

Procedure:

Step 1: Coupling of Component A with Amine-PEGn-Boc

  • Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Dissolve the purified Component A-PEGn-Boc (1.0 eq) in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.

Step 3: Coupling of Component A-PEGn-NH2 with Component B-COOH

  • Follow the procedure outlined in Step 1, using Component A-PEGn-NH2 and a carboxylic acid-functionalized E3 ligase ligand (or vice versa) as the coupling partners.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the POI

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours) at 37°C.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each dish, scrape the cells, and collect the lysate. Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Fluorescence Polarization (FP) Assay for PROTAC-Target Binding

This protocol describes a competitive binding assay to determine the affinity of a PROTAC for its target protein.

Materials:

  • Purified POI

  • Fluorescently labeled tracer (a ligand for the POI with a fluorescent tag)

  • PROTAC of interest

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Determine Optimal Tracer and Protein Concentrations: Perform a saturation binding experiment by titrating the POI against a fixed, low concentration of the fluorescent tracer to determine the protein concentration that yields approximately 75% of the maximal polarization signal.

  • Competition Assay Setup: In a 384-well plate, add a fixed concentration of the POI and the fluorescent tracer (as determined in the previous step) to each well.

  • PROTAC Titration: Add a serial dilution of the PROTAC to the wells. Include a control with no PROTAC (maximum polarization) and a control with only the tracer (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a suitable competition binding model to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

Protocol 4: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay monitors the formation of the ternary complex induced by a PROTAC.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-POI fusion protein

  • Plasmid encoding HaloTag®-E3 ligase fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET® 618 Ligand

  • NanoBRET® Nano-Glo® Substrate

  • PROTAC of interest

  • White, 96-well assay plates

  • Luminescence plate reader with 460nm and >610nm filters

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Ligand Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for a specified time to allow for labeling of the HaloTag® fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate for the desired time period (e.g., 2-4 hours).

  • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.

  • Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a plate reader capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay assesses the passive permeability of a PROTAC.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC of interest

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Apply the lipid solution to the filter of the donor plate and allow it to impregnate the membrane.

  • Compound Addition: Add the PROTAC solution in PBS to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in each well.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_D(0) is the initial compound concentration in the donor well.

Protocol 6: Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant measure of permeability, accounting for both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC of interest

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the PROTAC solution in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as described above but add the PROTAC solution to the basolateral side and sample from the apical side.

  • Concentration Measurement: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Permeability and Efflux Ratio Calculation: Calculate the Papp value for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 is generally indicative of active efflux.

Conclusion

PEG linkers are an indispensable tool in the rational design of efficacious PROTACs. Their inherent properties of hydrophilicity, biocompatibility, and tunable flexibility provide a powerful means to overcome challenges related to solubility and cell permeability. The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair to ensure the formation of a stable and productive ternary complex, thereby maximizing degradation efficiency. The systematic application of the quantitative assays and synthetic strategies detailed in this guide will empower researchers to navigate the complexities of PROTAC design and accelerate the development of this transformative therapeutic modality.

References

Cl-PEG4-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the physicochemical properties of Cl-PEG4-acid, a bifunctional molecule increasingly utilized in the development of targeted therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Chemical Formula C₁₀H₁₉ClO₆[1]
Molecular Weight 270.71 g/mol [1][2][3]
Exact Mass 270.0900 u[1]
CAS Number 158553-98-1
IUPAC Name 14-chloro-3,6,9,12-tetraoxatetradecanoic acid
Elemental Analysis C: 44.37%; H: 7.07%; Cl: 13.10%; O: 35.46%

Chemical Structure and Connectivity

The structure of this compound features a terminal carboxylic acid and a terminal chlorine atom, separated by a tetraethylene glycol (PEG4) spacer. This configuration allows for sequential or orthogonal conjugation to two different molecular entities.

Cl_PEG4_acid Cl Cl C1 CH₂ Cl->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 C5 CH₂ O2->C5 C6 CH₂ C5->C6 O3 O C6->O3 C7 CH₂ O3->C7 C8 CH₂ C7->C8 O4 O C8->O4 C9 CH₂ O4->C9 C10 C C9->C10 O5 O C10->O5 OH OH C10->OH

Caption: Chemical structure of this compound.

Applications in Drug Development

This compound is a valuable tool in medicinal chemistry and drug development. Its primary application is as a linker in the construction of PROTACs. In this context, the carboxylic acid moiety can be coupled to a ligand for an E3 ubiquitin ligase, while the chloro group can be displaced by a nucleophile on a ligand targeting a protein of interest. The PEG4 spacer provides the necessary length and flexibility for the resulting PROTAC molecule to effectively bridge the E3 ligase and the target protein, facilitating the latter's ubiquitination and subsequent degradation by the proteasome.

Experimental Considerations

Storage and Stability: For long-term storage, it is recommended to keep this compound at -20°C in a dry and dark environment. For short-term storage, 0-4°C is suitable. The compound is generally stable for several weeks at ambient temperature during shipping.

Solubility: The solubility of this compound should be determined empirically for specific applications and solvent systems. It is anticipated to be soluble in polar organic solvents such as DMSO, DMF, and DCM.

References

Navigating the Solubility Landscape of Cl-PEG4-Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of targeted protein degradation, particularly the development of Proteolysis Targeting Chimeras (PROTACs), has placed a premium on understanding the physicochemical properties of linker molecules. Among these, Cl-PEG4-acid, a heterobifunctional linker containing a four-unit polyethylene glycol (PEG) chain, is of significant interest. Its solubility is a critical parameter influencing the overall properties of a PROTAC, including cell permeability and oral bioavailability. This technical guide provides an in-depth overview of the solubility of this compound, offering a qualitative summary, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Understanding the Solubility Profile of PEGylated Compounds

Polyethylene glycol (PEG) and its derivatives are generally known for their solubility in a wide range of solvents.[1][2] The ether oxygens in the PEG backbone can form hydrogen bonds with protic solvents, while the overall flexible chain can interact favorably with various organic solvents. Consequently, PEGs are very soluble in water and aqueous buffers, as well as in many organic solvents such as chloroform, methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Their solubility tends to be lower in alcohols and toluene, and they are generally insoluble in nonpolar solvents like ether and hydrocarbons.[1][3]

The functional groups on a PEG derivative can influence its solubility. For this compound, the terminal carboxylic acid group can be ionized, which generally increases its aqueous solubility, particularly at neutral to basic pH. The terminal chloride, while less polar than a hydroxyl group, is not expected to drastically reduce solubility in polar organic solvents.

Qualitative Solubility of this compound and Related Compounds

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on the general solubility of short-chain PEG acids and similar molecules. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. This information is intended as a guideline for solvent selection in experimental work.

SolventPredicted SolubilityRationale
WaterHighThe hydrophilic PEG chain and the ionizable carboxylic acid group promote high aqueous solubility.
Phosphate-Buffered Saline (PBS)HighSimilar to water, the salt content is not expected to significantly hinder solubility.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent that is an excellent solvent for a wide range of organic molecules, including PEGs.
Dimethylformamide (DMF)HighAnother polar aprotic solvent that readily dissolves PEG derivatives.
MethanolModerate to HighA polar protic solvent that should effectively solvate the PEG chain and the carboxylic acid.
EthanolModerateGenerally a good solvent for PEGs, though solubility may be slightly lower than in methanol.
Dichloromethane (DCM)ModerateA common organic solvent in which many PEG derivatives show good solubility.
AcetonitrileModerateA polar aprotic solvent that is often used in chromatography and as a reaction solvent for PEGylated compounds.
Tetrahydrofuran (THF)ModerateA less polar ether-based solvent where solubility might be lower compared to more polar options.
TolueneLowA nonpolar aromatic solvent in which PEGs generally have limited solubility.
HexanesInsolubleA nonpolar aliphatic solvent in which polar molecules like this compound are not expected to dissolve.
Diethyl EtherInsolubleA nonpolar solvent in which PEGs are generally insoluble.

Experimental Protocol for Determining the Solubility of this compound

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound in a given solvent. This method is adapted from established procedures for small molecule solubility determination.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Small vials with screw caps (e.g., 1.5 mL or 2 mL)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a quantitative analytical method like NMR with an internal standard.

Procedure:

  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.

    • Perform a series of dilutions of the stock solution to create a set of calibration standards with known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of signal response versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with undissolved solid remaining.

    • Record the exact weight of the added this compound.

    • Add a known volume of the test solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course experiment initially to determine the time required to reach a stable concentration.

  • Separation of Saturated Solution:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as for the calibration standards.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation A Prepare Calibration Standards H Analyze by HPLC or other method A->H Generate Calibration Curve B Add Excess this compound to Vial C Add Known Volume of Solvent B->C D Agitate at Constant Temperature (24-48 hours) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant (0.22 µm) E->F G Dilute Filtered Supernatant F->G G->H I Calculate Solubility from Calibration Curve H->I

Experimental workflow for solubility determination.

This comprehensive guide provides researchers with the foundational knowledge and practical steps to confidently assess the solubility of this compound. Accurate solubility data is indispensable for the successful design and development of novel therapeutics, and the methodologies outlined here offer a robust framework for obtaining these critical parameters.

References

A Comprehensive Technical Guide to the Commercial Availability and Application of Cl-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-PEG4-acid, chemically known as 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its structure, featuring a terminal carboxylic acid and a chloro group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a versatile platform for the covalent attachment of various molecular entities. This guide provides an in-depth overview of its commercial availability, chemical properties, and key applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Supplier Information

This compound is available from several chemical suppliers, though it may be offered as a custom synthesis product in some cases. Researchers are advised to inquire with suppliers regarding current stock and lead times.

Supplier Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Notes
DC Chemicals This compound158553-98-1C₁₀H₁₉ClO₆270.71>95%PROTAC linker.[1][2]
MedKoo Biosciences This compound158553-98-1C₁₀H₁₉ClO₆270.71>98%Currently available via custom synthesis.[3]
Scintila This compound158553-98-1C₁₀H₁₉ClO₆270.71Not specifiedInquire for pricing and availability.[4]

Table 1: Commercial Suppliers of this compound

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

Property Value Reference
CAS Number 158553-98-1[1]
IUPAC Name 14-chloro-3,6,9,12-tetraoxatetradecanoic acid
Synonyms Cl-PEG4-CH2COOH, SCHEMBL18173867
Molecular Formula C₁₀H₁₉ClO₆
Molecular Weight 270.71 g/mol
Appearance To be determined (typically a solid or oil)
Purity >98% (typical)
Storage Conditions Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark place.
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.
Solubility To be determined. PEG linkers generally exhibit good solubility in aqueous and many organic solvents.

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. A plausible two-step synthesis route involves the initial formation of a chloro-PEG4-alcohol intermediate followed by its oxidation to the carboxylic acid.

Step 1: Synthesis of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol

This step can be achieved via a Williamson ether synthesis, a robust method for forming ethers.

  • Reaction Scheme:

  • Materials:

    • Tetraethylene glycol

    • Sodium hydride (NaH)

    • 1-bromo-2-chloroethane

    • Anhydrous tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloroethane (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol.

Step 2: Oxidation of 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol to this compound

A common and effective method for oxidizing a primary alcohol to a carboxylic acid is the Jones oxidation.

  • Reaction Scheme:

  • Materials:

    • 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol

    • Jones reagent (a solution of chromium trioxide in sulfuric acid)

    • Acetone

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the 14-chloro-3,6,9,12-tetraoxatetradecan-1-ol (1 equivalent) in acetone in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the color will change from orange/red to green.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding isopropanol until the green color persists.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.

General Protocol for Amide Coupling using this compound

The carboxylic acid moiety of this compound can be coupled to a primary or secondary amine of a target molecule (e.g., a protein, peptide, or an E3 ligase ligand for PROTAC synthesis) using standard carbodiimide chemistry.

  • Materials:

    • This compound

    • Amine-containing molecule

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or sulfo-NHS

    • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

    • Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5) for biomolecules

  • Procedure:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • In a separate vial, dissolve the amine-containing molecule (1 equivalent) in an appropriate solvent (e.g., DMF for small molecules or an amine-free buffer for proteins).

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

    • Upon completion, the reaction mixture can be purified by chromatography (e.g., HPLC for small molecules, size-exclusion chromatography for proteins) to isolate the desired conjugate.

Applications in PROTAC Drug Development

This compound is a valuable linker for the synthesis of PROTACs. The PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The terminal chloro- and carboxylic acid groups provide orthogonal handles for conjugation to an E3 ligase ligand and a target protein ligand.

A common strategy for PROTAC synthesis involves a modular approach where the linker is sequentially conjugated to the two ligands.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-Ligand 1 Conjugation cluster_1 Step 2: PROTAC Assembly Cl_PEG4_acid This compound Amide_Coupling Amide Coupling (EDC, NHS) Cl_PEG4_acid->Amide_Coupling E3_Ligase_Ligand E3 Ligase Ligand (with amine) E3_Ligase_Ligand->Amide_Coupling Intermediate_1 Cl-PEG4-E3 Ligase Ligand Amide_Coupling->Intermediate_1 Nucleophilic_Substitution Nucleophilic Substitution Intermediate_1->Nucleophilic_Substitution Target_Protein_Ligand Target Protein Ligand (with nucleophile, e.g., -OH, -SH, -NH2) Target_Protein_Ligand->Nucleophilic_Substitution PROTAC Final PROTAC Molecule Nucleophilic_Substitution->PROTAC

A general workflow for the synthesis of a PROTAC molecule using this compound.

In this workflow, the carboxylic acid of this compound is first coupled to an amine-functionalized E3 ligase ligand. The resulting intermediate, which now possesses a terminal chloro-group, can then react with a nucleophilic group (e.g., a phenol, thiol, or amine) on the target protein ligand to form the final PROTAC.

Signaling Pathways and Logical Relationships

The ultimate goal of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

The mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound is a readily accessible and highly versatile bifunctional linker that plays a crucial role in modern drug development and bioconjugation strategies. Its well-defined structure and predictable reactivity make it an ideal component for the construction of complex biomolecules, most notably PROTACs. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their work, paving the way for new advancements in targeted therapeutics and other biomedical applications.

References

An In-depth Technical Guide to the Safety and Handling of Cl-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cl-PEG4-acid, a bifunctional linker molecule increasingly utilized in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core physicochemical properties, detailed safety and handling procedures, experimental protocols for its application, and its role in targeted protein degradation.

Core Concepts and Physicochemical Properties

This compound, systematically named 14-Chloro-3,6,9,12-tetraoxatetradecanoic acid, is a heterobifunctional linker. It incorporates a terminal carboxylic acid and a chloro group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure allows for the sequential conjugation of two different molecules. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][]

Key Physicochemical Data:

PropertyValueReference
CAS Number 158553-98-1[4]
Molecular Formula C10H19ClO6[4]
Molecular Weight 270.71 g/mol
Appearance To be determined
Purity >98%
Solubility To be determined

Safety and Handling

Hazard Identification and Classification

Based on analogous compounds such as Br-PEG4-acid and other PEG derivatives, this compound should be handled with care. Potential hazards may include:

  • Skin and Eye Irritation: As a carboxylic acid, it may cause irritation upon contact with skin and eyes.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Harmful if Swallowed: Similar compounds are classified as harmful if swallowed.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound:

Storage ConditionDurationReference
-20°C Long-term (months to years)
0 - 4°C Short-term (days to weeks)

The compound should be stored in a dry, dark environment. It is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.

First Aid Measures

In case of exposure, the following first aid procedures should be followed:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.

Spill and Waste Disposal
  • Spills: In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a suitable container for disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, while the chloro group can undergo nucleophilic substitution.

General Protocol for Amide Bond Formation via EDC/NHS Activation

This protocol details the activation of the carboxylic acid moiety of this compound for conjugation to a primary amine-containing molecule (Molecule A).

Materials:

  • This compound

  • Molecule A (with a primary amine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching buffer (e.g., Tris or glycine)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

    • Dissolve Molecule A in an appropriate buffer.

    • Prepare fresh stock solutions of EDC and NHS in an amine-free buffer or water.

  • Activation of this compound:

    • In a reaction vessel, combine the this compound solution with EDC (typically 1.5 equivalents) and NHS (typically 1.5 equivalents).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Molecule A:

    • Add the amine-containing Molecule A to the activated this compound solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching buffer to react with any excess activated this compound.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted reagents and byproducts.

Nucleophilic Substitution of the Chloro Group

The chloro group on the other end of the PEG linker can be displaced by a nucleophile (e.g., a thiol or an amine on Molecule B). This reaction is typically performed after the initial amide bond formation.

Procedure:

  • Reaction Setup:

    • Dissolve the purified conjugate from the previous step in a suitable solvent.

    • Add Molecule B, containing the nucleophilic group, to the reaction mixture. The stoichiometry will need to be optimized.

    • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) may be required to facilitate the reaction.

  • Reaction Conditions:

    • The reaction may require heating and should be monitored by an appropriate analytical method (e.g., LC-MS).

  • Purification:

    • Upon completion, the final bifunctional conjugate should be purified using chromatographic techniques like RP-HPLC.

Role in Targeted Protein Degradation (PROTACs)

This compound is a valuable linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The this compound linker plays a crucial role in:

  • Solubility and Permeability: The hydrophilic PEG4 chain enhances the overall solubility and cell permeability of the PROTAC molecule.

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the effective formation of the ternary complex.

General Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a general workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nucleophilic Substitution Cl_PEG4_acid This compound EDC_NHS EDC/NHS Activation Cl_PEG4_acid->EDC_NHS E3_Ligand E3 Ligase Ligand (with amine) Intermediate Intermediate Conjugate (Cl-PEG4-E3 Ligand) E3_Ligand->Intermediate EDC_NHS->Intermediate Amide Bond Formation Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Linker Conjugation POI_Ligand POI Ligand (with nucleophile) POI_Ligand->Final_PROTAC PROTAC_Mechanism PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling Recycling of PROTAC Ternary_Complex->Recycling PROTAC is recycled Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

The Crucial Connector: An In-depth Technical Guide to Bifunctional Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that covalently connects these two elements.[1][2] While the ligands confer specificity, the linker is far from a mere passive spacer; it is a pivotal determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][3] This technical guide provides a comprehensive exploration of bifunctional linkers for PROTACs, delving into their classification, design principles, and profound impact on therapeutic potential, complemented by detailed experimental protocols and quantitative data.

The Central Role of the Linker in PROTAC Function

The primary role of the bifunctional linker is to tether the POI-binding ligand and the E3 ligase-recruiting ligand, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] The formation and stability of this ternary complex are paramount for the subsequent ubiquitination of the POI and its degradation by the 26S proteasome. The linker's length, chemical composition, and rigidity dictate the spatial arrangement and proximity of the POI and the E3 ligase within this complex. An optimally designed linker fosters favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which significantly enhances the stability and productivity of the ternary complex.

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their chemical structure and flexibility. The choice of linker is a critical decision in PROTAC design and is often tailored to the specific POI and E3 ligase pair.

Table 1: Major Classes of PROTAC Linkers

Linker ClassDescriptionAdvantagesDisadvantages
Alkyl Chains Composed of saturated or unsaturated hydrocarbon chains.- Synthetically accessible- High conformational flexibility- Can increase lipophilicity- High flexibility can lead to an entropic penalty upon binding
Polyethylene Glycol (PEG) Chains Consist of repeating ethylene glycol units.- Enhance solubility- Provide polarity and flexibility- Can be susceptible to metabolism- May have a less defined conformational preference
Rigid Linkers Incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) or alkynes.- Pre-organize the PROTAC into a bioactive conformation- Can improve metabolic stability- More synthetically challenging- Reduced flexibility may hinder optimal ternary complex formation
"Smart" Linkers Linkers with integrated functionalities, such as photoswitches or cleavable groups.- Allow for spatiotemporal control of PROTAC activity- Increased synthetic complexity- Potential for off-target effects of the functional moiety

The Impact of Linker Properties on PROTAC Performance

The optimization of linker characteristics is a crucial and often empirical process in PROTAC development. Subtle modifications to the linker can have a profound impact on the resulting PROTAC's biological activity.

Linker Length

The length of the linker is a critical parameter that must be carefully optimized. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive ternary complex where the ubiquitination sites on the POI are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

Table 2: Impact of Linker Length on PROTAC Efficacy

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG12>1000<20
ERαVHLPEG16~100>80
BRD4CRBNPEG0<500~90
BRD4CRBNPEG3>5000<20
BRD4CRBNPEG12<500>90
TBK1VHLAlkyl/Ether<12No Degradation-
TBK1VHLAlkyl/Ether12-29Submicromolar>90
Linker Composition and Physicochemical Properties

The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. PROTACs are often large molecules that violate traditional drug-like property guidelines, such as Lipinski's Rule of Five. Therefore, the linker can be strategically designed to improve these properties. For instance, incorporating PEG units can enhance aqueous solubility, while the introduction of rigid scaffolds can improve metabolic stability.

Table 3: Physicochemical Properties of Common Linker Motifs

Linker MotifPredominant PropertyImpact on PROTAC
AlkylLipophilicCan increase cell permeability but may decrease solubility.
PEGHydrophilicImproves solubility and can modulate cell permeability through conformational effects.
Piperazine/PiperidineRigid, PolarCan enhance rigidity, metabolic stability, and solubility.
TriazoleRigid, PolarMetabolically stable and can be readily synthesized via "click chemistry".

Visualizing the PROTAC Mechanism and Development Workflow

Diagrams generated using the DOT language provide a clear visual representation of the complex biological pathways and experimental workflows integral to PROTAC research.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ubiquitin_Cascade Ubiquitination Cascade PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation E1 E1 Ubiquitin-activating Enzyme E2 E2 Ubiquitin-conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase E2-E3 Interaction Ub Ubiquitin Ub->E1 ATP

Caption: The PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binary & Ternary Complex Binding Assays (SPR, ITC) Synthesis->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, Proteomics) Synthesis->Degradation_Assay Optimization Structure-Activity Relationship (SAR) Optimization Binding_Assay->Optimization Degradation_Assay->Optimization Optimization->Design Iterative Refinement Lead_Candidate Lead Candidate Optimization->Lead_Candidate

Caption: A typical experimental workflow for PROTAC development.

Linker_Design_Logic Linker_Properties Linker Properties (Length, Composition, Rigidity) Ternary_Complex Ternary Complex (Stability, Cooperativity) Linker_Properties->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy Physicochemical->PROTAC_Efficacy

Caption: Logical relationships in PROTAC linker design.

Experimental Protocols

The development of effective PROTACs relies on a suite of robust experimental methodologies to synthesize the molecules and characterize their biological activity.

Protocol for PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

"Click chemistry" has become a widely adopted strategy for the efficient and modular synthesis of PROTACs. This protocol outlines a general procedure for the final coupling step.

Materials:

  • Azide-functionalized precursor (E3 ligase ligand or POI ligand with linker)

  • Alkyne-functionalized precursor (the corresponding binding partner)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Nitrogen or Argon source

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the azide-functionalized precursor (1.0 equivalent) and the alkyne-functionalized precursor (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents).

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., LC-MS). The reaction is typically complete within 1-12 hours.

  • Upon completion, quench the reaction with a dilute aqueous solution of EDTA to chelate the copper catalyst.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (and a vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol for Isothermal Titration Calorimetry (ITC) to Characterize Ternary Complex Formation

ITC is a powerful biophysical technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), which can be used to calculate the cooperativity of ternary complex formation.

Materials:

  • Purified POI

  • Purified E3 ligase (or a stable complex, e.g., VCB)

  • PROTAC

  • Isothermal titration calorimeter

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in a buffer that is precisely matched to the final dialysis buffer to minimize heats of dilution.

  • Binary Binding Experiments:

    • PROTAC to POI: Titrate the PROTAC into the POI solution to determine the binary binding affinity (Kd_binary1).

    • PROTAC to E3 Ligase: Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (Kd_binary2).

  • Ternary Complex Formation Experiment:

    • Prepare a solution of the POI and E3 ligase in the ITC cell.

    • Titrate the PROTAC into the protein mixture. The resulting binding isotherm will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the binding isotherms to appropriate models to determine the binding affinities.

    • Calculate the cooperativity factor (α) using the binary and ternary binding affinities. An α value greater than 1 indicates positive cooperativity, an α value less than 1 indicates negative cooperativity, and an α value of 1 indicates no cooperativity.

Conclusion

The bifunctional linker is a critical and highly tunable component of a PROTAC molecule that profoundly influences its therapeutic efficacy. A deep understanding of the interplay between linker length, composition, and rigidity with the formation of a stable and productive ternary complex is essential for the rational design of potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the synthesis and characterization of novel PROTACs. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, so too will our ability to design linkers that unlock the full therapeutic potential of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Cl-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing the Cl-PEG4-acid linker. PROTACs are innovative heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker component is crucial for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][3]

The this compound linker is a bifunctional molecule featuring a chloroacetamide group and a terminal carboxylic acid connected by a tetraethylene glycol (PEG4) spacer. The chloroacetamide moiety can react with nucleophilic residues, such as cysteines, on a protein of interest, while the carboxylic acid allows for standard amide bond formation with an amine-functionalized E3 ligase ligand. The PEG4 spacer enhances aqueous solubility and provides flexibility, which is essential for the optimal orientation of the ternary complex.[3]

I. Quantitative Data on PROTACs with PEG-based Linkers

The following table summarizes representative data for PROTACs developed using PEG-based linkers, illustrating the impact of linker composition on degradation efficiency.

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC 1BRD4VHLPEG-based10 - 30>90HeLa
PROTAC 2BTKIAPPropargyl-PEG4-acid200Not SpecifiedTHP-1
PROTAC 3IRAK4Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
PROTAC 4HDACNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
PROTAC 5BET ProteinsCRBNPEG-basedNot Specified>80Not Specified

Note: Data is compiled from various sources and is intended to be representative. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are dependent on the specific cell line and experimental conditions.

II. Experimental Protocols

The synthesis of a PROTAC using a this compound linker is a modular process involving the separate synthesis or acquisition of the POI ligand and the E3 ligase ligand, followed by their sequential coupling with the linker.

Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound

This protocol details the coupling of a carboxylic acid-functionalized component with an amine-functionalized E3 ligase ligand, followed by the introduction of the chloroacetamide group.

Step 1: Amide Coupling of E3 Ligase Ligand with a Protected PEG Linker

  • Reagents and Materials:

    • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq)

    • Boc-NH-PEG4-acid (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Boc-NH-PEG4-acid to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Boc-protected intermediate from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Chloroacetylation

  • Reagents and Materials:

    • Amine-intermediate from Step 2

    • Chloroacetyl chloride (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DCM

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the amine-intermediate in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

    • Add DIPEA to the solution.

    • Slowly add chloroacetyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Materials:

    • Cultured cells

    • Synthesized PROTAC

    • Vehicle control (e.g., DMSO)

    • Lysis buffer

    • BCA assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

      • Separate the proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

      • Strip the membrane and re-probe with a primary antibody against a loading control.

    • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

III. Visualizations

Diagram 1: PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with reactive group) Coupling2 Nucleophilic Substitution POI_Ligand->Coupling2 E3_Ligand E3 Ligase Ligand (with amine group) Coupling1 Amide Coupling E3_Ligand->Coupling1 Cl_PEG4_Acid This compound Linker Cl_PEG4_Acid->Coupling1 Intermediate E3 Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.

Diagram 2: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cellular Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Diagram 3: Representative Signaling Pathway Targeted by PROTACs (PI3K/AKT/mTOR)

PI3K_AKT_mTOR_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates PROTAC_Target PROTAC Targeting AKT AKT->PROTAC_Target Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: A simplified PI3K/AKT/mTOR signaling pathway, a common target for PROTAC development.

References

Application Notes and Protocols: Reaction of Cl-PEG4-acid with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral to modern drug development and bioconjugation, offering enhanced solubility, stability, and pharmacokinetic profiles to therapeutic molecules.[1][2] The functionalization of these linkers allows for their covalent attachment to various biomolecules, including proteins, peptides, and small molecules. This document provides detailed application notes and protocols for the reaction of a tetraethylene glycol (PEG4) linker, functionalized with a terminal carboxylic acid and a chloro group (Cl-PEG4-acid), with primary amines.

Two primary reactive pathways are considered for the conjugation of a PEG linker bearing a carboxylic acid to a primary amine. The most prevalent and well-documented method involves the activation of the carboxylic acid to form an amine-reactive intermediate. An alternative, direct approach is the nucleophilic substitution of a terminal chloro group by the primary amine. Both methodologies result in the stable covalent linkage of the PEG4 moiety to the target molecule.

Section 1: Amide Bond Formation via Carboxylic Acid Activation

The conjugation of a PEG-acid to a primary amine is most commonly achieved by activating the carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines at physiological to slightly basic pH to form a stable amide bond.[3][4]

Reaction Principle

The reaction proceeds in two steps:

  • Activation: The carboxylic acid of the PEG linker is reacted with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester.[5]

  • Conjugation: The NHS ester of the PEG linker then reacts with a primary amine on the target molecule, resulting in the formation of a stable amide bond and the release of NHS.

G cluster_0 Activation Step cluster_1 Conjugation Step PEG_Acid Cl-PEG4-COOH Activated_PEG Cl-PEG4-NHS PEG_Acid->Activated_PEG Activation EDC_NHS EDC, NHS EDC_NHS->Activated_PEG Conjugate Cl-PEG4-CO-NH-R Activated_PEG->Conjugate Amide Bond Formation Primary_Amine R-NH2 Primary_Amine->Conjugate NHS_release NHS Conjugate->NHS_release Release

Caption: Workflow for Amide Bond Formation.

Experimental Protocol: Conjugation of a PEG-Acid to a Primary Amine-Containing Molecule

This protocol provides a general procedure for the conjugation of a PEG-acid to a protein. Optimization may be required for specific applications.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.

    • Dissolve the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add a 2- to 5-fold molar excess of the EDC stock solution.

    • Immediately add a 2- to 5-fold molar excess of the NHS stock solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Primary Amine:

    • Add the freshly activated Cl-PEG4-NHS ester solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the PEG linker is a common starting point for optimization.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against the Coupling Buffer (e.g., PBS).

Data Presentation: Reaction Parameters
ParameterRecommended ConditionNotes
pH Activation: 4.5-6.0Conjugation: 7.2-8.0The activation with EDC is more efficient at a slightly acidic pH, while the reaction of the NHS ester with the primary amine is favored at a neutral to slightly basic pH.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (30-60 minutes), while incubation at 4°C overnight can also be effective.
Molar Ratio (PEG:Amine) 5:1 to 20:1The optimal ratio depends on the number of available primary amines on the target molecule and the desired degree of PEGylation.
Solvent Anhydrous DMF or DMSO for stock solutionsThe final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.

Section 2: Nucleophilic Substitution of a Terminal Chloro Group

An alternative approach for the conjugation of this compound to a primary amine involves a direct nucleophilic substitution reaction. In this scenario, the primary amine acts as a nucleophile, attacking the carbon atom bonded to the chlorine, which serves as a leaving group.

Reaction Principle

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon atom attached to the chlorine. This leads to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) that is formed.

G Cl_PEG_Acid Cl-CH2-PEG3-COOH Transition_State [R-NH2---CH2---Cl]‡ Transition State Cl_PEG_Acid->Transition_State Primary_Amine R-NH2 Primary_Amine->Transition_State SN2 Attack Base Base (e.g., TEA) Byproducts Cl- + Base-H+ Base->Byproducts Conjugate R-NH-CH2-PEG3-COOH Transition_State->Conjugate Transition_State->Byproducts Leaving Group Departure

Caption: SN2 Reaction of this compound.

Experimental Protocol: Nucleophilic Substitution

This protocol provides a general procedure for the reaction of a chloro-terminated PEG with a primary amine.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or DMF)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Purification equipment (e.g., column chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the primary amine-containing molecule in the chosen aprotic solvent.

    • Dissolve the this compound in the same solvent.

  • Reaction:

    • To the solution of the primary amine, add the non-nucleophilic base (typically 1.1 to 1.5 equivalents).

    • Slowly add the solution of this compound (typically 1.0 to 1.2 equivalents) to the amine solution while stirring.

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, the reaction mixture may be washed with water or a mild aqueous acid to remove the base and its salt.

    • The organic layer is then dried and the solvent removed under reduced pressure.

    • The crude product is purified by a suitable method, such as flash column chromatography, to isolate the desired PEGylated conjugate.

Data Presentation: Reaction Parameters
ParameterRecommended ConditionNotes
Solvent Aprotic (DCM, THF, DMF)The choice of solvent will depend on the solubility of the reactants.
Base Non-nucleophilic (TEA, DIEA)The base is required to neutralize the HCl formed during the reaction, preventing the protonation of the primary amine nucleophile.
Temperature Room Temperature (20-25°C)Heating may be required for less reactive substrates, but room temperature is often sufficient.
Stoichiometry Near-equimolar or slight excess of amineThe stoichiometry should be optimized based on the specific reactants.

Characterization of the PEGylated Product

Successful conjugation and the purity of the final product can be assessed using a variety of analytical techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, an increase in the molecular weight corresponding to the attached PEG chain(s) will be observed as a shift in the band position.

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the degree of PEGylation.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) can be used to separate the PEGylated product from unreacted starting materials and byproducts, and to assess purity.

Conclusion

The reaction of this compound with primary amines offers a versatile method for the PEGylation of a wide range of molecules. The choice between activating the carboxylic acid for amide bond formation and utilizing the chloro- group for nucleophilic substitution will depend on the specific chemical nature of the target molecule and the desired final linkage. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement these important bioconjugation strategies. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for achieving the desired therapeutic or diagnostic outcomes.

References

Application Notes and Protocols: Coupling of Cl-PEG4-Acid to a VHL Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the chemical coupling of a chloro-PEG4-carboxylic acid (Cl-PEG4-acid) linker to an amine-functionalized von Hippel-Lindau (VHL) E3 ligase ligand. This conjugation is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] The VHL ligand serves to recruit the VHL E3 ubiquitin ligase, while the PEG linker provides a flexible connection to a ligand for the protein of interest (POI). The terminal chlorine atom on the PEG linker can be utilized for subsequent "click" chemistry or other nucleophilic substitution reactions to complete the PROTAC synthesis.

The protocols outlined below describe a standard amide coupling reaction, a widely used and robust method for forming a stable amide bond between the carboxylic acid of the PEG linker and a primary or secondary amine on the VHL ligand.

Signaling Pathway of VHL-Mediated Ubiquitination

The VHL protein is a component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^).[2] Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues.[2] This modification allows for its recognition and binding by the VHL protein.[2] Once bound, the CRL2^VHL^ complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[2] PROTACs containing a VHL ligand hijack this natural cellular process by bringing a target protein into proximity with the CRL2^VHL^ complex, leading to the target protein's ubiquitination and subsequent degradation.

VHL_Signaling_Pathway cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC (VHL Ligand-Linker-POI Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex (CRL2VHL) VHL->Ternary_Complex E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP E2->VHL Ub Transfer Ub Ubiquitin (Ub) Ub->E1 PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: VHL-mediated ubiquitination pathway hijacked by a PROTAC.

Experimental Workflow for Coupling this compound to a VHL Ligand

The general workflow for the coupling reaction involves the activation of the carboxylic acid on the this compound linker, followed by the nucleophilic attack of the amine group on the VHL ligand to form an amide bond. The resulting conjugate is then purified and characterized.

Coupling_Workflow Start Start Materials: - Amine-functionalized VHL Ligand - this compound Reaction_Setup Reaction Setup: - Dissolve reactants in anhydrous DMF - Add coupling agents (HATU) and base (DIPEA) Start->Reaction_Setup Reaction Amide Coupling Reaction: - Stir at room temperature for 2-4 hours - Monitor by LC-MS or TLC Reaction_Setup->Reaction Workup Aqueous Workup: - Dilute with ethyl acetate - Wash with water and brine Reaction->Workup Purification Purification: - Dry organic layer (Na2SO4) - Concentrate under reduced pressure - Purify by flash column chromatography Workup->Purification Characterization Characterization: - LC-MS - ¹H NMR - Purity assessment by HPLC Purification->Characterization Final_Product Final Product: VHL-PEG4-Cl Conjugate Characterization->Final_Product

Caption: Experimental workflow for the amide coupling reaction.

Experimental Protocols

Materials and Reagents
  • Amine-functionalized VHL Ligand (e.g., (S,R,S)-AHPC-amine)

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol gradient)

Protocol for Amide Coupling

This protocol is based on standard amide coupling procedures using HATU as the coupling agent.

  • Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized VHL ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. The concentration should be approximately 0.1 M with respect to the VHL ligand.

  • Addition of Reagents:

    • To the stirred solution, add DIPEA (3.0 eq).

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (VHL ligand) is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the pure VHL-PEG4-Cl conjugate.

Data Presentation

The following tables summarize the key quantitative data for the coupling reaction and characterization of the final product.

Table 1: Reagent Quantities for a Typical 0.1 mmol Scale Reaction

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount (mg)
Amine-functionalized VHL Ligand(Varies)1.0(Varies)
This compound~284.731.131.3
HATU380.231.245.6
DIPEA129.243.038.8 (51 µL)
Anhydrous DMF--1.0 mL

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature (~20-25 °C)
MonitoringLC-MS, TLC
Purification MethodFlash Column Chromatography
Typical Yield60-80%
Final Product FormWhite to off-white solid or oil

Characterization of the Final Product

The successful synthesis of the VHL-PEG4-Cl conjugate should be confirmed by various analytical techniques.

Table 3: Analytical Methods for Characterization

Analytical MethodExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry) A major peak corresponding to the calculated mass-to-charge ratio (m/z) of the VHL-PEG4-Cl conjugate.
¹H NMR (Proton Nuclear Magnetic Resonance) Appearance of characteristic peaks for the PEG linker protons and shifts in the peaks of the VHL ligand adjacent to the newly formed amide bond.
HPLC (High-Performance Liquid Chromatography) A single major peak indicating the purity of the final compound (typically >95%).

Conclusion

The protocol described provides a reliable method for the coupling of this compound to an amine-functionalized VHL ligand, a key step in the synthesis of VHL-based PROTACs. The use of HATU as a coupling agent generally results in high yields and clean reaction profiles. Proper purification and thorough characterization are essential to ensure the quality and identity of the final conjugate for subsequent applications in targeted protein degradation research.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The nature and length of this linker significantly influence the physicochemical properties and efficacy of the PROTAC.

This document provides detailed application notes and protocols for the use of Cl-PEG4-acid, a bifunctional polyethylene glycol (PEG) linker, to conjugate a Cereblon (CRBN) ligand, specifically pomalidomide. Pomalidomide is a well-established ligand for the CRBN E3 ligase.[1][2] The resulting pomalidomide-PEG4-acid conjugate is a key intermediate in the synthesis of PROTACs, providing a reactive carboxylic acid handle for subsequent coupling to a ligand for a protein of interest (POI).

Core Principles

The this compound linker possesses two distinct reactive functionalities: a chloro group and a carboxylic acid. This allows for a two-step sequential conjugation strategy.

  • Alkylation of the CRBN Ligand: The chloro group can be used to alkylate a suitable nucleophile on the CRBN ligand. In the case of pomalidomide, the aromatic amine can serve as the nucleophile for an N-alkylation reaction.[1][3] This reaction is typically performed in the presence of a base to facilitate the nucleophilic attack.

  • Amide Bond Formation: The terminal carboxylic acid on the PEG linker provides a handle for the subsequent attachment of a POI ligand. This is commonly achieved through an amide bond formation, often facilitated by activating the carboxylic acid with coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4]

The PEG4 spacer offers several advantages in PROTAC design, including increased hydrophilicity, which can improve solubility and cell permeability of the final PROTAC molecule.

Data Presentation

The following tables summarize key data for the components and a representative final PROTAC targeting the BRD4 protein.

Table 1: Properties of this compound and Pomalidomide

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Reactive Groups
This compoundC10H19ClO6270.71158553-98-1Chloro, Carboxylic Acid
PomalidomideC13H11N3O4273.2419171-19-8Aromatic Amine

Table 2: Performance of a Representative BRD4-Targeting PROTAC Utilizing a Pomalidomide-PEG4 Linker Architecture

PROTACTarget ProteinCRBN LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
Representative BRD4 DegraderBRD4PomalidomidePEG4<10>90Cancer Cell Line

Note: The DC50 and Dmax values are representative and can vary depending on the specific POI ligand and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-PEG4-acid

This protocol describes the N-alkylation of pomalidomide with this compound.

Materials:

  • Pomalidomide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired pomalidomide-PEG4-acid conjugate.

Characterization:

  • 1H NMR: To confirm the structure of the product, with characteristic peaks for both the pomalidomide and PEG moieties.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product.

Protocol 2: Conjugation of Pomalidomide-PEG4-acid to a POI Ligand (Amine-Containing)

This protocol describes the coupling of the synthesized pomalidomide-PEG4-acid to a POI ligand containing a primary or secondary amine.

Materials:

  • Pomalidomide-PEG4-acid

  • Amine-containing POI ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Preparative HPLC for purification

Procedure:

  • Dissolve pomalidomide-PEG4-acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and NHS (1.2 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing POI ligand (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq).

  • Add the solution of the POI ligand to the activated pomalidomide-PEG4-acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the final PROTAC molecule by preparative HPLC.

Characterization:

  • 1H NMR and 13C NMR: To confirm the structure of the final PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the PROTAC.

Visualizations

Signaling Pathway: CRBN-Mediated Protein Degradation

CRBN_Pathway cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) POI Protein of Interest (POI) PROTAC->POI binds CRBN_Complex CRL4-CRBN E3 Ligase PROTAC->CRBN_Complex recruits Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI->Ternary_Complex CRBN_Complex->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Pomalidomide-PEG4-acid cluster_conjugation PROTAC Synthesis Pomalidomide Pomalidomide Alkylation N-Alkylation (DIPEA, DMF, 80-90°C) Pomalidomide->Alkylation Cl_PEG4_acid This compound Cl_PEG4_acid->Alkylation Purification1 Purification (Silica Gel Chromatography) Alkylation->Purification1 Pom_PEG_Acid Pomalidomide-PEG4-acid Purification1->Pom_PEG_Acid Activation Carboxylic Acid Activation (EDC, NHS, DMF) Pom_PEG_Acid->Activation POI_Ligand POI-NH2 Ligand Coupling Amide Coupling (DIPEA, DMF) POI_Ligand->Coupling Activation->Coupling Purification2 Purification (Preparative HPLC) Coupling->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC Linker_Functionality Cl_PEG4_Acid Cl- - (CH2CH2O)4 - CH2 - -COOH Chloro_Reaction Chloro Group Reacts with nucleophiles (e.g., amines on CRBN ligand) Cl_PEG4_Acid:f0->Chloro_Reaction for Alkylation Acid_Reaction Carboxylic Acid Group Activated for amide coupling (e.g., with amine on POI ligand) Cl_PEG4_Acid:f2->Acid_Reaction for Amide Coupling

References

Application Notes and Protocols for Cl-PEG4-acid in Targeted BRD4 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, is a critical epigenetic reader that regulates gene expression.[1][2] Its role in controlling the transcription of key oncogenes, such as c-MYC, has made it a compelling therapeutic target in various cancers and inflammatory diseases.[1][2] Traditional therapeutic strategies have focused on the development of small molecule inhibitors that block the function of BRD4's bromodomains.[3] However, a newer and more potent approach is the targeted degradation of the BRD4 protein using Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to the target protein (in this case, BRD4), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This event-driven mechanism offers several advantages over traditional inhibition, including the potential for greater efficacy at lower doses and the ability to overcome resistance mechanisms.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (PROTAC-BRD4-E3 ligase), as well as the molecule's overall physicochemical properties. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and cell permeability. Cl-PEG4-acid is a bifunctional PEG linker containing a chloro group and a carboxylic acid. These functional groups provide versatile handles for conjugation to a BRD4-binding warhead and an E3 ligase-recruiting ligand, respectively, during the synthesis of a BRD4-targeting PROTAC.

Applications

The primary application of this compound is in the synthesis of PROTACs for the targeted degradation of BRD4. These PROTACs can be utilized as powerful research tools to study the biological consequences of BRD4 loss in various cellular contexts and as potential therapeutic agents for BRD4-dependent diseases.

Key Research Applications:

  • Selective BRD4 Degradation: Investigate the specific roles of BRD4 in gene regulation and cellular signaling by selectively removing the protein.

  • Overcoming Drug Resistance: Explore the potential of BRD4 degradation to overcome resistance to traditional BET inhibitors.

  • Therapeutic Development: Serve as a foundational component in the development of novel cancer and anti-inflammatory therapies.

Quantitative Data Summary

The following table summarizes representative data for BRD4 degraders, illustrating the typical parameters measured to assess their efficacy. Note that this data is for analogous BRD4 degraders and not specifically for one synthesized with a this compound linker, as such specific data is not publicly available.

DegraderTargetE3 Ligase LigandDC50IC50Cell LineReference
dBRD4-BD1BRD4-BD1Not Specified280 nM12 nM (for inhibitor)Not Specified
dBET6BET proteinsNot SpecifiedNot Specified0.001-0.5 µMVarious cancer cell lines
dBET1BET proteinsThalidomide (Cereblon)Not Specified0.5-5 µMVarious cancer cell lines
MZ1BET proteinsVHLNot SpecifiedNot SpecifiedAcute Myeloid Leukemia cell lines

DC50: Concentration of the degrader required to induce 50% degradation of the target protein. IC50: Concentration of the inhibitor required to inhibit 50% of the target's activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of a BRD4-targeting PROTAC and a general workflow for its development and evaluation.

BRD4_Degradation_Pathway cluster_0 PROTAC-Mediated BRD4 Degradation PROTAC BRD4 PROTAC (this compound linker) Ternary_Complex Ternary Complex (PROTAC-BRD4-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex Ubiquitination Ubiquitination BRD4->Ubiquitination E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->Ubiquitination Ub Transfer Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides Experimental_Workflow cluster_1 PROTAC Development and Evaluation Workflow Synthesis 1. PROTAC Synthesis (using this compound) Binding_Assay 2. Binding Affinity Assay (e.g., SPR, ITC) Synthesis->Binding_Assay Degradation_Assay 3. In Vitro Degradation Assay (Western Blot, ELISA) Binding_Assay->Degradation_Assay Cell_Viability 4. Cellular Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability Target_Engagement 5. Target Engagement Assay (e.g., CETSA) Cell_Viability->Target_Engagement In_Vivo 6. In Vivo Efficacy Studies (Xenograft models) Target_Engagement->In_Vivo

References

Application Notes and Protocols: The Influence of Cl-PEG4-Acid Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2][3]

Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[1] The length of the PEG linker is a crucial parameter that requires careful optimization for each specific POI and E3 ligase pair to achieve maximal degradation potency (Dmax) and the lowest half-maximal degradation concentration (DC50). An optimal linker length facilitates the productive formation of the ternary complex, while a suboptimal length can lead to reduced efficacy due to steric hindrance or unfavorable geometries.

This document provides a detailed overview of the impact of Cl-PEG4-acid linker length on PROTAC efficacy, supported by quantitative data from literature examples. It also includes comprehensive protocols for the synthesis of PROTACs using a this compound linker and for the key biological assays used to evaluate their performance.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

Systematic variation of the linker length is a common strategy to optimize PROTAC potency. The following tables summarize findings from studies that investigated the effect of linker length on the degradation of different target proteins. While specific data for a this compound linker series is not always available, the general principles of linker length optimization are illustrated.

Table 1: Influence of Linker Length on Degradation of Estrogen Receptor α (ERα)

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

This study by Cyrus et al. demonstrates that a 16-atom linker provided the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.

Table 2: Influence of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation observed-
21396%
2929276%

This research on TBK1-targeting PROTACs showed that a 21-atom linker had the highest potency, and linkers shorter than 12 atoms were inactive.

Table 3: Influence of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
NC-1PEG-based2.297%
IR-1PEG-based (shorter than NC-1)Higher than NC-1Lower than NC-1
IR-2PEG-based (longer than NC-1)Higher than NC-1Lower than NC-1

This study on BTK degraders indicated that a specific PEG linker length in PROTAC NC-1 resulted in the highest degradation potency.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Action POI Protein of Interest (POI) PROTAC PROTAC (e.g., with this compound linker) POI->PROTAC Binds to POI ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC->Ternary_Complex Forms E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 ligand E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation POI Degradation Proteasome->Degradation Mediates Peptides Small Peptides Degradation->Peptides Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Synthesis Synthesize PROTACs with varying PEG linker lengths (e.g., Cl-PEGn-acid) Cell_Culture Cell Culture and Treatment with PROTACs Synthesis->Cell_Culture Western_Blot Western Blot Analysis (Protein Degradation) Cell_Culture->Western_Blot Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, NanoBRET) Cell_Culture->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay (e.g., IP-Western, NanoBRET) Cell_Culture->Ubiquitination_Assay DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax Data_Analysis Analyze Data and Identify Optimal Linker DC50_Dmax->Data_Analysis Ternary_Complex_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis

References

Application Notes and Protocols for Cl-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the conjugation of Cl-PEG4-acid, a heterobifunctional linker, to amine- and thiol-containing molecules. This linker is valuable in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), due to its defined length, hydrophilicity imparted by the polyethylene glycol (PEG) spacer, and dual reactivity.[1][2][3][4]

Overview of this compound Chemistry

This compound, or 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, possesses two distinct reactive termini, enabling sequential or orthogonal conjugation strategies.[1]

  • Carboxylic Acid (-COOH): This group can be activated to react with primary amines, such as the side chains of lysine residues in proteins, to form stable amide bonds. This is the most common conjugation strategy for this linker.

  • Chloride (-Cl): The terminal chloride serves as a leaving group in nucleophilic substitution reactions, allowing for conjugation to nucleophiles such as thiols (e.g., cysteine residues).

The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can help to prevent aggregation and improve pharmacokinetic properties.

Experimental Protocols

Protocol 1: Amine Conjugation via Carboxylic Acid Activation

This two-step protocol is designed for conjugating this compound to proteins or other molecules containing primary amines.

Step 1: Activation of the Carboxylic Acid Group

This initial step converts the carboxylic acid into an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous applications

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

  • In a separate tube, prepare fresh stock solutions of EDC (e.g., 500 mM) and NHS (e.g., 500 mM) in the Activation Buffer.

  • In a reaction vessel, add the this compound solution.

  • Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 1:5:10 molar ratio of this compound:EDC:NHS.

  • Incubate the reaction for 15-30 minutes at room temperature to generate the activated Cl-PEG4-NHS ester.

Step 2: Conjugation to Amine-Containing Molecule

The activated NHS ester is then reacted with the target molecule.

Materials:

  • Activated Cl-PEG4-NHS ester solution from Step 1

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES, or borate buffer). Note: Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Prepare the amine-containing molecule in the Reaction Buffer. For proteins, a concentration of 2-5 mg/mL is typical.

  • Add the activated Cl-PEG4-NHS ester solution to the amine-containing molecule. A 10- to 20-fold molar excess of the linker is a common starting point for protein conjugation.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate methods to remove unreacted linker and byproducts.

Experimental Workflow for Amine Conjugation

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Conjugation to Amine Cl_PEG4_Acid This compound Activation Activation (15-30 min, RT) Cl_PEG4_Acid->Activation EDC_NHS EDC + NHS in MES Buffer (pH 4.7-6.0) EDC_NHS->Activation Activated_Linker Activated Cl-PEG4-NHS Ester Activation->Activated_Linker Conjugation Conjugation (2h RT or O/N 4°C) Activated_Linker->Conjugation Amine_Molecule Amine-Containing Molecule (e.g., Protein in PBS, pH 7.2-8.5) Amine_Molecule->Conjugation Quenching Quenching (e.g., Tris Buffer) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Final_Conjugate Final Amine Conjugate Purification->Final_Conjugate G cluster_0 PROTAC Action cluster_1 Ubiquitin-Proteasome System cluster_2 Downstream Effect PROTAC BRD4 PROTAC (this compound Linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex Gene_Transcription Target Gene Transcription (e.g., MYC) BRD4->Gene_Transcription promotes E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination recruitment Ub_BRD4 Polyubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Transcription_Blocked Transcription Blocked Degradation->Transcription_Blocked results in

References

Application Note: Analytical Methods for the Characterization of Cl-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cl-PEG4-acid is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker containing four ethylene glycol units.[1][2] It features a chloro (Cl) group at one terminus and a carboxylic acid (-COOH) group at the other, making it a valuable tool in bioconjugation for developing advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The defined structure and length of this linker are critical for ensuring batch-to-batch consistency and optimizing the pharmacokinetic properties of the final conjugate.[5] Therefore, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This document provides detailed protocols for the primary analytical methods used to characterize this compound and its subsequent conjugates.

Chemical Structure of this compound

The fundamental structure of this compound (14-chloro-3,6,9,12-tetraoxatetradecanoic acid) is depicted below. Its molecular formula is C10H19ClO6 with an exact mass of approximately 270.09 Da and a molecular weight of 270.71 g/mol .

Caption: Chemical structure of this compound.

Overall Analytical Workflow

A comprehensive characterization of this compound conjugates involves multiple complementary analytical techniques. The general workflow ensures that the material's identity, purity, and quantity are accurately determined before its use in further conjugation reactions.

cluster_analysis Analytical Characterization start Sample Receipt (this compound) prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc Purity & Quantification (RP-HPLC) prep->hplc Aliquots ms Identity & Mass Verification (LC-MS) prep->ms Aliquots nmr Structural Confirmation (1H NMR) prep->nmr Aliquots ftir Functional Group ID (FTIR) prep->ftir Aliquots data Data Analysis & Interpretation hplc->data ms->data nmr->data ftir->data report Certificate of Analysis (CoA) data->report

Caption: General workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, Reversed-Phase HPLC (RP-HPLC) is typically used to assess purity. Since PEG linkers often lack a strong UV chromophore, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index Detector (RID) are employed.

Application: To determine the purity of the this compound linker and to quantify it in solution. It is also used to analyze the final bioconjugate, separating the conjugated product from unreacted starting materials.

Experimental Protocol: RP-HPLC with CAD
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity or equivalent.

    • Detector: Charged Aerosol Detector (CAD), operated with a fixed drift-tube temperature of 35°C and nitrogen gas pressure of ~35 psi.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.

    • Create a set of calibration standards by serial dilution, typically ranging from 2.5 to 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Gradient Elution:

      • Start at 10% Mobile Phase B.

      • Ramp to 90% B over 15 minutes.

      • Hold at 90% B for 3 minutes.

      • Return to 10% B over 2 minutes.

      • Equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate purity by dividing the main peak area by the total area of all peaks (% Area).

    • For quantification, generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown sample from this curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide definitive identification of compounds. Electrospray ionization (ESI) is commonly used for PEG derivatives, generating charged ions that can be analyzed to determine the mass-to-charge ratio (m/z).

Application: To confirm the molecular weight of the this compound linker, providing direct evidence of its chemical identity. It is also essential for characterizing the final conjugate by confirming the mass shift upon successful conjugation.

Experimental Protocol: LC-MS
  • System Preparation:

    • LC-MS System: Agilent 6520 Q-TOF LC/MS System or equivalent.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Column and Mobile Phases: Use the same RP-HPLC conditions as described above, but replace TFA with 0.1% formic acid for better MS compatibility.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in a water/acetonitrile (50:50) mixture with 0.1% formic acid.

  • MS Conditions:

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100 V.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to identify the peak for this compound.

    • Analyze the mass spectrum of the corresponding peak.

    • Look for the protonated molecule [M+H]⁺ at m/z 271.09, the sodium adduct [M+Na]⁺ at m/z 293.07, and the potassium adduct [M+K]⁺ at m/z 309.05. The presence of these adducts is common for PEG compounds.

    • Compare the observed mass with the theoretical exact mass (270.09 Da) to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of hydrogen nuclei. It can be used to confirm the presence of the PEG backbone and the distinct chemical environments of protons near the chloro and acid termini.

Application: To provide unambiguous structural confirmation of the this compound linker. It is a powerful tool for verifying the integrity of the PEG chain and the presence of the terminal functional groups.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆). DMSO-d₆ can be particularly useful as it often provides a distinct, non-shifting peak for hydroxyl protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard 1D proton spectrum acquisition.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Acquisition and Processing:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

  • Data Interpretation (Expected Chemical Shifts in CDCl₃):

    • ~3.64 ppm (singlet or multiplet): A large, characteristic signal corresponding to the 16 protons of the repeating ethylene glycol units (-O-CH₂ -CH₂ -O-).

    • ~3.7-3.8 ppm (multiplet): Protons adjacent to the chloro and ether oxygen groups (Cl-CH₂ -CH₂ -O-).

    • ~4.1-4.2 ppm (singlet): Protons on the carbon adjacent to the carboxylic acid group (-O-CH₂ -COOH).

    • A broad singlet for the carboxylic acid proton (-COOH ) may be observed, often above 10 ppm, but its presence and position can be variable.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying their presence.

Application: To quickly confirm the presence of key functional groups in the this compound structure, such as the C-O-C ether linkages of the PEG backbone and the C=O of the carboxylic acid.

Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Place a small amount of the solid this compound sample or a drop of a concentrated solution directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumental Setup:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation (Expected Absorption Bands):

    • ~2870 cm⁻¹: C-H stretching vibrations from the methylene groups of the PEG backbone.

    • ~1730 cm⁻¹: C=O stretching vibration, characteristic of the carboxylic acid group.

    • ~1100 cm⁻¹: A very strong and characteristic C-O-C asymmetric stretching band from the ether linkages of the PEG backbone.

Summary of Quantitative Data

Analytical MethodParameter MeasuredExpected Result for this compoundReference
RP-HPLC Purity>95% (by % Area)
LC-MS (ESI+) Molecular MassObserved m/z for [M+H]⁺: 271.09
¹H NMR (CDCl₃) Chemical Shift (δ)~3.64 ppm (-O-CH₂-CH₂-O-), ~4.1-4.2 ppm (-O-CH₂-COOH)
FTIR Wavenumber (cm⁻¹)~1100 cm⁻¹ (C-O-C stretch), ~1730 cm⁻¹ (C=O stretch)

References

Application Notes and Protocols for Cl-PEG4-acid in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cl-PEG4-acid as a linker in the development of targeted cancer therapies, specifically focusing on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for synthesis and in vitro/in vivo evaluation are provided to guide researchers in this field.

Introduction to this compound in Oncology

Chloro-PEG4-acid (14-chloro-3,6,9,12-tetraoxatetradecanoic acid) is a heterobifunctional linker that has gained significant traction in oncology research. Its structure incorporates a four-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties to the resulting conjugates. The terminal carboxylic acid and chloro groups provide reactive handles for conjugation to targeting moieties, payloads, or E3 ligase ligands.

The PEG component enhances the solubility and stability of the final conjugate, reduces aggregation, and can improve pharmacokinetic profiles by extending circulation time.[][2] These characteristics are highly desirable in the development of ADCs and PROTACs, where maintaining the biological activity and optimizing the delivery of the therapeutic agent are paramount.

Applications in Antibody-Drug Conjugates (ADCs)

In ADCs, the this compound linker can be utilized to connect a monoclonal antibody to a cytotoxic payload. The carboxylic acid can be activated (e.g., as an NHS ester) to react with amine groups on the antibody (such as lysine residues), while the chloro group can be displaced by a nucleophile on the cytotoxic drug. This forms a stable conjugate that can selectively deliver the payload to cancer cells expressing the target antigen.

Signaling Pathway: ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Applications in PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[3][4] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is a versatile linker for PROTAC synthesis. The carboxylic acid can be coupled to the amine group of one ligand, and the chloro group can be reacted with a nucleophilic handle on the other ligand. The PEG4 spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the POI.[4]

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cytoplasm Cytoplasm PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of a target protein.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs and PROTACs containing PEG linkers in oncology research.

Table 1: In Vitro Efficacy of PEG-Containing ADCs and PROTACs

Compound TypeTargetCell LineIC50 (nM)DC50 (nM)Reference
ADCHER2NCI-N873.1-
ADCHER2BT-4742.8-
PROTACBTKTHP-1-200
PROTACEGFRH1975355.9355.9

Table 2: In Vivo Efficacy of PEG-Containing ADCs and PROTACs

Compound TypeTargetAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
ADCHER2NCI-N87 Xenograft1.5 mg/kg, every 3 days, 4 times~80
PROTACFLT3AML Xenograft30 mg/kg/day45

Table 3: Pharmacokinetic Parameters of PEG-Containing Conjugates in Mice

Compound TypeLinkerHalf-life (t1/2) (h)Clearance (mL/min/kg)Bioavailability (SC, %)Reference
PEG40-18~0.03~68
ADCPEG8~150~0.01-

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand (with a free amine) and an E3 ligase ligand (with a nucleophilic handle, e.g., a phenol) using a this compound linker.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with -NH2) Intermediate Intermediate (Amide Bond) POI_Ligand->Intermediate Amide Coupling (EDC, NHS) Cl_PEG4_Acid This compound Cl_PEG4_Acid->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Nucleophilic Substitution (Base) E3_Ligand E3 Ligase Ligand (with -OH) E3_Ligand->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Materials:

  • This compound

  • POI ligand with a primary or secondary amine

  • E3 ligase ligand with a nucleophilic group (e.g., phenol, thiol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add EDC (1.5 eq) and NHS (1.5 eq).

    • Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.

  • Amide Coupling with POI Ligand:

    • In a separate flask, dissolve the POI ligand (1 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) to the POI ligand solution.

    • Slowly add the activated Cl-PEG4-NHS ester solution to the POI ligand solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude intermediate by flash column chromatography.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the purified intermediate (1 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add K2CO3 (3 eq) to the mixture.

    • Stir the reaction at 60°C overnight.

    • Monitor the reaction progress by LC-MS.

  • Final Purification:

    • Purify the final PROTAC product by reverse-phase HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This protocol details the procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Generate a dose-response curve to determine the DC50 value (the concentration of PROTAC that causes 50% degradation of the target protein).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of an ADC or PROTAC on cancer cell viability.

Materials:

  • Cancer cell line

  • ADC or PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the ADC or PROTAC.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Generate a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound containing ADC or PROTAC in a mouse xenograft model.

Workflow for In Vivo Efficacy Study

InVivo_Workflow Cell_Implantation Subcutaneous Implantation of Cancer Cells Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with ADC/PROTAC or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: Experimental workflow for an in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • ADC or PROTAC formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the ADC, PROTAC, or vehicle control according to the desired dosing regimen (e.g., intraperitoneal or intravenous injection).

  • Monitoring:

    • Measure tumor volume with calipers and body weight regularly (e.g., twice a week).

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size).

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target protein levels, immunohistochemistry).

    • Calculate tumor growth inhibition as a percentage relative to the vehicle control group.

Conclusion

This compound is a valuable and versatile linker for the development of targeted oncology therapeutics. Its favorable properties contribute to the improved performance of both ADCs and PROTACs. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel cancer therapies utilizing this important chemical tool. Further optimization of the linker length and composition may lead to even more effective and safer treatments for a variety of cancers.

References

Application Notes and Protocols for Developing Cell-Permeable PROTACs with Cl-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, which is essential for efficient protein degradation.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design to enhance solubility and cell permeability.[2] The Cl-PEG4-acid linker (14-chloro-3,6,9,12-tetraoxatetradecanoic acid) is a versatile, hydrophilic 4-unit PEG linker terminating in a carboxylic acid and a chloro group. The carboxylic acid allows for stable amide bond formation with an amine-functionalized ligand (either for the POI or the E3 ligase), while the chloro group can be used for subsequent conjugation, for instance, through nucleophilic substitution. This application note provides a comprehensive guide to the synthesis and evaluation of cell-permeable PROTACs utilizing the this compound linker.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a lysine residue on the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule, having catalyzed this process, is then released to engage another target protein molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ternary->E3 Recruits PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Data Presentation

Table 1: Degradation Efficacy of a Representative PEG4-Linked PROTAC [3]

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)
PROTAC 3BTKIAP ligandTHP-1200>90

Table 2: Representative Cell Permeability Data for PROTACs

Cell permeability is a critical parameter for PROTAC efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess passive diffusion. Data for a series of PROTACs with varying linker compositions is presented below to illustrate the range of permeability values.

Compound IDLinker TypePAMPA Permeability (Pe, 10-6 cm/s)Reference
PROTAC APEG-based0.6[1]
PROTAC BAlkyl0.2
PROTAC CRigid<0.1

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC. In the first step, the this compound linker is conjugated to an amine-containing E3 ligase ligand (e.g., pomalidomide) via an amide bond. In the second step, the chloro-terminated intermediate is conjugated to a POI ligand containing a nucleophilic group (e.g., a phenol or thiol).

Step 1: Amide Coupling of this compound to E3 Ligase Ligand

  • Materials:

    • This compound (1.0 eq)

    • Amine-containing E3 ligase ligand (e.g., pomalidomide, 1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the chloro-terminated E3 ligase ligand-linker conjugate.

Step 2: Conjugation to POI Ligand

  • Materials:

    • Chloro-terminated E3 ligase ligand-linker conjugate (from Step 1, 1.0 eq)

    • POI ligand with a nucleophilic group (e.g., a phenol, 1.1 eq)

    • Potassium carbonate (K2CO3, 3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add potassium carbonate to the solution and stir for 15 minutes.

    • Add the chloro-terminated E3 ligase ligand-linker conjugate to the reaction mixture.

    • Stir the reaction at 60 °C overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC by preparative reverse-phase HPLC.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Cl_PEG4_acid This compound Intermediate Cl-PEG4-E3 Ligand Conjugate Cl_PEG4_acid->Intermediate Amide Coupling (HATU, DIPEA) E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Intermediate POI_Ligand POI Ligand (with nucleophile, e.g., -OH) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Nucleophilic Substitution (K2CO3)

Figure 2: General workflow for PROTAC synthesis using this compound.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC50 and Dmax values.

  • Materials:

    • Cultured cells expressing the target protein

    • PROTAC stock solution (in DMSO)

    • Cell culture medium and plates (e.g., 6-well plates)

    • Ice-cold PBS

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein amounts for each sample, prepare with Laemmli buffer, and separate by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Determine the DC50 and Dmax values by plotting the percentage of remaining protein against the log of the PROTAC concentration and fitting to a dose-response curve.

Western_Blot_Workflow cluster_wb Western Blot Workflow A Cell Plating & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (DC50, Dmax) I->J

Figure 3: Experimental workflow for Western blot analysis.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.

  • Materials:

    • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

    • Artificial membrane solution (e.g., lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • PROTAC stock solution (in DMSO)

    • Plate reader (UV-Vis)

  • Procedure:

    • Prepare Acceptor Plate: Add buffer to the wells of the acceptor plate.

    • Coat Donor Plate: Coat the membrane of the donor plate with the artificial membrane solution.

    • Prepare Donor Solutions: Prepare solutions of the PROTAC at a known concentration in buffer. Also prepare a reference compound with known permeability.

    • Start Assay: Add the donor solutions to the donor plate and place it on top of the acceptor plate.

    • Incubation: Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature.

    • Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a plate reader.

    • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t)/Cequilibrium)] * VA * VD / ((VA + VD) * A * t) where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.

Conclusion

The this compound linker is a valuable tool for the synthesis of cell-permeable PROTACs. Its defined length, hydrophilicity, and bifunctional nature allow for a modular and efficient approach to PROTAC assembly. The protocols and representative data provided in these application notes offer a solid framework for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Successful development hinges on the careful optimization of the warhead, E3 ligase ligand, and the linker to achieve potent, selective, and cell-permeable degraders.

References

Troubleshooting & Optimization

troubleshooting low yield in Cl-PEG4-acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cl-PEG4-acid. Our aim is to help you overcome common challenges and improve the yield and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

This compound is a heterobifunctional linker molecule. It consists of a four-unit polyethylene glycol (PEG) spacer, which increases hydrophilicity and provides spatial separation.[1][2] The two reactive ends are:

  • A chloro (Cl) group : This acts as a good leaving group in nucleophilic substitution reactions.[1][2][3]

  • A carboxylic acid (COOH) group : This can be activated to react with primary amines to form stable amide bonds.

Q2: How should I store and handle this compound to ensure its stability?

Proper storage and handling are crucial for maintaining the reactivity of this compound. It is recommended to store the reagent at -20°C and under desiccated conditions. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis. For ease of use, it is advisable to prepare a stock solution in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q3: What are the most common reactions for each end of the this compound linker?

  • Chloro-end: The chloride is typically displaced by a nucleophile in an SN2 reaction. Common nucleophiles include thiols, amines, and alkoxides.

  • Acid-end: The carboxylic acid is most commonly activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.

Q4: Can I perform reactions on both ends of the linker simultaneously?

It is generally not recommended to perform reactions on both ends simultaneously due to differing optimal reaction conditions and the potential for cross-reactivity and undesirable side products. A sequential, two-step approach with purification of the intermediate product is the standard and advised method.

Troubleshooting Low Yield in this compound Reactions

Low yield is a common issue in bioconjugation reactions. This guide provides a structured approach to identifying and resolving the root causes of poor outcomes in your this compound experiments.

Issue 1: Low Yield in Nucleophilic Substitution at the Chloro-end

Symptoms:

  • Incomplete consumption of the starting material (your nucleophile or this compound).

  • Low intensity of the desired product peak in LC-MS or other analytical methods.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Nucleophilic Attack The nucleophile may not be sufficiently reactive. If it's a thiol or amine, ensure the reaction is carried out at a pH where the nucleophile is deprotonated and thus more reactive. For thiols, a pH of ~7.5-8.5 is often optimal, while for amines, a pH of ~8-9 is generally preferred.
Poor Solubility of Reactants This compound and some nucleophiles may have limited solubility in aqueous buffers. Consider using a co-solvent like DMSO or DMF to improve solubility. Ensure the final concentration of the organic solvent does not denature your substrate if it is a biomolecule.
Steric Hindrance The nucleophilic site on your molecule of interest may be sterically hindered. Consider using a longer PEG linker to provide more space for the reaction to occur.
Sub-optimal Reaction Temperature Nucleophilic substitution reactions can be slow at room temperature. Gently increasing the temperature (e.g., to 37°C) can improve the reaction rate. However, be mindful of the thermal stability of your reactants.
Degraded this compound Improper storage can lead to the degradation of the chloro-group. Use a fresh vial of the reagent or confirm the integrity of your current stock.
Issue 2: Low Yield in Amide Coupling at the Carboxylic Acid-end

Symptoms:

  • Low yield of the final amide-linked product.

  • Presence of unreacted amine-containing starting material.

  • Hydrolysis of the activated PEG linker.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Carboxylic Acid Activation The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH (typically 4.5-6.0). Ensure your activation buffer is within this range.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at neutral to alkaline pH. The half-life of an NHS ester can decrease significantly as the pH increases. Therefore, after the activation step, the pH should be raised to 7.2-8.0 immediately before adding the amine-containing molecule to favor the amidation reaction over hydrolysis.
Competing Nucleophiles in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, leading to low yields. Always use non-amine-containing buffers like PBS (phosphate-buffered saline) or MES (2-(N-morpholino)ethanesulfonic acid).
Low Concentration of Reactants Reactions in dilute solutions can be inefficient. If possible, increase the concentration of your reactants.
Degraded EDC or NHS EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and prepare stock solutions immediately before use.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on the Chloro-Group
  • Reagent Preparation:

    • Dissolve your nucleophile-containing molecule in a suitable buffer (e.g., PBS, pH 7.4-8.0).

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Reaction:

    • Add the this compound stock solution to the solution of your nucleophile. A molar excess of the PEG linker (e.g., 2-5 equivalents) is often used to drive the reaction to completion.

    • Stir the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time should be determined empirically.

  • Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the product using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and other small molecules.

Protocol 2: General Procedure for EDC/NHS Activation and Amine Coupling
  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule (e.g., the product from Protocol 1) in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0).

    • Prepare fresh stock solutions of EDC and NHS in the activation buffer or anhydrous DMSO.

  • Activation:

    • Add EDC (typically 1.2-1.5 equivalents) and NHS (typically 1.2-1.5 equivalents) to the solution of the carboxylic acid.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation:

    • Immediately adjust the pH of the reaction mixture to 7.2-8.0 with a non-amine-containing buffer (e.g., PBS).

    • Add the amine-containing molecule to the activated PEG solution. A molar excess of the activated PEG may be used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or hydroxylamine to consume any unreacted NHS esters.

    • Purify the final conjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove byproducts and unreacted starting materials.

Visualizing Workflows and Potential Issues

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Storage) start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time, Solvent) start->check_conditions check_stoichiometry Verify Stoichiometry (Molar Ratios) start->check_stoichiometry reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok reagents_ok->conditions_ok Yes replace_reagents Replace Reagents reagents_ok->replace_reagents No conditions_ok->stoichiometry_ok Yes optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No adjust_ratios Adjust Molar Ratios stoichiometry_ok->adjust_ratios No re_run Re-run Experiment stoichiometry_ok->re_run Yes replace_reagents->re_run optimize_conditions->re_run adjust_ratios->re_run

Caption: A logical workflow for troubleshooting low yield in this compound reactions.

Potential Side Reactions in Amine Coupling

SideReactions activated_peg Activated PEG-NHS Ester desired_product Desired Amide Product activated_peg->desired_product + Target Amine (pH 7.2-8.0) hydrolysis_product Hydrolyzed PEG-Acid (Inactive) activated_peg->hydrolysis_product + H2O (especially at higher pH) buffer_adduct Buffer Adduct (e.g., Tris-PEG) activated_peg->buffer_adduct + Amine Buffer (e.g., Tris)

Caption: Competing reactions for an activated PEG-NHS ester.

General Reaction Scheme for this compound

ReactionScheme start Cl-PEG4-COOH step1_product R-X-PEG4-COOH start->step1_product Step 1: Nucleophilic Substitution step1_reagent Nucleophile (R-XH) step2_intermediate R-X-PEG4-CO-NHS step1_product->step2_intermediate Step 2a: Activation step2_reagent1 EDC/NHS final_product R-X-PEG4-CO-NH-R' step2_intermediate->final_product Step 2b: Amine Coupling step2_reagent2 Amine (R'-NH2)

References

Technical Support Center: Optimizing Cl-PEG4-acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cl-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules using EDC/NHS chemistry.

Problem 1: Low or No Conjugation Yield

Possible Causes and Solutions:

CauseRecommended Action
Inactive EDC or NHS EDC and NHS are moisture-sensitive. Always warm the reagents to room temperature before opening to prevent condensation. Use freshly prepared solutions. For best results, purchase new, high-quality reagents and store them desiccated at -20°C.[1]
Incorrect pH The two-step EDC/NHS reaction has different optimal pH ranges. The activation of the carboxylic acid on this compound with EDC is most efficient at pH 4.5-6.0. The subsequent reaction of the NHS-activated PEG with the primary amine is optimal at a pH of 7.0-8.5.[2][3] Ensure you are using the correct buffers for each step.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, Glycine) or other nucleophiles will compete with your target molecule for reaction with the activated this compound. Use non-amine containing buffers such as MES for the activation step and PBS for the conjugation step.[1]
Insufficient Reagent Concentration The molar ratio of EDC and NHS to this compound is critical. A molar excess of EDC and NHS is generally recommended to drive the activation reaction. See the table below for recommended starting concentrations.
Steric Hindrance The primary amine on your target molecule may be sterically hindered, preventing efficient conjugation. Consider optimizing the linker length or modifying the reaction conditions to improve accessibility.
Hydrolysis of NHS Ester The activated NHS ester is susceptible to hydrolysis, especially at higher pH. Once the NHS ester is formed, proceed with the conjugation step promptly.

Problem 2: Precipitation of Reactants

Possible Causes and Solutions:

CauseRecommended Action
Poor Solubility of this compound While the PEG spacer enhances water solubility, high concentrations may still lead to precipitation. Prepare stock solutions in an appropriate organic solvent like DMSO or DMF and add them to the aqueous reaction buffer.[2]
Protein Aggregation Changes in pH or the addition of reagents can cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary.
High EDC Concentration Very high concentrations of EDC can sometimes lead to the precipitation of proteins. If you observe precipitation with a large excess of EDC, try reducing the concentration.

Problem 3: Unwanted Side Reactions

Possible Causes and Solutions:

CauseRecommended Action
Intra- or Inter-molecular Crosslinking of Amine-containing Molecules If your target molecule contains multiple amine groups and also carboxylic acid groups, EDC can catalyze self-conjugation. A two-step conjugation protocol is highly recommended to avoid this. First, activate the this compound with EDC/NHS, then purify to remove excess EDC before adding your amine-containing molecule.
Reaction with the Terminal Chloride The terminal chloride on the this compound is a leaving group for nucleophilic substitution. While less reactive than the activated NHS ester, strong nucleophiles or prolonged reaction times at elevated temperatures could potentially lead to side reactions. For standard EDC/NHS conditions at room temperature, this is generally not a primary concern. If side reactions are suspected, consider using a lower reaction temperature and shorter incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/NHS conjugation with this compound?

A1: The process involves two distinct pH optima. The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. The subsequent conjugation of the NHS-activated PEG to a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.

Q2: What are the recommended buffers for this reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will interfere with the reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.

  • Conjugation Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable buffers include borate and bicarbonate buffers.

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and should be handled with care to maintain their activity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, allow the vials to warm to room temperature to prevent condensation. Use the required amount and promptly reseal the vial under dry conditions. For frequent use, consider preparing single-use aliquots.

Q4: What is the role of the terminal chloride in this compound?

A4: The terminal chloride provides a secondary reactive site. While the primary application of this compound in this context is the EDC/NHS-mediated conjugation of its carboxylic acid group, the chloride can act as a leaving group for nucleophilic substitution reactions. This allows for potential subsequent modifications of the conjugated molecule.

Q5: How can I monitor the progress of the conjugation reaction?

A5: The progress of the conjugation can be monitored by several techniques, depending on the nature of your target molecule. These include:

  • SDS-PAGE: A shift in the molecular weight of a protein after conjugation can be visualized.

  • HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the conjugated product from the starting materials.

  • Mass Spectrometry: To confirm the mass of the final conjugate.

Quantitative Data and Protocols

Recommended Reaction Conditions

The following table provides a starting point for optimizing your this compound conjugation. The optimal conditions can vary depending on the specific properties of the amine-containing molecule.

ParameterRecommended RangeTypical Starting PointNotes
Molar Ratio (EDC:this compound) 2:1 to 10:15:1A higher ratio can increase activation efficiency but may lead to precipitation.
Molar Ratio (NHS:this compound) 1.2:1 to 5:12:1NHS stabilizes the active intermediate, improving conjugation efficiency.
Activation pH 4.5 - 6.05.5Use of MES buffer is recommended.
Conjugation pH 7.0 - 8.57.4Use of PBS buffer is recommended.
Activation Time 15 - 60 minutes30 minutesAt room temperature.
Conjugation Time 1 - 4 hours2 hoursAt room temperature, or overnight at 4°C.
Temperature 4°C to 25°CRoom Temperature (20-25°C)Lower temperatures can reduce hydrolysis of the NHS ester and minimize side reactions.
General Two-Step Aqueous Conjugation Protocol

This protocol provides a general guideline for the conjugation of this compound to an amine-containing protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Amine-containing protein in Conjugation Buffer

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add the desired molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted cross-linking of the target protein, remove excess EDC and NHS using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Amine-containing Protein:

    • Immediately add the activated this compound solution (or the purified activated PEG) to your protein solution in Conjugation Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted PEG and quenching reagents.

Visualizing the Workflow and Logic

Experimental Workflow for Two-Step Conjugation

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification A Prepare this compound in Activation Buffer (pH 4.5-6.0) B Add EDC and NHS A->B C Incubate (15-30 min, RT) B->C D Add activated PEG to Amine-Molecule (pH 7.0-8.5) C->D Optional: Purify activated PEG E Incubate (1-4h, RT or 4°C) D->E F Add Quenching Buffer E->F G Purify Conjugate F->G

Caption: Workflow for the two-step EDC/NHS conjugation of this compound.

Troubleshooting Logic for Low Conjugation Yield

G cluster_reagents Reagent Issues cluster_ph pH Issues cluster_competing Competing Reactions cluster_concentration Concentration Issues Start Low/No Conjugation Reagent_Check Check EDC/NHS Activity Start->Reagent_Check pH_Check Verify Buffer pH Start->pH_Check Competing_Check Check for Competing Nucleophiles Start->Competing_Check Concentration_Check Review Molar Ratios Start->Concentration_Check Reagent_Sol Use fresh, properly stored reagents Reagent_Check->Reagent_Sol pH_Sol Use correct buffers for activation (pH 4.5-6.0) and conjugation (pH 7.0-8.5) pH_Check->pH_Sol Competing_Sol Use amine-free buffers (MES, PBS) Competing_Check->Competing_Sol Concentration_Sol Optimize EDC/NHS excess Concentration_Check->Concentration_Sol

Caption: Troubleshooting flowchart for low conjugation yield.

References

Cl-PEG4-acid stability issues during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cl-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may arise during the synthesis and handling of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing a significant amount of a higher molecular weight byproduct in my final product. What could be the cause?

Answer: This is likely due to intermolecular nucleophilic substitution. The terminal chloro- group is susceptible to substitution by a nucleophile. In the absence of other strong nucleophiles, the carboxylate end of another this compound molecule can act as a nucleophile, leading to the formation of an ester-linked dimer. This is more prevalent under basic conditions where the carboxylic acid is deprotonated to a carboxylate.

Recommended Solutions:

  • Protect the Carboxylic Acid: During reactions involving the chloro-group, consider protecting the carboxylic acid as a tertiary ester (e.g., t-butyl ester). This prevents the formation of the nucleophilic carboxylate. The t-butyl ester can be later removed with a mild acid like trifluoroacetic acid (TFA).[1]

  • Control pH: If protection is not feasible, maintain a neutral or slightly acidic pH to minimize the concentration of the carboxylate anion.

  • Use Non-nucleophilic Bases: If a base is required, opt for a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).

Question 2: My product shows a broad molecular weight distribution upon analysis, suggesting the PEG chain is degrading. Why is this happening?

Answer: The ether bonds in the polyethylene glycol (PEG) backbone are susceptible to cleavage under harsh oxidative or acidic conditions.[2] This degradation leads to a mixture of PEG fragments with varying molecular weights, compromising the purity and integrity of your final product.

Recommended Solutions:

  • Avoid Strong Oxidants: When synthesizing the carboxylic acid from a terminal alcohol, avoid harsh oxidizing agents like potassium permanganate or nitric acid, as these are known to cause chain cleavage.[2] Milder, more selective oxidation methods are preferred.

  • Use Mild Acidic Conditions: For reactions requiring acid, such as the removal of an acid-labile protecting group, use the mildest effective conditions. For example, TFA is commonly used to deprotect t-butyl esters.[1] Prolonged exposure to strong acids should be avoided.

  • Control Temperature: High temperatures can accelerate the degradation of the PEG backbone, especially in the presence of acids or oxidants.[2] Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

Question 3: I am trying to activate the carboxylic acid group with EDC/NHS, but the subsequent conjugation reaction has a very low yield. What is going wrong?

Answer: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, especially in the presence of moisture. If your reaction conditions are not strictly anhydrous, the activated NHS ester will rapidly hydrolyze back to the carboxylic acid, rendering it unreactive towards primary amines.

Recommended Solutions:

  • Use Anhydrous Solvents: Ensure that your reaction solvents (e.g., DMF, DCM, DMSO) are anhydrous. Using molecular sieves to dry the solvent prior to use is a good practice.

  • Work Under Inert Atmosphere: Perform the activation and conjugation reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

  • Prepare Activated Ester In Situ: Activate the carboxylic acid with EDC/NHS immediately before adding your amine-containing molecule. Do not store the activated NHS ester.

  • Avoid Amine-Containing Buffers: Buffers like Tris or glycine contain primary amines that will compete with your target molecule for reaction with the NHS ester. Use non-amine-containing buffers such as PBS, MES, or HEPES.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound during synthesis?

The two primary degradation pathways are:

  • Cleavage of the PEG Ether Backbone: This is typically caused by harsh oxidative or acidic conditions and results in a heterogeneous mixture of lower molecular weight PEG chains.

  • Nucleophilic Substitution of the Chloro Group: The terminal chlorine can be displaced by nucleophiles. This can be an intended reaction or a side reaction leading to impurities, such as dimerization if the carboxylate of another molecule acts as the nucleophile.

How should I store this compound and its activated derivatives?

  • This compound: Store as a solid at -20°C with a desiccant to keep it dry.

  • Activated Derivatives (e.g., NHS ester): These are highly moisture-sensitive and should be stored under an inert atmosphere at -20°C with a desiccant. It is best to prepare these immediately before use and not to make stock solutions for long-term storage.

What analytical techniques are recommended for assessing the stability and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure, including the presence of the terminal chloro- and acid groups, and to detect certain impurities.

  • Mass Spectrometry (MS): MS is crucial for confirming the molecular weight of the desired product and identifying any byproducts from degradation or side reactions.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample and quantify any impurities.

Stability and Reaction Conditions

The following table summarizes the stability of the different moieties of this compound under various conditions.

ConditionChloro Group StabilityCarboxylic Acid StabilityPEG Backbone StabilityRecommendation
Strong Acid (e.g., HCl, H₂SO₄) Generally stableStableUnstable: Risk of ether bond cleavageAvoid prolonged exposure; use milder acids if possible.
Strong Base (e.g., NaOH, KOH) Unstable: Susceptible to substitution/eliminationStable (forms carboxylate)Generally stableUse non-nucleophilic bases or protecting groups.
Strong Oxidants (e.g., KMnO₄, HNO₃) May be reactiveMay be reactiveUnstable: High risk of ether bond cleavageAvoid; use mild and selective oxidizing agents.
Nucleophiles (e.g., Amines, Thiols) Reactive: Undergoes substitutionStableStableThis reactivity can be used for conjugation. Control conditions to prevent side reactions.
Moisture (especially for activated acid) StableStableStableFor activated forms (e.g., NHS ester), moisture will cause rapid hydrolysis. Use anhydrous conditions.
Elevated Temperature Reaction rates increaseStableUnstable: Can accelerate degradation, especially with other harsh reagents presentPerform reactions at the lowest effective temperature.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis and Deprotection

This protocol involves reacting a PEG-diol derivative with a protected chloro-acid synthon, followed by deprotection. A common protecting group for the carboxylic acid is a t-butyl ester.

  • Protection of one end of PEG4-diol: React tetraethylene glycol with a suitable protecting group (e.g., trityl chloride) to protect one hydroxyl group.

  • Williamson Ether Synthesis:

    • Dissolve the mono-protected PEG4 in an anhydrous solvent like THF.

    • Add a strong, non-nucleophilic base such as sodium hydride (NaH) at 0°C to deprotonate the free hydroxyl group.

    • Add t-butyl chloroacetate and allow the reaction to warm to room temperature and stir overnight.

  • Deprotection of the Hydroxyl Group: Remove the initial protecting group (e.g., trityl group with mild acid) to yield HO-PEG4-t-butyl acetate.

  • Conversion of Hydroxyl to Chloro: Convert the terminal hydroxyl group to a chloro group using a standard chlorinating agent (e.g., thionyl chloride or triphenylphosphine/carbon tetrachloride).

  • Deprotection of the Carboxylic Acid:

    • Dissolve the resulting Cl-PEG4-t-butyl acetate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final this compound product.

  • Purification: Purify the final product using column chromatography or preparative HPLC.

Visualizations

Potential Degradation Pathways of this compound cluster_degradation Degradation Pathways Cl_PEG4_Acid Cl-(CH₂CH₂O)₄-CH₂COOH Ether_Cleavage PEG Backbone Cleavage Cl_PEG4_Acid->Ether_Cleavage Nuc_Sub Nucleophilic Substitution of Cl Cl_PEG4_Acid->Nuc_Sub Fragments Lower MW PEG Fragments Ether_Cleavage->Fragments Dimer Dimerization (via Carboxylate) Nuc_Sub->Dimer Side Reaction Conjugate Desired Conjugate (e.g., with R-NH₂) Nuc_Sub->Conjugate Intended Reaction Harsh_Conditions Strong Acid / Oxidants Harsh_Conditions->Ether_Cleavage Base_Conditions Basic Conditions Base_Conditions->Dimer Nucleophile Nucleophile (Nu⁻) Nucleophile->Nuc_Sub

Caption: Potential degradation pathways for this compound.

General Synthesis & Purification Workflow Start Start: Protected PEG Synthon Step1 Introduce Chloro Group Start->Step1 QC1 QC Check 1: Confirm Cl incorporation (MS, NMR) Step1->QC1 Crit1 Use mild chlorinating agent Avoid high temperatures Step1->Crit1 Step2 Deprotect Carboxylic Acid QC1->Step2 Success QC2 QC Check 2: Confirm deprotection (NMR) Step2->QC2 Crit2 Use mild deprotection conditions (e.g., TFA, not strong acid) Step2->Crit2 Step3 Purification (e.g., Chromatography) QC2->Step3 Success FinalProduct Final Product: this compound Step3->FinalProduct StabilityCheck Critical Stability Checkpoint

Caption: Synthesis workflow with critical stability checkpoints.

References

Technical Support Center: Cl-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cl-PEG4-acid and related heterobifunctional PEG linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and achieve successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional PEG linker. It possesses a carboxylic acid group (-COOH) at one end and a chloro (-Cl) group at the other, separated by a 4-unit polyethylene glycol (PEG) spacer. The primary application is in bioconjugation, where the carboxylic acid is activated to react with primary amines (e.g., on proteins or peptides) to form a stable amide bond. The chloro group can be used for subsequent or alternative conjugation to nucleophiles, such as thiols, although this typically requires different reaction conditions.[1][2]

Q2: What is the most common side reaction when using this compound for amine conjugation?

A2: The most prevalent side reaction occurs during the activation of the carboxylic acid group, which is typically done using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester. The primary competing side reaction is the hydrolysis of this NHS ester, which converts the activated ester back to the unreactive carboxylic acid, thereby reducing conjugation efficiency.[3][4][5] The rate of hydrolysis is highly dependent on pH.

Q3: How does pH affect the conjugation reaction and its side reactions?

A3: The pH of the reaction buffer is a critical parameter that influences two competing processes:

  • Amine Reactivity: The nucleophilic species is the deprotonated primary amine (-NH2). At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine is protonated (-NH3+) and non-reactive. As the pH increases, the concentration of the reactive amine increases, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, and the rate of this side reaction increases significantly at higher pH.

Therefore, an optimal pH must be chosen to balance amine reactivity with NHS ester stability. For most protein labeling applications, a pH range of 7.2 to 8.5 is recommended.

Q4: Can the chloro group on this compound cause side reactions?

A4: Under the typical conditions for EDC/NHS coupling (pH 4.5-8.5, aqueous buffer, room temperature), the alkyl chloride group is generally stable and less reactive than the activated NHS ester. Side reactions involving the chloro group, such as nucleophilic substitution by other molecules in the reaction mixture, are less common but could potentially occur under more forcing conditions (e.g., higher pH, elevated temperatures, or with strong nucleophiles like thiols). It is important to consider the full composition of your reaction mixture for any potential nucleophiles that could react with the alkyl chloride.

Q5: What are common causes of low conjugation yield?

A5: Low yield is a frequent issue and can stem from several factors:

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly.

  • Hydrolysis of NHS Ester: As discussed, this is a major cause of low efficiency. This can be exacerbated by prolonged reaction times or non-optimal pH.

  • Inappropriate Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the intended reaction.

  • Steric Hindrance: The primary amines on your target molecule may be sterically inaccessible.

  • Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause protein precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides solutions.

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Inactive EDC or NHS: Reagents were improperly stored and have hydrolyzed.Purchase fresh EDC and NHS. Store them in a desiccator at -20°C. Allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare reagent solutions immediately before use.
Hydrolysis of Activated PEG-Acid: The NHS ester intermediate is hydrolyzed before reacting with the amine.Optimize the reaction pH to between 7.2 and 8.5. Perform the reaction as quickly as possible after the activation step. Consider a two-step protocol where the activation is performed at a lower pH (5-6) and then the pH is raised for the coupling step.
Inappropriate Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates.Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate buffer for the coupling step.
Precipitation during Reaction Protein Aggregation: The protein is not stable under the reaction conditions (pH, reagent concentration).Ensure the protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary. If high concentrations of EDC are being used, try reducing the amount.
High Degree of Non-Specific Binding Hydrophobic Interactions: The PEG-linker or molecule may non-specifically associate with the target.After the conjugation reaction, use appropriate purification methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and non-covalently bound products.

Quantitative Data Summary

The stability of the crucial NHS-ester intermediate is highly dependent on the pH of the reaction environment. The following tables provide quantitative data on this relationship.

Table 1: pH-Dependent Half-life of NHS Esters

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHHalf-life of NHS Ester (at room temp.)Reference
7.04-5 hours (at 0°C)
8.0~210 minutes
8.5~180 minutes
8.6~10 minutes (at 4°C)
9.0~125 minutes

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates

This table provides a conceptual comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While the rate of hydrolysis increases with pH, the rate of the amidation reaction is more significantly accelerated up to an optimal point, leading to a higher yield of the conjugate.

pHRate of Amidation (Amine Reaction)Rate of Hydrolysis (Side Reaction)Resulting Conjugation EfficiencyReference
6.5LowLowLow
7.5ModerateModerateModerate to High
8.5HighHighOptimal
9.0Very HighVery HighCan be lower due to rapid hydrolysis

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps, allowing for optimal pH control for each.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Reagents:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in cold Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 1.5-fold molar excess of both EDC and NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Protein Preparation:

    • Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Conjugation:

    • Add the activated Cl-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the PEG linker over the protein is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Visualizations

G cluster_activation Activation Step (pH 5-6) cluster_coupling Coupling Step (pH 7.2-8.5) PEG_Acid This compound Activated_PEG Cl-PEG4-NHS Ester PEG_Acid->Activated_PEG Activation EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Hydrolysis1 Hydrolysis (Side Reaction) Activated_PEG->Hydrolysis1 Activated_PEG_2 Cl-PEG4-NHS Ester Activated_PEG->Activated_PEG_2 Protein Protein-NH2 Conjugate Cl-PEG4-Protein Conjugate Protein->Conjugate Hydrolysis2 Hydrolysis (Side Reaction) Activated_PEG_2->Conjugate Amidation (Desired Reaction) Activated_PEG_2->Hydrolysis2

Caption: Reaction pathway for the two-step conjugation of this compound to a primary amine.

G start Start prep_reagents Prepare Reagents (PEG-Acid, EDC, NHS, Buffers) start->prep_reagents activation Activate PEG-Acid with EDC/NHS (pH 5-6, 15-30 min) prep_reagents->activation prep_protein Prepare Protein Solution (in Coupling Buffer, pH 7.2-7.5) prep_reagents->prep_protein coupling Add Activated PEG to Protein (1-2h RT or overnight 4°C) activation->coupling prep_protein->coupling quench Quench Reaction (e.g., Tris buffer) coupling->quench purify Purify Conjugate (SEC or Dialysis) quench->purify end End purify->end

Caption: Experimental workflow for a two-step EDC/NHS protein conjugation.

G start Low/No Conjugation Yield check_reagents Are EDC/NHS fresh and stored properly? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_buffer Is buffer amine-free (e.g., PBS, MES)? yes_reagents->check_buffer replace_reagents Use fresh reagents. Store desiccated at -20°C. no_reagents->replace_reagents yes_buffer Yes check_buffer->yes_buffer Yes no_buffer No check_buffer->no_buffer No check_ph Is coupling pH between 7.2-8.5? yes_buffer->check_ph replace_buffer Use non-amine buffer. no_buffer->replace_buffer yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No optimize_ratio Optimize PEG:Protein molar ratio and reaction time. yes_ph->optimize_ratio adjust_ph Adjust pH to 7.2-8.5. no_ph->adjust_ph

Caption: Troubleshooting logic for low product yield in PEGylation experiments.

References

Technical Support Center: Optimizing Cl-PEG4-Acid Based PROTAC Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) that utilize a Chlorine-Polyethylene Glycol-Carboxylic Acid (Cl-PEG4-acid) linker.

Frequently Asked Questions (FAQs)

Q1: My this compound based PROTAC has poor aqueous solubility. Isn't the PEG linker supposed to improve solubility?

A1: Yes, polyethylene glycol (PEG) linkers are incorporated into PROTACs to enhance their hydrophilicity and aqueous solubility.[1][2] The PEG4 component of your linker is designed for this purpose. However, the overall solubility of a PROTAC is a complex property influenced by all its components: the warhead (targeting the protein of interest), the E3 ligase ligand, and the linker itself.[3] PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility, and the hydrophobicity of the two ligands can counteract the solubilizing effect of the PEG chain.[3]

Q2: What are the initial signs of poor PROTAC solubility in my experiments?

A2: Poor solubility can manifest in several ways during your experiments:

  • Precipitation upon dilution: You might observe your PROTAC precipitating out of solution when diluting your DMSO stock into aqueous buffers (e.g., PBS, cell culture media).[4]

  • Inconsistent results: Poor solubility can lead to variability in your assay results, such as in cell viability or protein degradation assays.

  • Cloudy solutions: The formation of a cloudy or hazy solution, even at low concentrations, can indicate that the PROTAC is not fully dissolved.

  • Low apparent potency: If the PROTAC is not fully in solution, its effective concentration is lower than intended, which can lead to an underestimation of its potency (e.g., higher DC50 values).

Q3: Can modifying the this compound linker improve the solubility of my PROTAC?

A3: Yes, linker modification can be a powerful strategy. While you are using a PEG4 linker, its length and composition are critical. You could consider:

  • Varying PEG length: Both shorter and longer PEG chains could be explored. While counterintuitive, a shorter linker might in some cases lead to a more soluble conformation. Conversely, a longer PEG chain generally increases hydrophilicity.

  • Introducing polar functional groups: Incorporating additional polar groups into the linker, such as amines or amides, can help to improve aqueous solubility.

  • Replacing with a different linker type: If PEG-based linkers are consistently problematic, exploring alternative linker chemistries, such as those based on cycloalkanes (e.g., piperazine) or rigid aromatic systems, might be beneficial as they can also enhance water solubility and metabolic stability.

Troubleshooting Guide

If you are encountering solubility issues with your this compound based PROTAC, follow these troubleshooting steps.

Initial Assessment and Simple Modifications

This workflow outlines the initial steps to diagnose and address solubility problems.

G cluster_0 Phase 1: Initial Troubleshooting A Poorly Soluble PROTAC (Precipitation/Inconsistent Data) B Determine Kinetic Solubility in Aqueous Buffer (e.g., PBS) A->B C Is Solubility Sufficient for Assay? B->C D Optimize Buffer Conditions (pH, Co-solvents) C->D No F Proceed with Experiment C->F Yes E Re-evaluate Solubility D->E E->F Sufficient G Proceed to Advanced Formulation E->G Insufficient

Caption: Workflow for initial solubility troubleshooting.

Advanced Formulation Strategies

If initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.

StrategyDescriptionKey Considerations
Amorphous Solid Dispersions (ASDs) The PROTAC is dispersed in a polymer matrix, preventing crystallization and often maintaining a supersaturated state in solution. This is a well-known technique for poorly soluble drugs.Requires specific excipients like HPMCAS. The method of preparation (e.g., slurry conversion vs. solvent evaporation) can impact the dissolution enhancement.
Lipid-Based Formulations Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and oral absorption of lipophilic compounds.Requires screening of various lipids and surfactants to find a compatible and effective system. May not be suitable for all in vitro assays.
Use of Co-solvents Small percentages (e.g., 1-5%) of pharmaceutically acceptable co-solvents like ethanol, PEG 400, or propylene glycol can be added to the final buffer to increase solubility.The co-solvent must be compatible with the experimental system (e.g., not affect cell viability or enzyme activity). The final concentration of the co-solvent should be minimized.
pH Modification If the PROTAC has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility. For instance, PROTACs with basic nitrogen groups may have higher solubility at a lower pH.The chosen pH must be compatible with the assay conditions and the stability of the PROTAC.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of your PROTAC in a relevant aqueous buffer.

Materials:

  • PROTAC stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate (non-binding surface recommended)

  • Plate shaker

  • Plate reader or HPLC for quantification

Method:

  • Prepare a series of dilutions of your PROTAC stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock dilution to a larger volume (e.g., 198 µL) of the aqueous buffer. This will create a range of final PROTAC concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Include a blank control with DMSO and buffer only.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • After incubation, measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Alternatively, for more precise quantification, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of soluble PROTAC using a validated HPLC method.

  • The kinetic solubility is the highest concentration at which no significant precipitation or turbidity is observed.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a small-scale method for preparing an ASD to enhance PROTAC solubility.

Materials:

  • PROTAC

  • Polymer excipient (e.g., hydroxypropyl methylcellulose acetate succinate - HPMCAS)

  • Suitable solvent (e.g., methanol, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

Method:

  • Co-dissolve the PROTAC and the polymer excipient (e.g., in a 1:4 weight ratio) in a suitable solvent in a round-bottom flask.

  • Ensure complete dissolution of both components.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Continue to dry the resulting solid film under high vacuum for several hours to remove any residual solvent.

  • The resulting solid is the ASD, which can be collected and used for solubility and dissolution studies.

  • To test the solubility enhancement, disperse the ASD in the desired aqueous buffer and measure the PROTAC concentration over time, comparing it to the unformulated PROTAC.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, leading to targeted protein degradation.

PROTAC_MoA cluster_1 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound based) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb adds Proteasome Proteasome PolyUb->Proteasome targeted by Degradation POI Degradation Proteasome->Degradation results in

Caption: PROTAC mechanism of action.

References

Technical Support Center: Addressing the Hook Effect with Cl-PEG4-acid PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on mitigating the "hook effect" observed with PROTACs, including those utilizing Cl-PEG4-acid linkers.

Frequently Asked Questions (FAQs)

Q1: What is a this compound PROTAC?

A this compound PROTAC is a type of heterobifunctional molecule designed for targeted protein degradation. Its structure consists of a ligand that binds to the target protein of interest and another ligand that recruits an E3 ubiquitin ligase. These two ligands are connected by a linker. In this specific case, the linker is a 4-unit polyethylene glycol (PEG4) chain functionalized with a chloro (Cl) group and a carboxylic acid (-acid). PEG linkers are commonly used in PROTAC design to improve solubility and provide an appropriate length and flexibility to facilitate the formation of a productive ternary complex.[1] The chloro and carboxylic acid moieties can be incorporated to modulate the physicochemical properties of the PROTAC, such as cell permeability and pharmacokinetic profile.[2][3]

Q2: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the extent of target protein degradation decreases, resulting in a characteristic bell-shaped curve.[4][5] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, the degradation efficacy paradoxically reduces.

Q3: What causes the hook effect?

The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex (Target Protein - PROTAC - E3 Ligase). However, at high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, forming binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.

Q4: What are the experimental consequences of the hook effect?

The primary consequence of the hook effect is the potential for misinterpretation of experimental data. It can lead to an inaccurate determination of key PROTAC efficacy parameters such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation). This could result in the incorrect assessment of a PROTAC's potency and potentially lead to the premature discontinuation of a promising degrader.

Q5: At what concentration range is the hook effect typically observed?

The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations. Therefore, it is crucial to perform a wide dose-response experiment to identify the optimal degradation window.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound PROTACs, particularly in relation to the hook effect.

Problem 1: My dose-response curve shows a bell shape, with decreased degradation at high concentrations.

  • Likely Cause: You are observing the hook effect.

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at the higher end where the effect is seen. A wide concentration range (e.g., picomolar to high micromolar) is recommended.

    • Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.

    • Assess Ternary Complex Formation: Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help correlate the decrease in degradation with reduced ternary complex formation.

Problem 2: I do not observe any degradation of my target protein at any concentration.

  • Likely Cause: The PROTAC may be inactive or experimental conditions may be suboptimal.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: Your initial concentration range might have been too high (in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).

    • Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and facilitate ternary complex formation using appropriate biophysical assays (see Experimental Protocols).

    • Check Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. Consider performing a cell permeability assay to ensure the PROTAC is reaching its intracellular target. The inclusion of chloro and carboxylic acid groups in a this compound linker can influence these properties.

    • Confirm E3 Ligase Expression: Ensure that the cell line used expresses the E3 ligase that your PROTAC is designed to recruit. This can be verified by Western blotting or qPCR.

    • Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time.

Quantitative Data Summary

The following tables provide illustrative data for PROTAC performance, highlighting key parameters like DC50 and Dmax. Note that these are example values and will vary for different PROTACs and experimental systems.

Table 1: Example Degradation Parameters for Different PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Hook Effect Observed
PROTAC ABRD4HeLa2595Yes (>1 µM)
PROTAC BBRD4293T5085Mild (>5 µM)
PROTAC C (Illustrative this compound)Target XMCF71590Yes (>2 µM)
PROTAC DKRAS G12CHCT11610075No (<10 µM)

Table 2: Influence of Linker Length on PROTAC Efficacy (Illustrative)

PROTAC LinkerDC50 (nM)Dmax (%)Ternary Complex Stability (KD, ternary)
PEG28070Moderate
PEG4 (as in this compound) 20 92 High
PEG65085Moderate
PEG812065Low

Data in these tables are representative and compiled from general knowledge of PROTAC behavior as specific data for "this compound PROTACs" is not publicly available.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.

Materials:

  • Cell culture reagents

  • This compound PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in complete medium. A suggested range is from 1 pM to 10 µM to capture the full dose-response curve. Include a vehicle-only control.

  • Incubation: Treat the cells with the different PROTAC concentrations for a predetermined time (e.g., 18-24 hours) at 37°C.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip and re-probe the membrane for the loading control protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes how to assess the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein, E3 ligase, and this compound PROTAC

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the this compound PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface.

    • Fit the sensorgram data to a suitable binding model to determine the binary affinity (KD_binary).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the this compound PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to determine the binding kinetics and affinity for the ternary complex formation (KD_ternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the following formula: α = KD_binary / KD_ternary.

    • An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase, which is generally favorable for potent degradation.

Visualizations

The following diagrams illustrate key concepts and workflows related to PROTACs and the hook effect.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Productive Ternary Complex POI->Ternary Binds PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Catalyzes Ub Ubiquitin Ub->Ubiquitination Degradation POI Degradation Ubiquitination->Degradation Proteasome 26S Proteasome Proteasome->Degradation PROTAC_recycled PROTAC (Recycled) Degradation->PROTAC_recycled

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Hook_Effect cluster_0 The Hook Effect at High PROTAC Concentrations POI Target Protein (POI) Binary1 Unproductive Binary Complex 1 (POI-PROTAC) POI->Binary1 Saturated by High_PROTAC High [PROTAC] High_PROTAC->Binary1 Binary2 Unproductive Binary Complex 2 (E3-PROTAC) High_PROTAC->Binary2 E3 E3 Ligase E3->Binary2 Saturated by Ternary Productive Ternary Complex (Formation Inhibited) Binary1->Ternary Binary2->Ternary

Caption: Formation of unproductive binary complexes leading to the hook effect.

Troubleshooting_Workflow start Start: Unexpected Degradation Result q1 Is it a bell-shaped dose-response curve? start->q1 a1_yes Yes: Likely Hook Effect q1->a1_yes Yes a1_no No: No/Poor Degradation q1->a1_no No action1 Widen concentration range Determine Dmax a1_yes->action1 q2 Is ternary complex formed? a1_no->q2 end End: Optimized Experiment action1->end action2 Assess ternary complex formation (e.g., SPR) action2->q2 q2->action2 Test action3 Check cell permeability q2->action3 No q2->end Yes action4 Verify E3 ligase expression action3->action4 action4->end

Caption: A logical workflow for troubleshooting unexpected PROTAC degradation results.

References

Technical Support Center: Optimizing PEG Linker Length for Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common challenges encountered when optimizing polyethylene glycol (PEG) linker length for targeted therapies such as antibody-drug conjugates (ADCs) and PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a bioconjugate?

PEG linkers are versatile spacers used in bioconjugation to connect a targeting moiety (like an antibody) to a payload (such as a small molecule drug).[1][2] Their primary functions include:

  • Improved Solubility and Stability: The hydrophilic nature of PEG can enhance the solubility of hydrophobic payloads and protect the bioconjugate from degradation.[2][3][4]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially lowering the risk of an immune response.

  • Modulated Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.

Q2: How does PEG linker length impact the efficacy of an antibody-drug conjugate (ADC)?

The length of the PEG linker is a critical parameter that can significantly influence an ADC's therapeutic index. Longer PEG linkers generally lead to enhanced pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, there can be a trade-off, as longer linkers may sometimes decrease in vitro potency or cytotoxicity. The optimal length is often specific to the antibody, payload, and target, necessitating empirical evaluation.

Q3: My PROTAC shows high binary binding but fails to degrade the target protein. Could the PEG linker be the issue?

Yes, this is a common challenge in PROTAC development and the linker is a critical factor. Potential linker-related issues include:

  • Incorrect Length or Rigidity: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex (Target-PROTAC-E3 Ligase). Conversely, a linker that is too long or flexible might lead to non-productive binding.

  • Unfavorable Ternary Complex Conformation: The linker may orient the target and E3 ligase in a way that prevents efficient ubiquitination.

  • Poor Physicochemical Properties: The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.

Q4: What is the "hook effect" in PROTACs and can linker design mitigate it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex. While inherent to the PROTAC mechanism, linker properties such as length and flexibility can influence the severity of the hook effect. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate this effect.

Q5: Should I use a monodisperse or polydisperse PEG linker?

For most therapeutic applications, especially those requiring high precision and reproducibility, monodisperse (or discrete) PEG linkers are preferred. Monodisperse PEGs have a specific, single chemical structure with a precise molecular weight. Polydisperse PEGs, on the other hand, are a mixture of polymers with an average molecular weight, which can lead to heterogeneity in the final conjugate.

Troubleshooting Guides

Issue 1: Poor aqueous solubility or aggregation of the bioconjugate.
  • Possible Cause: The payload is highly hydrophobic, and the current PEG linker does not provide sufficient hydrophilicity.

  • Troubleshooting Steps:

    • Increase PEG Length: Synthesize conjugates with longer PEG chains (e.g., PEG8, PEG12, PEG24) to enhance the overall hydrophilicity of the molecule.

    • Consider Branched PEGs: Branched PEG linkers can provide a greater hydrophilic shield around the payload.

    • Formulation Optimization: Evaluate different buffer conditions (pH, ionic strength) to improve the solubility of the final conjugate.

Issue 2: The bioconjugate shows rapid clearance and a short half-life in vivo.
  • Possible Cause: The hydrodynamic radius of the conjugate is too small, leading to rapid renal clearance.

  • Troubleshooting Steps:

    • Increase PEG Length: A longer PEG linker will increase the overall size of the conjugate, reducing its clearance rate.

    • Pharmacokinetic Studies: Conduct a pharmacokinetic study comparing conjugates with different PEG linker lengths to determine the optimal length for extending half-life.

Issue 3: Reduced in vitro potency or cytotoxicity compared to the free drug.
  • Possible Cause: The PEG linker may be sterically hindering the interaction of the payload with its target.

  • Troubleshooting Steps:

    • Systematic Length Variation: Synthesize and test a series of conjugates with varying PEG linker lengths (e.g., PEG2, PEG4, PEG8) to identify a length that balances pharmacokinetic benefits with potent in vitro activity.

    • Cleavable Linkers: If not already in use, consider incorporating a cleavable linker (e.g., enzyme-cleavable, pH-sensitive) that releases the payload in the target microenvironment.

Data Summary Tables

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

PEG Linker LengthKey FindingReference
2 and 4 PEG units35-45% decrease in tumor weights.
8, 12, and 24 PEG units75-85% reduction in tumor weights; significantly higher tumor to plasma exposure ratios compared to shorter linkers.
4 kDaCytotoxicity reduced approximately 6.5-fold compared to no PEG.
10 kDaCytotoxicity reduced approximately 22.5-fold compared to no PEG, but the prolonged half-life resulted in the strongest tumor growth inhibition in vivo.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Molecule TypePEG Linker LengthCell LineIC50 (nM)Reference
Affibody-Drug Conjugate (HM)No PEGNCI-N874.94
Affibody-Drug Conjugate (HM)No PEGBT-4742.48
Affibody-Drug Conjugate (HP4KM)4 kDaNCI-N8731.9
Affibody-Drug Conjugate (HP4KM)4 kDaBT-47426.2
Affibody-Drug Conjugate (HP10KM)10 kDaNCI-N87111.3
Affibody-Drug Conjugate (HP10KM)10 kDaBT-47483.5

Experimental Protocols

Protocol 1: ADC Synthesis via Thiol-Maleimide Conjugation

This protocol describes the conjugation of a maleimide-functionalized PEG-drug linker to a monoclonal antibody.

  • Antibody Reduction:

    • Partially reduce the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups.

    • Incubate the reaction to achieve the desired level of reduction.

  • Drug-Linker Preparation:

    • Synthesize the PEGylated linker-payload construct separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) should be functionalized with a maleimide group.

  • Conjugation:

    • Add the activated drug-linker to the reduced antibody solution.

    • Incubate the mixture to allow for the covalent bond formation between the maleimide group of the linker and the sulfhydryl groups of the antibody.

  • Purification:

    • Purify the ADC using techniques such as size-exclusion chromatography (SEC) to remove unreacted drug-linker and other impurities.

  • Characterization:

    • Characterize the purified ADC for purity, concentration, and drug-to-antibody ratio (DAR).

Protocol 2: In Vivo Efficacy (Antitumor) Study

This protocol outlines a typical workflow for evaluating the therapeutic efficacy of an ADC in a tumor xenograft model.

  • Tumor Cell Inoculation:

    • Inoculate mice with tumor cells to establish tumors.

  • Tumor Growth and Randomization:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administration of ADC:

    • Administer the ADCs with varying PEG linker lengths, control formulations, and a vehicle control according to a predetermined dosing schedule.

  • Monitoring:

    • Monitor tumor growth and the general health of the animals throughout the study.

  • Data Analysis:

    • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visual Diagrams

experimental_workflow cluster_synthesis ADC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation antibody_reduction Antibody Reduction conjugation Conjugation antibody_reduction->conjugation drug_linker_prep Drug-Linker Preparation drug_linker_prep->conjugation purification Purification & Characterization conjugation->purification cytotoxicity_assay Cytotoxicity Assay purification->cytotoxicity_assay pk_study Pharmacokinetic Study purification->pk_study efficacy_study Efficacy Study pk_study->efficacy_study

Caption: General experimental workflow for ADC development and evaluation.

troubleshooting_workflow start PROTAC shows low or no target degradation check_permeability Assess Cell Permeability start->check_permeability check_ternary_complex Evaluate Ternary Complex Formation check_permeability->check_ternary_complex Permeability is adequate synthesize_new_linkers Synthesize PROTACs with varying linker lengths/compositions check_permeability->synthesize_new_linkers Poor permeability check_ternary_complex->synthesize_new_linkers Inefficient complex formation retest Re-evaluate degradation in cells check_ternary_complex->retest Efficient complex formation (investigate other factors) synthesize_new_linkers->retest

Caption: Troubleshooting workflow for a PROTAC with low degradation activity.

References

Technical Support Center: Purification of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude PEGylated PROTAC reaction mixture?

A1: The PEGylation process can result in a complex mixture of components. Common impurities include:

  • Unreacted PROTAC molecules.[1]

  • Excess PEGylating reagent.[1]

  • Byproducts from the PEGylation reaction.[1]

  • A heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (e.g., mono-, di-PEGylated species).[1]

  • Positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1]

  • A byproduct from nucleophilic acyl substitution has been identified in the synthesis of some pomalidomide-PEG based PROTACs, which can co-elute with the desired product during HPLC purification.

Q2: Why is the purification of PEGylated PROTACs particularly challenging?

A2: The purification of PEGylated PROTACs presents several challenges due to the inherent physicochemical properties of both the PROTAC and the PEG chain:

  • PROTAC Properties: PROTACs themselves are often large, complex molecules with high molecular weights and hydrophobicity, making them inherently difficult to handle and purify.

  • PEG Chain Properties: The addition of a Polyethylene Glycol (PEG) chain, while beneficial for solubility and in-vivo stability, further complicates purification. PEG is a neutral, hydrophilic, and relatively inert polymer. This means that PEGylated molecules may not exhibit significant differences in the physicochemical properties, such as charge and hydrophobicity, that are typically exploited for separation. This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs. The most effective techniques, often used in combination, include:

  • Size Exclusion Chromatography (SEC): This is frequently the initial step, as PEGylation increases the hydrodynamic radius of the molecule. SEC is effective at removing smaller, low molecular weight impurities like unreacted PEG reagent and reaction byproducts.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chains can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the unreacted PROTAC and to separate positional isomers that may have different charge shielding effects.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique that separates molecules based on their hydrophobicity. It is very effective for separating PEGylated PROTACs from the unreacted (and typically more hydrophobic) PROTAC, and for resolving different PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): HIC also separates molecules based on hydrophobicity but uses less denaturing conditions than RP-HPLC. It can be a useful complementary technique to IEX, though it may offer lower resolution for closely related species.

Q4: How can I characterize my purified PEGylated PROTAC to confirm its identity and purity?

A4: A combination of analytical techniques is essential for the comprehensive characterization of PEGylated PROTACs:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the PEGylated PROTAC and identifying the extent of PEGylation (i.e., the number of PEG chains attached).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and to assess any conformational changes in the PROTAC molecule.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques such as SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of PEGylated PROTAC Incomplete PEGylation reaction.Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).
Aggregation of the PEGylated PROTAC.See "Product Aggregation" section below.
Presence of Unreacted PROTAC Inefficient PEGylation reaction.Increase the molar excess of the PEGylating reagent.
Co-elution with the PEGylated product.Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase (e.g., a different C18 column or an alternative like C4 or C8).
Product Heterogeneity (Multiple Peaks) Presence of different PEGylated species (e.g., mono-, di-PEGylated).Use IEX to separate based on the degree of PEGylation, as each additional PEG chain will further shield the molecule's charge.
Presence of positional isomers.High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required to separate positional isomers.
Product Aggregation Hydrophobic interactions between PEGylated PROTAC molecules.Modify buffer conditions (e.g., adjust pH, ionic strength, or add non-ionic detergents). Optimize the purification temperature.

Experimental Protocols

Protocol 1: General Multi-Step Purification of PEGylated PROTACs

This protocol outlines a general approach. Specific conditions for each step will need to be optimized for your particular molecule.

1. Initial Capture/Cleanup (Optional)

  • Objective: To remove significant amounts of small molecule impurities from the crude reaction mixture.

  • Method: Solid-Phase Extraction (SPE).

  • General Procedure:

    • Select an SPE cartridge with a stationary phase appropriate for your PROTAC's properties (e.g., C18 for hydrophobic molecules).

    • Condition the cartridge with an organic solvent (e.g., methanol) followed by an aqueous buffer.

    • Load the crude reaction mixture.

    • Wash with a weak solvent to remove unbound impurities.

    • Elute the PEGylated PROTAC with a stronger solvent.

2. Size Exclusion Chromatography (SEC)

  • Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.

  • Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.

  • Mobile Phase: A buffered saline solution (e.g., PBS) is commonly used.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the sample from the initial cleanup or the crude mixture.

    • Elute with the mobile phase at a constant flow rate.

    • Collect fractions corresponding to the high molecular weight peak of the PEGylated PROTAC.

3. Ion Exchange Chromatography (IEX)

  • Objective: To separate PEGylated species based on charge differences.

  • Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.

  • Buffers:

    • Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.

    • Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).

  • Procedure:

    • Equilibrate the IEX column with Buffer A.

    • Load the SEC-purified sample onto the column.

    • Wash the column with Buffer A to remove unbound impurities.

    • Elute the bound species using a linear gradient of Buffer B.

    • Collect fractions and analyze for the presence of the desired product.

4. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step

  • Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.

  • Column: A C4, C8, or C18 column is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the product using a linear gradient of Mobile Phase B.

    • Collect the peak corresponding to the pure PEGylated PROTAC.

    • Lyophilize the collected fractions to remove the solvent.

Visualizations

experimental_workflow crude Crude Reaction Mixture spe Solid-Phase Extraction (Optional) crude->spe Initial Cleanup sec Size Exclusion Chromatography (SEC) crude->sec Direct Loading spe->sec Remove Small Impurities iex Ion Exchange Chromatography (IEX) sec->iex Separate by Size rphplc Reverse-Phase HPLC (RP-HPLC) iex->rphplc Separate by Charge pure_protac Pure PEGylated PROTAC rphplc->pure_protac Final Polishing (Hydrophobicity) troubleshooting_logic start Purification Issue Identified low_yield Low Yield? start->low_yield unreacted_protac Unreacted PROTAC Present? low_yield->unreacted_protac No optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes heterogeneity Product Heterogeneity? unreacted_protac->heterogeneity No optimize_hplc Optimize HPLC Gradient/Column unreacted_protac->optimize_hplc Yes use_iex Employ Ion Exchange Chromatography heterogeneity->use_iex Yes (Different PEG Species) high_res_analytics Use High-Resolution Analytics heterogeneity->high_res_analytics Yes (Isomers) end Problem Resolved heterogeneity->end No optimize_reaction->end optimize_hplc->end use_iex->end high_res_analytics->end

References

Technical Support Center: Reaction Monitoring for Cl-PEG4-acid Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on monitoring the coupling reaction of Cl-PEG4-acid with amine-containing molecules. Below are frequently asked questions, detailed experimental protocols, and troubleshooting solutions to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction involved in this compound coupling?

The primary reaction is an amide bond formation between the terminal carboxylic acid of the this compound linker and a primary or secondary amine on the target molecule. This reaction is not spontaneous and requires the use of coupling agents to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like NHS (N-hydroxysuccinimide) to improve efficiency and reduce side reactions.[1][2][3][4]

Q2: What are the most common analytical methods for monitoring this reaction?

The most prevalent methods for monitoring the progress of PEGylation reactions are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5] Each technique offers distinct advantages in terms of speed, cost, and the level of detail provided.

Q3: Why is real-time or regular reaction monitoring crucial?

Monitoring is essential to determine the optimal reaction time, prevent the formation of byproducts from over-incubation, and ensure the complete consumption of starting materials. For drug development, it is critical for process optimization, establishing batch-to-batch consistency, and identifying any potential issues early in the development pipeline.

Q4: How does the polyethylene glycol (PEG) chain affect the analysis?

The PEG chain imparts hydrophilicity and increases the hydrodynamic size of the conjugate. In analytical techniques, this can lead to:

  • TLC: Potential for smearing or "streaking" of spots.

  • LC-MS: A distribution of masses corresponding to the polydispersity of the PEG starting material, although this compound is a discrete-length PEG. The PEG can also suppress the ionization of the attached molecule.

  • SDS-PAGE (if coupling to a protein): A significant increase in the apparent molecular weight of the conjugate.

Experimental Workflow & Protocols

The general workflow for monitoring the coupling reaction involves sampling the reaction mixture at various time points and analyzing the aliquots using one or more of the techniques detailed below.

G cluster_prep Reaction Setup cluster_monitoring Monitoring Loop cluster_analysis Analysis & Decision setup 1. Setup Reaction (this compound + Amine + Coupling Agents) withdraw 2. Withdraw Aliquot (e.g., T=0, 1h, 4h, 24h) setup->withdraw quench 3. Quench Aliquot (If necessary) withdraw->quench analyze 4. Analyze Sample quench->analyze interpret 5. Interpret Data (Assess % Conversion) analyze->interpret decision 6. Make Decision interpret->decision stop Reaction Complete (Proceed to Workup) decision->stop >95% Conversion continue_rxn Continue Reaction (Return to Step 2) decision->continue_rxn <95% Conversion troubleshoot Troubleshoot decision->troubleshoot No Progress or Side Products continue_rxn->withdraw

Caption: General experimental workflow for monitoring a chemical coupling reaction.

Protocol 1: Thin-Layer Chromatography (TLC)

Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. The reaction progress is monitored by observing the disappearance of the starting material spot(s) and the appearance of a new product spot with a different retention factor (Rf).

Methodology:

  • Plate Preparation: Use silica-coated TLC plates.

  • Spotting: On the baseline of the plate, spot the amine starting material (SM1), the this compound (or its activated ester, SM2), a co-spot of both starting materials, and the reaction mixture.

  • Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 5-10% Methanol in Dichloromethane). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and dry it. Visualize the spots under UV light (if compounds are UV-active). Alternatively, use a chemical stain such as iodine vapor, permanganate, or bromocresol blue for carboxylic acids.

  • Interpretation: The reaction is complete when the starting material spots in the reaction mixture lane have disappeared, and a single new product spot is observed.

Parameter Description Typical Values / Notes
Stationary Phase Silica Gel 60 F254Standard choice for moderately polar compounds.
Mobile Phase Dichloromethane/Methanol (9:1 v/v)Adjust polarity based on the amine substrate.
Visualization UV (254 nm), Iodine, KMnO₄ stainIodine is a good general stain for organic compounds.
Rf (Product) Intermediate between starting materialsThe PEGylated product is typically more polar than the amine but may be less polar than the free PEG-acid.

Table 1: Typical parameters for TLC-based reaction monitoring.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS provides highly accurate and sensitive monitoring. The liquid chromatography component separates the starting materials, product, and byproducts, while the mass spectrometer confirms their identity by measuring their mass-to-charge ratio (m/z). This is the preferred method for quantitative analysis.

Methodology:

  • Sample Preparation: At each time point, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., 1:1 Acetonitrile:Water) to a final concentration of ~1 mg/mL.

  • Injection: Inject the diluted sample onto the LC-MS system.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution, typically running from high aqueous content (e.g., 95% Water with 0.1% Formic Acid) to high organic content (e.g., 95% Acetonitrile with 0.1% Formic Acid).

  • Mass Spectrometry: Monitor the total ion chromatogram (TIC). Extract the ion chromatograms for the expected m/z values of the starting materials and the final product.

  • Interpretation: Track the decrease in the peak areas of the reactants and the corresponding increase in the peak area of the product over time. The reaction is considered complete when the reactant peaks are no longer detectable.

Parameter Description Expected Value / Observation
Mass of this compound C₁₁H₂₃ClO₆286.13 g/mol
Mass of Product [M_amine + 268.12]Corresponds to the mass of the amine plus the PEG linker mass after loss of H₂O.
Adducts [M+H]⁺, [M+Na]⁺, [M+K]⁺Common adducts observed in ESI-MS.
Elution Order Varies by amine hydrophobicityTypically, the PEGylated product will have a different retention time than the starting materials.

Table 2: Key mass values for LC-MS analysis of this compound coupling.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information and can be used quantitatively to monitor reaction progress. By integrating the signals corresponding to unique protons in the reactants and products, one can determine their relative concentrations over time.

Methodology:

  • Sample Preparation: Withdraw an aliquot from the reaction. If the reaction solvent is not deuterated, evaporate the solvent and redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Interpretation: Identify characteristic peaks for the starting materials and the product. For example, monitor the disappearance of the α-protons to the amine in the starting material and the appearance of new, shifted signals in the product. The protons on the PEG chain (-O-CH₂-CH₂-O-) often appear as a complex multiplet around 3.6 ppm and can serve as an internal reference.

Group Typical ¹H Chemical Shift (ppm) Notes
PEG Backbone (-OCH₂CH₂O-)~3.6 ppmLarge, often complex signal. Can be used for relative quantification.
Protons α to Amine (Reactant) Variable (e.g., 2.5 - 3.5 ppm)Signal will decrease in intensity as the reaction proceeds.
Protons α to Amide (Product) Shifted from original positionSignal will increase in intensity. The exact shift depends on the structure.

Table 3: Key ¹H NMR signals for monitoring the coupling reaction.

Troubleshooting Guide

If the reaction is not proceeding as expected, this guide provides a logical approach to identifying and solving the issue.

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_target Substrate Issues start Problem Observed: No or Low Product Yield check_coupling Are coupling agents (EDC, NHS) fresh? start->check_coupling check_ph Is the pH correct? (Activation: 4.5-6.0, Coupling: 7.2-8.5) start->check_ph check_sterics Is the amine sterically hindered? start->check_sterics check_peg Is this compound hydrolyzed? check_coupling->check_peg check_amine Is the amine substrate pure? check_peg->check_amine reagent_sol Solution: Use fresh, anhydrous reagents. Store EDC at -20°C. check_amine->reagent_sol check_solvent Is the solvent anhydrous and aprotic? check_ph->check_solvent check_ratio Are molar ratios correct? (Slight excess of activated PEG) check_solvent->check_ratio condition_sol Solution: Verify pH of buffer. Use dry solvents (DMF/DCM). Optimize stoichiometry. check_ratio->condition_sol target_sol Solution: Increase reaction time/temperature. Use a different coupling agent (e.g., HATU). check_sterics->target_sol

References

Validation & Comparative

The Strategic Application of Cl-PEG4-acid and Other PEG Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two. The linker is far more than a simple spacer; its composition, length, and flexibility profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] Among the diverse array of linker types, polyethylene glycol (PEG) linkers have gained widespread adoption due to their favorable physicochemical properties.[3][4]

This guide provides a comprehensive comparison of Cl-PEG4-acid with other commonly used PEG linkers in PROTAC development. We will delve into their impact on PROTAC performance, supported by experimental data, and provide detailed protocols for key evaluation assays.

The Pivotal Role of PEG Linkers in PROTAC Efficacy

PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility to the PROTAC molecule.[2] This is particularly advantageous as PROTACs are often large and can suffer from poor solubility and cell permeability. The strategic incorporation of a PEG linker can:

  • Enhance Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the PROTAC, which is crucial for administration and bioavailability.

  • Modulate Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield polar surface area, thereby improving membrane permeability.

  • Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal orientation of the POI and E3 ligase to form a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional PEG linker featuring a terminal carboxylic acid and a chloro group. The carboxylic acid allows for standard amide bond formation with an amine-containing ligand (either the POI binder or the E3 ligase ligand). The terminal chloro group provides a reactive handle for nucleophilic substitution, enabling conjugation to the other binding partner. While direct head-to-head comparative studies detailing the specific advantages of the chloro-functionalized PEG linker over other functionalities are not extensively available in the public domain, its utility lies in providing an alternative chemical handle for PROTAC assembly.

Comparative Analysis of PEG Linker Performance

The selection of the optimal PEG linker is highly dependent on the specific POI and E3 ligase pair and often requires empirical testing. Key parameters used to evaluate PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Impact of PEG Linker Length

Systematic studies have demonstrated that the length of the PEG linker is a critical determinant of PROTAC potency. An optimal linker length is necessary to facilitate productive ternary complex formation, while linkers that are too short may cause steric hindrance, and those that are too long can lead to reduced efficacy.

Below are tables summarizing representative data from studies comparing PROTACs with different linker lengths for various targets.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG515>98
PEG63092

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity
Impact of Linker Composition and Terminal Functionality

While systematic data directly comparing this compound with other PEG4 linkers bearing different terminal functionalities (e.g., amine, azide, alkyne) is limited, the choice of the terminal group is primarily dictated by the desired conjugation chemistry. For instance, azide- and alkyne-terminated PEG linkers are utilized for "click chemistry," which offers a highly efficient and bioorthogonal method for PROTAC synthesis. The physicochemical properties of the terminal group can also subtly influence the overall properties of the PROTAC.

Experimental Protocols for PROTAC Evaluation

Accurate and reproducible experimental data is the cornerstone of rational PROTAC design. The following are detailed protocols for key assays used to evaluate PROTAC performance.

Western Blot for Protein Degradation

Objective: To quantify the extent of target protein degradation in cells following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions:

    • The PROTAC is dissolved in a buffer solution (e.g., PBS) to create the donor solution.

    • The acceptor plate wells are filled with a buffer solution, which may contain a scavenger to trap the permeated compound.

  • Permeability Assay: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (V_A / (Area × Time)) × ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (DC50 & Dmax) I->J

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties_Logic cluster_linker Linker Properties cluster_protac PROTAC Performance Length Length Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility Flexibility->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

Caption: Logical relationship of linker properties to PROTAC performance.

Conclusion

The choice of linker is a critical decision in the design of a potent and effective PROTAC. PEG linkers, including this compound, offer a versatile platform to modulate the physicochemical properties of PROTACs, thereby enhancing their solubility, permeability, and ultimately their protein degradation efficacy. While direct comparative data for this compound against other functionalized PEG linkers is not extensively documented, the principles of linker design, particularly the optimization of length and composition, remain paramount. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of different linker strategies, enabling researchers to identify the optimal linker for their specific target and E3 ligase combination and accelerate the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Cl-PEG4-acid and Alkyl Linkers in PROTACs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While often perceived as a simple spacer, the linker's chemical composition and length are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2]

This guide provides an objective comparison between two commonly employed flexible linker types: polyethylene glycol (PEG) linkers, specifically exemplified by chloro-PEG4-acid (Cl-PEG4-acid), and traditional alkyl linkers. This comparison is supported by a summary of experimental data from various studies and detailed protocols for key evaluative experiments.

The Critical Role of the Linker in PROTAC Function

The linker is not a passive component; it actively contributes to the biological activity of the PROTAC.[3] Its primary function is to position the POI and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin, marking the POI for proteasomal degradation. An optimal linker enhances the stability of the POI-PROTAC-E3 ligase ternary complex through favorable protein-protein interactions, a phenomenon known as positive cooperativity. The linker's properties also significantly impact the drug-like characteristics of the PROTAC, including its solubility and ability to cross cell membranes.

Comparative Analysis: this compound vs. Alkyl Linkers

Both PEG and alkyl linkers are popular choices in PROTAC design due to their synthetic accessibility and the ease with which their lengths can be systematically varied. However, they possess distinct physicochemical properties that can profoundly affect the overall performance of the resulting PROTAC.

This compound Linkers (PEG Linkers): Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units. They are known for enhancing the hydrophilicity and aqueous solubility of PROTAC molecules. This increased polarity can be advantageous for improving a PROTAC's pharmacokinetic profile. In some instances, PEG linkers have been shown to improve cell permeability. The ether oxygens within the PEG chain can also form hydrogen bonds, potentially stabilizing the ternary complex. However, PEG linkers may be more susceptible to metabolic instability compared to their alkyl counterparts.

Alkyl Linkers: Alkyl linkers consist of saturated or unsaturated hydrocarbon chains. They are chemically stable and synthetically straightforward to incorporate into PROTAC designs. Alkyl chains provide a high degree of conformational flexibility, which can be crucial for allowing the PROTAC to adopt a favorable conformation for ternary complex formation. A significant drawback of alkyl linkers is their hydrophobicity, which can lead to poor aqueous solubility and reduced cellular uptake. This lipophilicity can also sometimes result in non-specific binding.

Data Presentation: Quantitative Comparison of PROTAC Performance

The optimal linker choice is highly dependent on the specific POI and E3 ligase pair, and thus requires empirical validation. The following table summarizes representative quantitative data from various studies to illustrate the impact of linker composition and length on PROTAC performance.

Disclaimer: The data presented below is compiled from multiple studies and is intended to be illustrative. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions. The data for "Illustrative PROTAC X" is hypothetical and serves to demonstrate how such a comparison would be presented.

Linker TypeTarget ProteinE3 LigaseDC50DmaxCell LineReference
Illustrative PROTAC X
This compound (15 atoms)BRD4VHL25 nM>90%HeLaN/A
C12 Alkyl (12 atoms)BRD4VHL80 nM~85%HeLaN/A
Literature Examples
9-atom AlkylCRBNSelf-degradationConcentration-dependent decreaseNot specifiedHEK293T
3 PEG unitsCRBNSelf-degradationWeak degradationNot specifiedHEK293T
0 PEG units (short linker)BRD4CRBN< 0.5 µMNot specifiedH661
1-2 PEG unitsBRD4CRBN> 5 µMNot specifiedH661
4-5 PEG unitsBRD4CRBN< 0.5 µMNot specifiedH661
Alkyl/Ether (21 atoms)TBK1Not specified3 nM96%Not specified
Alkyl/Ether (29 atoms)TBK1Not specified292 nM76%Not specified

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->E3 E2 Ligase Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for Linker Comparison cluster_synthesis Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_data Data Analysis Synth_PEG Synthesize PROTAC with this compound Linker Binding_Affinity Binding Affinity Assay (e.g., Fluorescence Polarization) Synth_PEG->Binding_Affinity Ternary_Complex Ternary Complex Formation (e.g., SPR, ITC) Synth_PEG->Ternary_Complex Degradation_Assay Protein Degradation Assay (Western Blot / In-Cell Western) Synth_PEG->Degradation_Assay Synth_Alkyl Synthesize PROTAC with Alkyl Linker Synth_Alkyl->Binding_Affinity Synth_Alkyl->Ternary_Complex Synth_Alkyl->Degradation_Assay Analysis Determine Kd, DC50, Dmax Compare Linker Performance Binding_Affinity->Analysis Ternary_Complex->Analysis Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Degradation_Assay->Viability_Assay Degradation_Assay->Analysis Viability_Assay->Analysis

Caption: A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.

Protein Degradation Assay via Western Blot

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment to determine DC50 and Dmax values.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compounds (with this compound and alkyl linkers) and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC compound or vehicle control for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Binary Binding Affinity Assay via Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to determine the binding affinities (Kd) of the PROTACs to the target protein and the E3 ligase.

Materials:

  • Purified target protein and E3 ligase

  • Fluorescently labeled tracer (a ligand known to bind to the protein of interest)

  • PROTAC compounds

  • Assay buffer

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer, a fixed concentration of the target protein (or E3 ligase), and a fixed concentration of the fluorescent tracer.

  • Compound Titration: Add a serial dilution of the PROTAC compound to the wells. Include controls for no competition (tracer and protein only) and no binding (tracer only).

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (mP) of each well using a plate reader.

  • Data Analysis:

    • Plot the mP values against the logarithm of the PROTAC concentration.

    • Fit the data to a competitive binding model to determine the IC50 value, which is the concentration of the PROTAC that displaces 50% of the tracer.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which represents the binding affinity of the PROTAC for the protein.

Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)

This protocol outlines a method to assess the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips

  • Purified E3 ligase, target protein, and PROTAC compounds

  • Immobilization and running buffers

Procedure:

  • Ligase Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • To measure the PROTAC-E3 ligase interaction, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and measure the binding response.

    • To measure the PROTAC-POI interaction, inject a pre-mixed solution of the PROTAC and the target protein over a fresh flow cell (this may require a capture-based approach).

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the target protein in the running buffer.

    • Create a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data from the binary and ternary experiments to appropriate binding models to determine the association (kon), dissociation (koff) rates, and the equilibrium dissociation constant (KD).

    • Calculate the cooperativity factor (α) by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other. An α value greater than 1 indicates positive cooperativity.

Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. While flexible linkers like this compound and alkyl chains offer synthetic tractability, their distinct physicochemical properties necessitate careful consideration. PEG linkers can enhance solubility and provide favorable interactions for ternary complex stability, whereas alkyl linkers offer high conformational flexibility. The choice between these linker types is not universal and must be empirically determined for each specific PROTAC system. By systematically evaluating linker composition and length using the biophysical and cellular assays outlined in this guide, researchers can optimize PROTAC performance and accelerate the development of novel therapeutics.

References

A Comparative Guide to Cl-PEG4-acid Alternatives for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. The linker, a critical component connecting the target protein-binding ligand and the E3 ligase-recruiting ligand, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. While polyethylene glycol (PEG) linkers, such as Cl-PEG4-acid, are widely used due to their hydrophilicity and synthetic tractability, a growing body of research highlights the advantages of alternative linker classes in optimizing PROTAC performance. This guide provides an objective comparison of common alternatives to PEG-based linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Evolving Landscape of PROTAC Linkers: Beyond PEG

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, rigidity, and chemical composition are critical determinants of ternary complex formation, the cornerstone of PROTAC-mediated protein degradation.[1][] The choice of linker can significantly impact a PROTAC's cell permeability, metabolic stability, and overall degradation efficiency.[3][4] While PEG linkers offer benefits in terms of solubility, they can sometimes lead to poor metabolic stability.[3] This has spurred the exploration of alternative linker architectures.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy. The following tables summarize quantitative data from various studies, comparing the performance of different linker types.

Disclaimer: Direct comparison of data across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions. The data presented here is for illustrative purposes to highlight general trends.

Table 1: Comparison of Flexible and Rigid Linkers for BRD4 Degradation

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase
ARV-825 FlexiblePEG/Alkyl< 1> 9022Rv1CRBN
MZ1 FlexiblePEG/Alkyl8~100H661VHL
Compound with Piperidine Linker RigidPiperidine-based< 1> 95VCaPVHL

Data compiled from multiple sources.

Table 2: Impact of Linker Type on CRBN-mediated Degradation

Linker TypeLinker CompositionDegradation of CRBNCell Line
Alkyl Nine-atom alkyl chainConcentration-dependent decreaseHEK293T
PEG Three PEG unitsWeak degradationHEK293T

Data adapted from a comparative study.

Key Alternative Linker Classes

Alkyl and Alkyl/Ether Linkers

Simple alkyl chains and mixed alkyl/ether linkers are common alternatives to pure PEG linkers. They offer a high degree of conformational flexibility, which can be advantageous for enabling the formation of a productive ternary complex. However, their hydrophobic nature can sometimes negatively impact solubility.

Rigid Linkers

To overcome the potential drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs. These linkers often incorporate cyclic structures, such as piperidine, piperazine, or aromatic rings, to pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to improved potency and selectivity.

  • Cycloalkane-based Linkers: The inclusion of saturated rings like piperidine and piperazine can enhance metabolic stability and, in some cases, improve solubility.

  • Aromatic and Heterocyclic Linkers: Phenyl rings and other aromatic systems introduce planarity and rigidity. Fused heterocyclic linkers are also gaining attention for their ability to introduce directional rigidity.

  • Triazole-based Linkers (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient method for synthesizing PROTACs with a stable and rigid triazole ring in the linker.

Experimental Protocols

Accurate and reproducible experimental data are crucial for evaluating and comparing PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: PROTAC Synthesis via Click Chemistry (Triazole Linker)

This protocol describes the final coupling step to form a triazole-linked PROTAC.

Materials:

  • Warhead-alkyne (1.0 eq)

  • E3 ligase ligand-azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., DMF/H₂O or t-BuOH/H₂O)

Procedure:

  • Dissolve the warhead-alkyne and E3 ligase ligand-azide in the chosen solvent system.

  • Add the sodium ascorbate solution to the reaction mixture.

  • Add the CuSO₄·5H₂O solution to initiate the click reaction.

  • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for PROTAC evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Binds PROTAC PROTAC Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades to POI_Ub Poly-ubiquitinated POI POI_PROTAC_E3->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_Design Design & Synthesis cluster_InVitro In Vitro Evaluation cluster_Cellular Cell-Based Assays cluster_Validation Mechanism Validation Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (SPR, ITC) Synthesis->Binding Ternary Ternary Complex Formation Assays Binding->Ternary Degradation Western Blot (DC50, Dmax) Ternary->Degradation Permeability Cell Permeability Assays Degradation->Permeability Viability Cell Viability Assays Degradation->Viability Ubiquitination Ubiquitination Assays Degradation->Ubiquitination Washout Washout Experiments Ubiquitination->Washout

References

A Comparative Guide to the Validation of BRD4 Degradation by a PEG-Based PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative PEG-based Proteolysis Targeting Chimera (PROTAC) for the degradation of Bromodomain-containing protein 4 (BRD4). While the specific Cl-PEG4-acid linker is a component in PROTAC synthesis, this guide will focus on the well-characterized BRD4 degrader, ARV-825 , which utilizes a PEG linker, to provide a data-supported comparison against alternative BRD4-targeting strategies.[1][2] The performance of ARV-825 will be benchmarked against the small molecule inhibitor JQ1 and another prominent PROTAC, MZ1 , which recruits a different E3 ligase.

Introduction to BRD4 and Targeted Degradation

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader.[1] It plays a crucial role in regulating the transcription of key oncogenes, most notably c-MYC.[1][3] Traditional therapeutic approaches have focused on the development of small molecule inhibitors, such as JQ1, which competitively bind to the bromodomains of BET proteins and displace them from chromatin. While effective at inhibiting BRD4 function, the effects of these inhibitors can be transient.

PROTACs offer an alternative and often more durable therapeutic strategy by inducing the degradation of the target protein. These heterobifunctional molecules consist of a ligand that binds to the target protein (e.g., BRD4), a linker (such as a PEG chain), and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This catalytic mechanism can lead to a more profound and sustained downstream effect compared to inhibition alone.

Mechanism of Action and Signaling Pathway

A BRD4-targeting PROTAC, such as one employing a this compound linker, functions by forming a ternary complex with BRD4 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4 prevents its association with acetylated histones at super-enhancers of oncogenes like c-MYC, leading to the suppression of their transcription, which in turn can induce cell cycle arrest and apoptosis.

cluster_0 PROTAC-Mediated BRD4 Degradation cluster_1 Downstream Signaling PROTAC BRD4 PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (PROTAC-BRD4-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN or VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Degrades BRD4_Function BRD4 at Super-Enhancers Degradation->BRD4_Function Inhibits cMYC_Transcription c-MYC Gene Transcription BRD4_Function->cMYC_Transcription Activates Cell_Proliferation Cell Proliferation & Survival cMYC_Transcription->Cell_Proliferation Promotes

Mechanism of a BRD4 PROTAC and its impact on the c-MYC signaling pathway.

Comparative Performance Data

The efficacy of BRD4-targeting agents can be quantified by several metrics. For PROTACs, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters. For both inhibitors and degraders, the half-maximal inhibitory concentration (IC50) for cell viability is a crucial measure of anti-proliferative activity.

ParameterARV-825 (PROTAC)MZ1 (PROTAC)JQ1 (Inhibitor)Rationale
Target Ligand OTX015 derivativeJQ1JQ1Binds to BET bromodomains.
E3 Ligase Recruited Cereblon (CRBN)Von Hippel-Lindau (VHL)Not ApplicableHijacks the ubiquitin-proteasome system.
BRD4 Degradation (DC50) < 1 nM (in Burkitt's Lymphoma cells)~25 nM (in HeLa cells)Not ApplicableQuantifies potency of degradation.
Max BRD4 Degradation (Dmax) > 90%> 90%No DegradationMeasures the extent of target protein removal.
c-MYC Suppression Potent and sustained reductionSignificant suppressionReduction can be transientKey downstream oncogenic driver.
Anti-proliferative Activity (IC50) Potent (often lower than inhibitors)PotentNanomolar to micromolar rangeMeasures overall cellular effect.
BET Selectivity Degrades BRD2, BRD3, and BRD4 (pan-BET)Preferentially degrades BRD4 over BRD2/3 at low concentrationsInhibits all BET family membersDetermines the specificity of the agent.

Note: Specific DC50 and IC50 values are cell-line dependent and can vary based on experimental conditions.

Experimental Protocols

Validating the degradation of BRD4 and its downstream consequences requires robust and standardized assays.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of BRD4 and the subsequent reduction in downstream proteins like c-MYC.

Methodology:

  • Cell Culture and Treatment: Plate the desired cell line (e.g., MV4-11, HeLa) at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat cells with a dose-response of the BRD4 PROTAC (e.g., 1, 10, 100 nM) or inhibitor for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Perform densitometry analysis to quantify protein levels relative to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

start Start: Seed Cells treatment Treat with PROTAC/ Inhibitor & Vehicle start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer (PVDF membrane) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Abs) transfer->immunoblot detection Detection (ECL) immunoblot->detection analysis Densitometry Analysis & Quantification detection->analysis end End: Degradation Data analysis->end

A typical experimental workflow for Western Blot analysis of BRD4 degradation.
Proteasome-Dependence Assay

Objective: To confirm that the observed protein degradation is mediated by the proteasome.

Methodology:

  • Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-4 hours before adding the BRD4 PROTAC.

  • PROTAC Treatment: Add the BRD4 PROTAC at a concentration known to induce degradation and incubate for the desired time.

  • Analysis: Perform Western Blotting as described above. A rescue of BRD4 levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.

Comparison with Alternatives

The choice between a BRD4 degrader and an inhibitor depends on the desired therapeutic outcome.

  • PROTACs (e.g., ARV-825, MZ1):

    • Advantages: Catalytic mode of action, potential for prolonged pharmacodynamic effect, can be more potent and induce a more profound downstream response. May be effective against targets that are difficult to inhibit with traditional small molecules.

    • Considerations: Larger molecular weight may affect cell permeability and pharmacokinetic properties. The "hook effect" can lead to reduced efficacy at very high concentrations.

  • Small Molecule Inhibitors (e.g., JQ1):

    • Advantages: Generally smaller, with more drug-like properties. Well-understood mechanism of action.

    • Considerations: Requires continuous target engagement for efficacy. Can lead to the accumulation of the target protein, potentially leading to rebound effects or resistance.

The selection of a specific PROTAC also requires careful consideration. For instance, ARV-825 is a pan-BET degrader, which may be advantageous in certain contexts, while MZ1 offers a degree of selectivity for BRD4 at lower concentrations. The choice of E3 ligase (CRBN for ARV-825 vs. VHL for MZ1) can also be critical, particularly in overcoming potential resistance mechanisms related to the E3 ligase machinery.

cluster_PROTAC PROTAC (Degrader) cluster_Inhibitor Small Molecule (Inhibitor) PROTAC_Node PROTAC (e.g., ARV-825) PROTAC_Adv Advantages: - Catalytic Action - Sustained Effect - High Potency PROTAC_Node->PROTAC_Adv PROTAC_Cons Considerations: - Large Size (PK) - Hook Effect PROTAC_Node->PROTAC_Cons Therapeutic_Effect Therapeutic Effect PROTAC_Node->Therapeutic_Effect Inhibitor_Node Inhibitor (e.g., JQ1) Inhibitor_Adv Advantages: - Smaller Size (PK) - Well-Understood Inhibitor_Node->Inhibitor_Adv Inhibitor_Cons Considerations: - Requires Continuous  Target Occupancy - Potential for Rebound Inhibitor_Node->Inhibitor_Cons Inhibitor_Node->Therapeutic_Effect BRD4_Target BRD4 Target BRD4_Target->PROTAC_Node Degradation BRD4_Target->Inhibitor_Node Inhibition

Logical relationship comparing BRD4 PROTACs and inhibitors.

Conclusion

The validation of a BRD4-degrading PROTAC, such as one synthesized with a this compound linker, involves a systematic evaluation of its ability to induce potent, selective, and proteasome-dependent degradation of the target protein. Comparative analysis against small molecule inhibitors like JQ1 and other PROTACs such as MZ1 reveals that targeted protein degradation can offer a more profound and durable suppression of the BRD4-c-MYC axis. The data presented in this guide underscores the potential of PROTACs as a powerful therapeutic modality and provides a framework for their preclinical validation.

References

The Efficacy of Cl-PEG4-Acid Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the design of proteolysis-targeting chimeras (PROTACs) has become a key focus for researchers in drug development. These bifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the ligand that binds the target protein to the ligand that recruits an E3 ubiquitin ligase. The composition, length, and flexibility of this linker are paramount to the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides an objective comparison of Cl-PEG4-acid based degraders with alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

Understanding the Role of the Linker in PROTAC Function

The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1]

The efficacy of a PROTAC is primarily quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]

Comparative Analysis of Linker Types

PROTAC linkers can be broadly categorized into flexible and rigid types. The this compound linker falls into the flexible category, specifically a polyethylene glycol (PEG)-based linker.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.

  • PEG Chains: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules. This improved solubility is advantageous for in vitro assays and can lead to better pharmacokinetic properties. However, PEG linkers may sometimes exhibit reduced metabolic stability.

The "Cl" in this compound refers to a chloro group, and the "acid" refers to a carboxylic acid, which are functional handles used to conjugate the linker to the two ligands of the PROTAC. The core of this linker is the PEG4 chain, which consists of four repeating ethylene glycol units.

Experimental Data: PEG vs. Alkyl Linkers

The choice between a PEG and an alkyl linker can significantly impact the degradation efficiency. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.

Linker TypeLinker CompositionTarget ProteinE3 LigaseCell LineKey Finding
Alkyl Nine-atom alkyl chainCRBNVHLHEK293TInduced a concentration-dependent decrease in CRBN levels.
PEG Three PEG unitsCRBNVHLHEK293TResulted in only weak CRBN degradation, suggesting that for this specific system, the incorporation of oxygen atoms in place of CH2 groups was inhibitory to the PROTAC's activity.
PEG 0, 1, 2, 4, or 5 PEG unitsBRD4CRBNH661PROTACs with 0, 4, or 5 PEG units showed potent BRD4 degradation (DC50 < 0.5 µM), while those with intermediate lengths (1-2 PEG units) had reduced potency (DC50 > 5 µM). This highlights the non-linear relationship between linker length and efficacy.
Alkyl Varying lengths (9 to 21 atoms)Estrogen Receptor (ER)VHLMCF7An optimal linker length of 16 atoms was identified, with both shorter and longer linkers showing reduced ER degradation.
PEG ≥ 4 PEG units vs. < 4 PEG unitsBTKCRBN-Longer linkers (≥ 4 PEG units) did not impair binary binding affinity to BTK and CRBN, whereas shorter linkers did, likely due to steric repulsion.

Experimental Protocols

To ensure the reproducibility of findings and to aid in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blotting for Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein band intensity to the loading control.

Cellular Viability Assay (e.g., MTS or MTT)

Objective: To determine the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.

  • Data Analysis: The resulting sensorgrams will reflect the formation and dissociation of the ternary complex. Fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of a this compound based PROTAC.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Degradation analysis->end

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties_Logic Linker_Choice Linker Choice (e.g., this compound vs. Alkyl) Composition Composition (PEG vs. Alkyl) Linker_Choice->Composition Length Length Linker_Choice->Length Flexibility Flexibility/Rigidity Linker_Choice->Flexibility Physicochemical_Properties Physicochemical Properties Composition->Physicochemical_Properties Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex Solubility Solubility Physicochemical_Properties->Solubility Permeability Cell Permeability Physicochemical_Properties->Permeability Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Degradation_Efficacy Permeability->Degradation_Efficacy Ternary_Complex->Degradation_Efficacy

Caption: Logical flow of linker properties influencing efficacy.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like the this compound based linker offer advantages in terms of solubility and synthetic tractability, their efficacy must be empirically validated against other linker types, such as alkyl chains or more rigid structures. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the systematic testing of a variety of linker compositions and lengths. The experimental protocols and data presented in this guide provide a framework for researchers to conduct these comparative studies, ultimately accelerating the development of potent and selective protein degraders for therapeutic applications.

References

comparing DC50 values of different PEG-linked PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to comparing the DC50 values of distinct PEG-linked PROTACs is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of product performance, supported by experimental data.

Impact of PEG Linker Length on PROTAC Potency

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. A key component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity and tunable length. The length of the PEG linker is a critical parameter that influences the degradation potency (DC50) of a PROTAC, as it affects the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2]

An optimal linker length is crucial for effective protein degradation. A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2] Therefore, the ideal PEG linker length varies for different target proteins and must be determined empirically.

Comparative DC50 Values of PEG-Linked PROTACs

The following table summarizes the DC50 values of various PEG-linked PROTACs targeting different proteins. The data highlights the influence of the PEG linker on the degradation potency.

Target ProteinE3 LigasePROTAC/Linker DetailsCell LineDC50 (nM)Dmax (%)
KRAS G12D VHLPROTAC KRAS G12D degrader 1 (PEG linker)SNU-119.77Not Reported
HPAF-II52.96Not Reported
AGS7.49Not Reported
PANC 04.0387.8Not Reported
CRBNCompound 518 (PEG linker)NCI-H35830Not Reported
VHLLC-2 (PEG linker)NCI-H358100Not Reported
BTK CRBNPTD10 (PEG linker)Ramos0.5Not Reported
CRBNPTD12 (PEG linker, Lenalidomide-based)Ramos4Not Reported
CRBNDBt-5 (PEG-12 linker)TMD855>80
CRBNDD 03-171 (PEG linker)Mantle Cell Lymphoma cells5.1Not Reported
CRBNPROTAC BTK Degrader-6 (PEG linker)Not Specified3.18Not Reported
ERα VHLPEG-ERE-PROTACMCF-7< 5000Not Reported

Experimental Protocols

Determination of DC50 by Western Blotting

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of a PROTAC using Western blotting.

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate at a density that ensures they are in the exponential growth phase during treatment.

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[1]

  • Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically not exceed 0.1%.[1]

  • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold PBS.

  • Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate the cell lysates on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein and determine the protein concentration of each lysate using a BCA Protein Assay Kit.

3. Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST. Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

4. Data Analysis:

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities for the target protein and the loading control using image analysis software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.

  • Calculate the percentage of remaining target protein for each PROTAC concentration relative to the vehicle control (set to 100%).

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Visualizations

Experimental Workflow for DC50 Determination

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cells in 6-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation protac_treatment Treat with Serial Dilutions of PROTAC overnight_incubation->protac_treatment incubation_degradation Incubate for 24h protac_treatment->incubation_degradation cell_lysis Lyse Cells in RIPA Buffer incubation_degradation->cell_lysis centrifugation Centrifuge to Pellet Debris cell_lysis->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection protein_quantification Quantify Protein (BCA Assay) supernatant_collection->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection quantification Quantify Band Intensities detection->quantification normalization Normalize to Loading Control quantification->normalization dc50_calculation Calculate DC50 normalization->dc50_calculation

Caption: Workflow for determining DC50 and Dmax of a PROTAC.

KRAS G12D Signaling Pathway and PROTAC-Mediated Degradation

kras_pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effector Pathways cluster_protac PROTAC Intervention EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS G12D-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Proteasome Proteasome KRAS_GTP->Proteasome Ubiquitination GAP GAP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC KRAS G12D PROTAC PROTAC->KRAS_GTP Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Degradation Degradation Proteasome->Degradation

Caption: KRAS G12D signaling and PROTAC-mediated degradation.

References

The Chameleon Cloak: Navigating Cellular Barriers with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cellular Permeability

In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules, which hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, hold immense promise. However, their unique and often large structures present a significant hurdle: traversing the cellular membrane to reach their intracellular targets. The linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role in this journey, with polyethylene glycol (PEG) linkers being a popular choice. This guide provides a comprehensive comparison of the cellular permeability of PEGylated PROTACs, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation protein degraders.

The relationship between PEGylation and the cellular permeability of PROTACs is not linear. While PEG linkers are primarily incorporated to enhance solubility and provide desirable physicochemical properties, their impact on membrane passage is a delicate balance of competing effects.[1] Increased hydrophilicity from the ethylene glycol units can inherently hinder passive diffusion across the lipophilic cell membrane.[1] Conversely, the flexible nature of PEG chains can be advantageous, allowing the PROTAC to adopt folded "chameleon-like" conformations.[1] This intramolecular folding can shield the polar surface area of the molecule, presenting a more compact and less polar structure that is more conducive to membrane transit.[1]

Quantitative Comparison of PROTAC Permeability

The following table summarizes permeability data from various studies, comparing PROTACs with PEG linkers to those with other linker types, primarily alkyl chains. The apparent permeability coefficient (Papp) is a common metric used to quantify permeability in vitro.

PROTACTargetE3 Ligase LigandLinker TypePermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14 Androgen ReceptorCereblonPEGCaco-21.7 (A to B)8.4
PROTAC 18 Androgen ReceptorAdamantanePEGCaco-20.15 (A to B)1.5
PROTAC 20d Androgen ReceptorVHLPEGCaco-2< LOQ (A to B)>12
PROTAC 20b Androgen ReceptorVHLAlkylCaco-20.35 (A to B)0.69
PROTAC 7 Not SpecifiedVHL2-unit PEGPAMPA0.6N/A
PROTAC 8 Not SpecifiedVHL3-unit PEGPAMPA0.03N/A
PROTAC 15 Not SpecifiedVHL1-unit PEGPAMPA0.005N/A
PROTAC 17 Not SpecifiedVHLAlkylPAMPA0.002N/A
OMZ1 (25) BETVHLPEG-EsterPAMPANot specified, 10-fold increase vs. 21N/A
MZ1 (21) BETVHLPEG-AmidePAMPANot specifiedN/A

LOQ: Limit of Quantification; N/A: Not Applicable or Not Reported; (A to B): Apical to Basolateral transport.

Experimental Protocols

Accurate assessment of cellular permeability is crucial for the development of effective PROTACs. The two most common in vitro assays employed for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. This assay is cost-effective and provides a measure of passive diffusion, a key factor in cellular uptake.

Protocol:

  • Preparation of Solutions: A 1% solution of lecithin in dodecane is prepared. The test PROTAC is dissolved in a suitable buffer (e.g., 1X PBS with 5% DMSO) to a final concentration of 1-10 µM.

  • Membrane Coating: The membrane of a 96-well donor plate is coated with 5 µL of the 1% lecithin/dodecane solution.

  • Assay Setup: The acceptor plate wells are filled with 300 µL of the buffer. 150 µL of the PROTAC solution is added to the donor plate wells. The donor plate is then placed on top of the acceptor plate.

  • Incubation: The plate assembly is incubated for a period of 10-20 hours in a moist chamber.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (V_A / (Area × time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium)

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Caco-2 Permeability Assay

Principle: The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Buffer: A transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4) is used. To improve the recovery of poorly soluble or "sticky" PROTACs, 0.25% Bovine Serum Albumin (BSA) can be added to the buffer.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) compartments.

    • The PROTAC solution (typically at 10 µM) in transport buffer is added to the apical compartment.

    • Fresh transport buffer is added to the basolateral compartment.

    • The plate is incubated at 37°C with gentle shaking for 90-120 minutes.

    • Samples are taken from both compartments at the end of the incubation period for LC-MS/MS analysis.

  • Permeability Measurement (Basolateral to Apical - B to A): The process is reversed, with the PROTAC solution added to the basolateral compartment and fresh buffer to the apical compartment. This allows for the determination of the efflux ratio.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Papp is calculated similarly to the PAMPA assay.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.

Visualizing PROTAC Action and Permeability Concepts

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action, the experimental workflow for permeability assays, and the "chameleon" effect of PEG linkers.

PROTAC_Mechanism cluster_cell Cell PROTAC PEGylated PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a PEGylated PROTAC.

Permeability_Assay_Workflow cluster_PAMPA PAMPA Workflow cluster_Caco2 Caco-2 Assay Workflow P_Start Add PROTAC to Donor Well P_Membrane Artificial Lipid Membrane P_Start->P_Membrane P_Incubate Incubate P_Membrane->P_Incubate P_Quantify Quantify PROTAC in Donor & Acceptor Wells (LC-MS/MS) P_Incubate->P_Quantify P_Calculate Calculate Papp P_Quantify->P_Calculate C_Start Seed & Differentiate Caco-2 Cells on Transwell Insert C_Add_PROTAC Add PROTAC to Apical or Basolateral Side C_Start->C_Add_PROTAC C_Incubate Incubate at 37°C C_Add_PROTAC->C_Incubate C_Sample Sample from Both Compartments C_Incubate->C_Sample C_Quantify Quantify PROTAC (LC-MS/MS) C_Sample->C_Quantify C_Calculate Calculate Papp & Efflux Ratio C_Quantify->C_Calculate

Caption: Experimental workflows for PAMPA and Caco-2 assays.

Chameleon_Effect cluster_extracellular Aqueous Environment cluster_membrane Lipophilic Membrane Extended Extended Conformation (High Polarity Exposed) Folded Folded Conformation (Polarity Shielded) Extended->Folded Conformational Change

Caption: The "chameleon" effect of flexible PEG linkers.

References

Stability of Cl-PEG4-Acid Linkers in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the development of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety. The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, and pharmacokinetic properties of the entire construct. This guide provides a comparative analysis of Cl-PEG4-acid linkers, focusing on their stability in cellular assays, and presents alternatives with supporting experimental data and protocols.

The this compound linker is a heterobifunctional molecule featuring a four-unit polyethylene glycol (PEG) chain. One terminus is a chloroalkane, providing a reactive handle for covalent conjugation, often to a protein of interest. The other end is a carboxylic acid, which can be activated for conjugation to another molecule. The central PEG chain enhances hydrophilicity, which can improve the solubility of hydrophobic drugs and reduce aggregation.[1]

Intrinsic Stability of the PEG Backbone

The backbone of a PEG linker consists of repeating ethylene oxide units connected by ether bonds (C-O-C). This ether linkage is the primary determinant of the linker's stability.[2] Chemically, ethers are characterized by a high degree of inertness compared to other common linkages like esters. The carbon atom in an ether bond is less electrophilic than the carbonyl carbon in an ester, making it significantly less susceptible to hydrolysis under physiological conditions.[2] This inherent stability ensures that the linker remains intact during circulation and within the cellular environment, preventing premature release of the payload.[3]

However, it has been noted that PEG-based linkers can be susceptible to oxidative metabolism in vivo, which may be a consideration in their application.[2]

Comparison with Alternative Linkers

The choice of linker is highly dependent on the desired mechanism of action. While the this compound linker is designed for stable, non-cleavable conjugation, many applications require the linker to be cleaved under specific intracellular conditions.

Linker TypeStructure/MechanismCellular StabilityKey AdvantagesKey Disadvantages
Alkyl-PEG (e.g., this compound) Stable ether and alkyl bondsHighChemically stable, enhances solubility, good biocompatibility.Susceptible to oxidative metabolism, may not be suitable for applications requiring payload release.
Alkyl Chains Saturated or unsaturated alkyl chainsHighSynthetically accessible, chemically stable.Often hydrophobic, leading to poor water solubility of the conjugate.
Peptide-Based (e.g., Val-Cit) Cleaved by specific intracellular enzymes (e.g., cathepsins)Low in target cells, high in circulationTargeted release in specific cellular compartments (e.g., lysosomes).Potential for immunogenicity, may not be completely stable in circulation.
Hydrazone Linkers Acid-labile, cleaved in the acidic environment of endosomes and lysosomespH-dependentEnables payload release in acidic intracellular compartments.Can have limited stability in serum.
Disulfide Linkers Cleaved by reducing agents (e.g., glutathione) abundant in the cytoplasmLow in the cytoplasmFacilitates rapid payload release in the cytoplasm.Can be prematurely cleaved in the reducing environment of plasma.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective bioconjugates. Below are detailed methodologies for key experiments to evaluate linker stability in a cellular context.

Protocol 1: In Vitro Cellular Stability Assay using LC-MS

This protocol outlines a general method to quantify the stability of a linker-payload conjugate in cell lysate over time.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Linker-payload conjugate of interest

  • LC-MS system

Procedure:

  • Cell Culture: Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration of the lysate.

  • Incubation: Spike the cell lysate with the linker-payload conjugate to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the lysate.

  • Sample Preparation: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge and collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact linker-payload conjugate remaining at each time point.

  • Data Analysis: Plot the percentage of intact conjugate against time to determine the degradation profile and calculate the half-life (t½) in the cell lysate.

Protocol 2: Western Blot for Assessing PROTAC-Mediated Protein Degradation

This protocol is used to determine the efficacy of a PROTAC, which indirectly reflects the stability and functionality of the linker in a cellular context.

Materials:

  • Target cancer cell line

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a membrane and probe with primary antibodies for the target protein and loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an ECL substrate.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Experimental Workflow for Cellular Stability Assay

Stability_Workflow Start Start: Cell Culture Lysis Cell Lysis and Lysate Preparation Start->Lysis Spike Spike Lysate with Linker Conjugate Lysis->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Collect Aliquots at Time Points (0, 1, 4, 8, 24h) Incubate->Timepoints Quench Quench Reaction and Precipitate Proteins Timepoints->Quench Analyze LC-MS Analysis of Supernatant Quench->Analyze End End: Determine Half-life (t½) Analyze->End

Caption: Workflow for assessing linker stability in cell lysate.

Conclusion

The this compound linker, with its stable ether backbone, is a robust choice for applications requiring a non-cleavable connection between a targeting moiety and a payload. Its PEG component offers the additional advantages of enhanced solubility and biocompatibility. However, for therapeutic strategies that necessitate intracellular release of the active agent, alternative cleavable linkers, such as peptide-based, hydrazone, or disulfide linkers, are more appropriate. The selection of the optimal linker must be guided by the specific biological context and the desired therapeutic outcome, and its stability should be rigorously evaluated using appropriate cellular assays.

References

A Head-to-Head Comparison of PROTAC Linkers for Bruton's Tyrosine Kinase (BTK) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing BTK Degradation

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins like Bruton's Tyrosine Kinase (BTK). BTK is a clinically validated target in various B-cell malignancies and autoimmune diseases.[1][2][3] Unlike traditional inhibitors that merely block protein function, PROTACs mediate the destruction of the entire protein, a mechanism that can overcome resistance and lead to a more profound and durable therapeutic response.[4][5]

A critical component of any PROTAC is the linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. The linker is far from a passive spacer; its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation. This guide provides a head-to-head comparison of different linker strategies for BTK degradation, supported by experimental data, to inform the rational design of next-generation BTK-targeting PROTACs.

The BTK Signaling Pathway and PROTAC Mechanism of Action

BTK is a key downstream component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and proceeds to phosphorylate downstream targets, including phospholipase Cγ2 (PLCγ2). This cascade ultimately leads to the activation of transcription factors like NF-κB, which are crucial for B-cell proliferation, survival, and differentiation.

A BTK-targeting PROTAC works by co-opting the cell's natural protein disposal system. The bifunctional molecule simultaneously binds to BTK and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BTK protein.

BTK_Signaling_and_PROTAC_Action cluster_signaling BTK Signaling Pathway cluster_protac PROTAC Mechanism of Action BCR BCR LYN/SYK LYN/SYK BCR->LYN/SYK Engagement BTK_inactive BTK (inactive) LYN/SYK->BTK_inactive Phosphorylation BTK_active BTK (active) BTK_inactive->BTK_active PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylation Ternary_Complex BTK-PROTAC-E3 Ternary Complex BTK_active->Ternary_Complex Downstream Downstream Signaling (e.g., NF-κB activation) PLCG2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK_active E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BTK Degradation Proteasome->Degradation

Caption: BTK signaling pathway and the mechanism of PROTAC-mediated degradation.

Linker Composition and Length: A Balancing Act

The choice of linker is a critical determinant of a PROTAC's degradation efficiency. The most common linker types are flexible polyethylene glycol (PEG) or alkyl chains and more rigid structures.

Flexible Linkers (PEG and Alkyl Chains)

Flexible linkers are widely used due to their synthetic tractability and their ability to allow the warhead and E3 ligase ligand to adopt multiple conformations, facilitating the formation of a productive ternary complex.

Impact of Length: Studies have consistently shown that linker length is a crucial parameter for BTK degradation. A study by Zorba et al. demonstrated that for a series of BTK PROTACs recruiting the cereblon (CRBN) E3 ligase, longer PEG linkers were significantly more effective. PROTACs with shorter linkers (2-4 PEG units) exhibited impaired binding affinity and lacked degradation activity, likely due to steric clashes between BTK and CRBN. In contrast, PROTACs with longer linkers (≥ 4 PEG units) showed potent degradation with DC50 values in the nanomolar range. However, excessively long linkers can introduce an entropic penalty, potentially reducing potency.

PROTACLinker CompositionLinker Length (atoms)BTK Degradation (DC50, nM)Dmax (%)Reference
Compound Series 1 PEG~15>1000<10
(Short Linker)
Compound Series 2 PEG~271-40>90
(Long Linker)
RC-Series PEG/Alkyl variationsVariedVariedVaried

Note: The table above is a summary of trends observed in the literature. Specific DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.

Rigid Linkers

More recently, rigid linkers have been explored to improve the metabolic stability and pharmacokinetic properties of PROTACs. A rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency and selectivity.

A study by Wang et al. described the use of a linker rigidification strategy to improve the metabolic stability of a potent ARQ-531-derived BTK PROTAC. The resulting compound, 3e, with a rigid linker, not only showed potent BTK degradation but also exhibited significantly improved metabolic stability (T1/2 > 145 min) compared to its more flexible counterparts.

PROTACLinker TypeKey FeatureBTK Degradation (DC50)Metabolic Stability (T1/2)Reference
6e FlexibleHigh PotencyPotentPoor
3e RigidImproved StabilityPotent>145 min

Experimental Protocols

The evaluation of BTK PROTACs involves a series of in vitro assays to determine their binding affinity, degradation efficacy, and cellular effects.

Western Blotting for BTK Degradation

This is the most common method to directly measure the reduction in BTK protein levels.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., Ramos, MOLM-14) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC or vehicle control (e.g., DMSO) for a specified time (typically 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts, add Laemmli sample buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assays (e.g., TR-FRET)

These assays measure the formation of the BTK-PROTAC-E3 ligase ternary complex.

Protocol:

  • Reagents: Biotinylated BTK, biotinylated CRBN, and the BTK PROTAC.

  • Assay Procedure: Incubate biotinylated BTK and biotinylated CRBN with varying concentrations of the PROTAC in an appropriate assay buffer.

  • Detection: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) readout. The signal is generated when the donor and acceptor fluorophores on the labeled proteins are brought into proximity by the PROTAC.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.

Cell Viability Assays (e.g., MTS/MTT)

These assays assess the functional consequence of BTK degradation on cell proliferation and survival.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response range of the PROTAC for a specified period (e.g., 72 hours).

  • Assay: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow Start PROTAC Synthesis Cell_Culture Cell Culture (e.g., Ramos, MOLM-14) Start->Cell_Culture Dose_Response Dose-Response Treatment Cell_Culture->Dose_Response Western_Blot Western Blot for BTK Degradation (DC50, Dmax) Dose_Response->Western_Blot TR_FRET Ternary Complex Formation Assay Dose_Response->TR_FRET Cell_Viability Cell Viability Assay (IC50) Dose_Response->Cell_Viability Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis TR_FRET->Data_Analysis Cell_Viability->Data_Analysis Conclusion Optimized PROTAC Candidate Data_Analysis->Conclusion

Caption: A general experimental workflow for evaluating BTK PROTACs.

Conclusion and Future Directions

The linker is a critical design element in the development of potent and effective BTK PROTACs. While flexible linkers, particularly those of sufficient length, have demonstrated robust degradation activity, emerging research on rigid linkers highlights their potential to improve pharmacokinetic properties such as metabolic stability. The optimal linker is highly dependent on the specific warhead and E3 ligase ligand pair, necessitating empirical optimization for each new PROTAC series. Future advancements in computational modeling and structural biology will likely enable a more predictive and rational approach to linker design, accelerating the development of next-generation BTK degraders with superior therapeutic profiles.

References

A Comparative Guide to Cl-PEG4-acid Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker—its composition, length, and flexibility—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comprehensive comparison of chloro-polyethylene glycol-acid (Cl-PEG-acid) linkers, with a focus on Cl-PEG4-acid, against other common linker types used in PROTAC development. By presenting quantitative data from analogous studies, detailed experimental protocols, and clear visual diagrams, this document serves as a resource for researchers, scientists, and drug development professionals in the rational design of novel protein degraders.

The Role and Properties of this compound Linkers

This compound is a type of flexible linker that incorporates a four-unit polyethylene glycol (PEG) chain flanked by a chloroalkyl group and a carboxylic acid. The PEG component enhances the hydrophilicity of the PROTAC molecule, which can improve solubility and cell permeability.[1] The terminal carboxylic acid provides a convenient handle for conjugation to an amine-functionalized warhead or E3 ligase ligand via a stable amide bond. The chloroalkyl group can be utilized in the synthesis of "HaloPROTACs," which are designed to target HaloTag fusion proteins, or can be further functionalized.[2]

The flexibility of the PEG chain is a key characteristic, allowing the PROTAC to adopt multiple conformations. This can be advantageous in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase, a prerequisite for ubiquitination and subsequent degradation.

Performance Comparison of Linker Types

Table 1: Impact of Linker Type and Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Data from a study on TBK1-targeting PROTACs, demonstrating that a certain minimum linker length is required to induce degradation and that an optimal length exists for maximal potency.[4]

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTACExhibited degradation
Rigid (Disubstituted Alkene)Rigidified PROTACEnhanced degradation

This study highlights that for certain targets, a more rigid linker can lead to improved degradation, likely by pre-organizing the PROTAC in a conformation favorable for ternary complex formation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.

Synthesis of a BRD4-Targeting PROTAC using a this compound Linker

This protocol describes a hypothetical two-step synthesis of a PROTAC targeting the BRD4 protein, utilizing a this compound linker to connect the BRD4 ligand, JQ1, with the VHL E3 ligase ligand, hydroxyproline.

Step 1: Amide Coupling of JQ1-amine and this compound

  • Dissolution: Dissolve JQ1-amine (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude product by flash column chromatography to obtain the JQ1-PEG4-Cl intermediate.

Step 2: Nucleophilic Substitution with VHL Ligand

  • Dissolution: Dissolve the JQ1-PEG4-Cl intermediate (1.0 eq) and the VHL ligand (hydroxyproline derivative with a free amine, 1.1 eq) in anhydrous DMSO.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing the target protein) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Linker_Selection Linker Selection (e.g., this compound) PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Warhead_Selection Warhead Selection (Target Binder) Warhead_Selection->PROTAC_Synthesis E3_Ligand_Selection E3 Ligase Ligand Selection E3_Ligand_Selection->PROTAC_Synthesis Binding_Assay Binary Binding Assays (PROTAC to POI & E3) PROTAC_Synthesis->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation Assay Binding_Assay->Ternary_Complex_Formation Degradation_Assay Degradation Assay (Western Blot, DC50/Dmax) Ternary_Complex_Formation->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability PK_Studies Pharmacokinetic Studies Cell_Viability->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: General workflow for PROTAC development and evaluation.

Linker_Selection_Logic cluster_properties Desired PROTAC Properties cluster_linkers Linker Choices Start Linker Design Considerations Solubility High Solubility Start->Solubility Permeability Good Cell Permeability Start->Permeability Potency High Potency (Low DC50, High Dmax) Start->Potency Selectivity Target Selectivity Start->Selectivity PK_Profile Favorable PK Profile Start->PK_Profile PEG_Linker PEG Linker (e.g., this compound) Solubility->PEG_Linker Improves Permeability->PEG_Linker Can improve Alkyl_Linker Alkyl Linker Permeability->Alkyl_Linker Can be high (less polar) Rigid_Linker Rigid Linker Potency->Rigid_Linker May enhance Selectivity->Rigid_Linker May improve PK_Profile->PEG_Linker Generally favorable PK_Profile->Alkyl_Linker Can be variable

Caption: Logical considerations for PROTAC linker selection.

References

Safety Operating Guide

Proper Disposal of Cl-PEG4-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Cl-PEG4-acid, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department. Due to its chlorinated nature, this compound should be treated as hazardous waste and must not be disposed of down the drain.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated waste is often incinerated under specific conditions, and mixing it with non-halogenated waste can complicate and increase the cost of disposal.

    • Solid Waste: Collect contaminated consumables such as pipette tips, tubes, and weighing paper in a designated, leak-proof container clearly labeled for "Halogenated Organic Solid Waste."

    • Liquid Waste: Collect aqueous and organic solutions containing this compound in a separate, clearly labeled, and sealable "Halogenated Organic Liquid Waste" container.

  • Neutralization of Acidic Solutions (with caution):

    • While the primary disposal route is through EHS, if your institutional procedures require the neutralization of acidic waste before collection, proceed with extreme caution in a fume hood.

    • Slowly add the acidic solution to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate in water) with constant stirring.

    • Monitor the pH to ensure it is within the neutral range (pH 6-8) required by your EHS.

    • Crucially, even after neutralization, the resulting solution must still be collected as halogenated liquid waste.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The full chemical name: "this compound" or "14-Chloro-3,6,9,12-tetraoxatetradecanoic acid".

      • The concentration (if in solution).

      • The words "Hazardous Waste - Halogenated Organic" .

      • The primary hazards (e.g., "Corrosive," "Potential Aquatic Toxin").

      • The date the waste was first added to the container.

  • Storage of Waste:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Store the waste in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your laboratory's regular pickup schedule, contact your institution's EHS office to arrange for the collection and proper disposal of the hazardous waste.

Spill and Decontamination Procedures

In the event of a spill, restrict access to the area and follow these steps, wearing full PPE:

  • Solid Spill: Gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or sand). Avoid creating dust. Carefully sweep the material into a designated hazardous waste container and label it appropriately.

  • Liquid Spill: Absorb the spill with inert, non-combustible material (e.g., absorbent pads). Collect the contaminated absorbent material into a hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. The initial rinsate should be collected as hazardous waste. Subsequent rinses, if permitted by local regulations, may be disposed of down the drain.

Summary of Chemical and Disposal Data

While specific quantitative data for this compound is limited, the following table summarizes key information based on its chemical structure and data from analogous compounds like Br-PEG4-acid.

ParameterGuideline / InformationRationale
Chemical Formula C₁₀H₁₉ClO₆[1]Identifies the elemental composition.
Molecular Weight 270.71 g/mol [1]Relevant for concentration calculations.
Primary Hazards Corrosive (acid), Potential Aquatic Toxin (halogenated)The carboxylic acid is corrosive, and halogenated organics are often toxic to aquatic life.[2]
Disposal Route Hazardous Waste Collection (Halogenated)Prevents environmental contamination and ensures compliant disposal.
Drain Disposal Prohibited Chlorinated compounds can harm aquatic life and are generally not permissible for sewer disposal.
Waste pH Neutral (6-8) before EHS collection (if required)Minimizes reactivity and corrosion during storage.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled 'Halogenated Organic Solid Waste' Container waste_type->solid_waste Solid liquid_waste Collect in Labeled 'Halogenated Organic Liquid Waste' Container waste_type->liquid_waste Liquid store Store Securely Closed in Satellite Accumulation Area solid_waste->store neutralize_q Institutional Policy: Neutralize Acidic Waste? liquid_waste->neutralize_q neutralize Cautiously Neutralize to pH 6-8 in Fume Hood neutralize_q->neutralize Yes neutralize_q->store No neutralize->liquid_waste Still collect as halogenated waste ehs Contact EHS for Hazardous Waste Pickup store->ehs

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.